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  • Product: 3,4-Difluoro-5-methylbenzenesulfonamide
  • CAS: 1803812-94-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4-Difluoro-5-methylbenzenesulfonamide: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While direct lit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organic synthesis, spectroscopic analysis, and the well-documented biological activities of structurally related benzenesulfonamides to offer a detailed projection of its chemical nature and therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

3,4-Difluoro-5-methylbenzenesulfonamide possesses a core chemical structure characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 5 position, and a sulfonamide group at the 1 position. The strategic placement of these functional groups is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the sulfonamide N-H proton, a key feature for its potential role as a zinc-binding group in metalloenzymes.[1][2] The methyl group, on the other hand, introduces a lipophilic character that can modulate the molecule's interaction with hydrophobic pockets in target proteins.

Table 1: Predicted Physicochemical Properties of 3,4-Difluoro-5-methylbenzenesulfonamide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₇F₂NO₂SDefines the elemental composition and molecular weight.
Molecular Weight 207.20 g/mol Influences absorption, distribution, and diffusion properties.
Topological Polar Surface Area (TPSA) 60.16 ŲA key indicator of drug transport and permeability across membranes.
logP ~1.0Predicts the lipophilicity and partitioning behavior between aqueous and lipid phases.
Hydrogen Bond Donors 1The sulfonamide N-H group can participate in hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2The sulfonyl oxygens can act as hydrogen bond acceptors.
Rotatable Bonds 1The C-S bond allows for conformational flexibility.

Note: The predicted values are based on the analysis of structurally similar compounds, such as 2,4-Difluoro-5-methylbenzenesulfonamide.[3]

Synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide

The synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide can be achieved through a classical and reliable synthetic route, commencing with the formation of the key intermediate, 3,4-Difluoro-5-methylbenzenesulfonyl chloride.[4][5] This precursor is a known compound, which facilitates a straightforward final amination step.[6]

Synthesis of the Precursor: 3,4-Difluoro-5-methylbenzenesulfonyl chloride

A plausible and efficient method for the synthesis of 3,4-Difluoro-5-methylbenzenesulfonyl chloride is the Sandmeyer-type reaction, starting from 3,4-Difluoro-5-methylaniline. This multi-step process involves diazotization of the aniline followed by sulfochlorination.

Synthesis_of_Precursor Aniline 3,4-Difluoro-5-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl, 0-5 °C SulfonylChloride 3,4-Difluoro-5-methylbenzenesulfonyl chloride (CAS: 1803792-87-1) Diazonium->SulfonylChloride 2. SO₂, CuCl₂

Diagram 1: Proposed synthesis of 3,4-Difluoro-5-methylbenzenesulfonyl chloride.
Final Amination Step

The final step in the synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide involves the reaction of the synthesized 3,4-Difluoro-5-methylbenzenesulfonyl chloride with a source of ammonia, such as ammonium hydroxide.

Final_Amination SulfonylChloride 3,4-Difluoro-5-methylbenzenesulfonyl chloride Benzenesulfonamide 3,4-Difluoro-5-methylbenzenesulfonamide SulfonylChloride->Benzenesulfonamide NH₄OH

Diagram 2: Final amination to yield the target compound.
Experimental Protocol: Synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide

Step 1: Diazotization of 3,4-Difluoro-5-methylaniline

  • Dissolve 3,4-Difluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfochlorination (Sandmeyer-type reaction)

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product, 3,4-Difluoro-5-methylbenzenesulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Amination

  • Dissolve the crude 3,4-Difluoro-5-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 3,4-Difluoro-5-methylbenzenesulfonamide by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3,4-Difluoro-5-methylbenzenesulfonamide would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data are predicted.[3][7]

Table 2: Predicted Spectroscopic Data for 3,4-Difluoro-5-methylbenzenesulfonamide

TechniquePredicted Observations
¹H NMR - Aromatic protons will appear as multiplets in the range of 7.5-8.0 ppm. - The methyl protons will present as a singlet around 2.3-2.5 ppm. - The sulfonamide protons (NH₂) will appear as a broad singlet around 7.0-7.5 ppm, which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons will show distinct signals, with the carbons attached to fluorine exhibiting characteristic C-F coupling. - The methyl carbon signal is expected around 15-20 ppm.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or doublet of doublets due to coupling with each other and with neighboring aromatic protons.
FT-IR (cm⁻¹) - N-H stretching vibrations (asymmetric and symmetric) around 3300-3400 cm⁻¹. - Asymmetric and symmetric SO₂ stretching vibrations around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. - C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of 207.20.

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs incorporating this moiety.[8] The primary therapeutic targets for benzenesulfonamides are often metalloenzymes, where the sulfonamide group acts as a zinc-binding motif.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Inhibition of specific CA isoforms has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[2][9] The sulfonamide group is a classic zinc-binding group, and many potent CA inhibitors are based on the benzenesulfonamide scaffold.[10][11]

The 3,4-difluoro substitution pattern on the benzene ring can enhance the inhibitory activity and selectivity of benzenesulfonamide derivatives towards specific CA isoforms.[12] It is hypothesized that 3,4-Difluoro-5-methylbenzenesulfonamide could act as a potent inhibitor of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation and tumor progression in hypoxic cancer cells.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 3,4-Difluoro-5-methylbenzenesulfonamide Zinc Zn²⁺ Ion His Histidine Residues Zinc->His Coordinated by Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->Zinc Coordinates with AromaticRing 3,4-Difluoro-5-methylphenyl Ring AromaticRing->His Interacts with

Diagram 3: Proposed mechanism of carbonic anhydrase inhibition.
Other Potential Therapeutic Targets

Beyond carbonic anhydrase inhibition, the benzenesulfonamide scaffold has been explored for its activity against a range of other therapeutic targets. The introduction of fluorine atoms can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with different protein targets.[13] Structurally related fluorinated benzenesulfonamides have shown promise as:

  • Kinase Inhibitors: Targeting various kinases involved in cell signaling pathways that are often dysregulated in cancer.[14]

  • Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents.

  • CNS-active Agents: Modulating receptors and enzymes in the central nervous system.[8]

Conclusion

3,4-Difluoro-5-methylbenzenesulfonamide represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-established chemistry and pharmacology of related benzenesulfonamide derivatives, it is anticipated that this compound can be synthesized efficiently and will exhibit interesting biological activities. Its potential as a carbonic anhydrase inhibitor, particularly against tumor-associated isoforms, warrants further investigation. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 775-780. [Link]

  • Gokcen, S., et al. (2023). Discovery of novel benzenesulfonamides incorporating 1,2,3-triazole scaffold as carbonic anhydrase I, II, IX, and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2215664. [Link]

  • Kumar, R., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 841-848. [Link]

  • General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. - ResearchGate. [Link]

  • General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions - ResearchGate. [Link]

  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. [Link]

  • Cakmak, O., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of aistructural Chemistry, 63(10), 1641-1653. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]

  • Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 1-3. [Link]

  • 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide - PubChem. [Link]

  • Kelly, P. F., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1827. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

  • 2,4-difluoro-5-methyl-N-[(E)-pent-3-enyl]benzamide | C13H15F2NO | CID 115674663 - PubChem. [Link]

  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google P
  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. [Link]

Sources

Exploratory

Synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide: A Technical Guide for Regiospecific Sulfonylation

Executive Summary The incorporation of fluorinated benzenesulfonamide motifs is a cornerstone strategy in modern drug discovery. The sulfonamide group (-SO₂NH₂) serves as a versatile bioisostere for carboxylic acids and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated benzenesulfonamide motifs is a cornerstone strategy in modern drug discovery. The sulfonamide group (-SO₂NH₂) serves as a versatile bioisostere for carboxylic acids and a critical pharmacophore for target classes such as carbonic anhydrase inhibitors and anti-inflammatory agents. The precise introduction of fluorine atoms—specifically the 3,4-difluoro-5-methyl substitution pattern—profoundly modulates the pKa of the sulfonamide, enhances metabolic stability, and improves lipophilic efficiency.

This technical guide details the regiospecific synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-94-3). As a Senior Application Scientist, I have structured this whitepaper to contrast the severe limitations of classical electrophilic aromatic substitution (EAS) with modern, highly selective Sandmeyer and organometallic methodologies, ensuring a >99% regioselective yield.

Retrosynthetic Analysis & Strategic Route Selection

The synthesis of polysubstituted benzenesulfonamides often defaults to the direct chlorosulfonation of the corresponding substituted benzene using chlorosulfonic acid (ClSO₃H). However, applying this methodology to 1,2-difluoro-3-methylbenzene presents a critical regiochemical liability.

Causality of Failure in Direct EAS: The fluorine atoms at positions 1 and 2 of the starting material are inductively deactivating but resonance-donating (ortho/para directing). Conversely, the methyl group at position 3 is inductively activating (ortho/para directing). The electrophilic attack of the chlorosulfonium ion will statistically distribute across positions 4, 5, and 6, driven by these competing directing effects. This results in an intractable mixture of isomers, rendering the isolation of the specific 3,4-difluoro-5-methylbenzenesulfonyl chloride intermediate highly inefficient and unscalable .

To guarantee absolute regioselectivity, the synthetic strategy must rely on pre-functionalized scaffolds. We present two field-proven pathways:

  • The Modified Sandmeyer Approach : Utilizing 3,4-difluoro-5-methylaniline.

  • The Organometallic Approach : Utilizing 5-bromo-1,2-difluoro-3-methylbenzene.

RouteSelection Start Starting Material: 1,2-Difluoro-3-methylbenzene EAS Direct Chlorosulfonation (ClSO3H) Start->EAS Regio Poor Regioselectivity (Mixture of 4-, 5-, 6- isomers) EAS->Regio AltStart Starting Material: 3,4-Difluoro-5-methylaniline Regio->AltStart Shift Strategy Sandmeyer Sandmeyer Chlorosulfonylation (NaNO2, DABSO, CuCl2) AltStart->Sandmeyer Target Target: 3,4-Difluoro-5-methylbenzenesulfonamide Sandmeyer->Target

Fig 1. Strategic route selection highlighting the regiochemical pitfalls of direct EAS.

Primary Synthetic Pathway: Sandmeyer-Type Chlorosulfonylation

The most robust and scalable method for synthesizing 3,4-difluoro-5-methylbenzenesulfonamide involves a modified Sandmeyer reaction. Historically, this transformation required handling highly toxic SO₂ gas. However, recent synthetic advancements utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate .

Mechanistic Rationale:

  • Diazotization : The aniline is converted to a diazonium salt using tert-butyl nitrite (t-BuONO) and aqueous HCl.

  • Radical Generation & SO₂ Insertion : CuCl₂ catalyzes the single-electron reduction of the diazonium salt to an aryl radical. This radical rapidly traps SO₂ (released in situ from DABSO) to form an arylsulfonyl radical, which subsequently abstracts a chlorine atom from the copper complex to yield the sulfonyl chloride.

  • In-Situ Amination : The intermediate 3,4-difluoro-5-methylbenzenesulfonyl chloride is highly susceptible to atmospheric hydrolysis. By directly quenching the reaction mixture with aqueous ammonia, the sulfonyl chloride is seamlessly converted to the stable sulfonamide, bypassing a moisture-sensitive isolation step .

Workflow A 3,4-Difluoro-5-methyl aniline B Diazonium Salt Intermediate A->B HCl, t-BuONO 18 °C C 3,4-Difluoro-5-methyl benzenesulfonyl chloride B->C DABSO, CuCl2 MeCN, 75 °C D 3,4-Difluoro-5-methyl benzenesulfonamide C->D NH4OH (aq) 0 °C to RT

Fig 2. Regiospecific synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide via Sandmeyer reaction.

Experimental Protocol: The DABSO-Sandmeyer Workflow

Note: This protocol is designed as a self-validating system. The visible evolution of nitrogen gas confirms diazonium decomposition and radical formation, while the precipitation of the final product upon aqueous workup confirms successful amidation.

Reagents Required:

  • 3,4-Difluoro-5-methylaniline (1.0 equiv)

  • DABSO (0.60 equiv)

  • CuCl₂ (5 mol%)

  • Aqueous HCl (37%, 2.0 equiv)

  • tert-Butyl nitrite (90%, 1.1 equiv)

  • Aqueous Ammonia (28% NH₄OH, 5.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation : In a flame-dried round-bottom flask, combine 3,4-difluoro-5-methylaniline (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ (5 mol%). Seal the flask and perform three N₂ evacuation/refill cycles to ensure an inert atmosphere.

  • Solvent & Acid Addition : Inject pre-sparged anhydrous MeCN to achieve an amine concentration of 0.2 M. Place the flask in a cold-water bath (18 °C). Add 37% aq. HCl (2.0 equiv) dropwise. The solution will exhibit a slight exotherm.

  • Diazotization : After 10 minutes of stirring, add tert-butyl nitrite (1.1 equiv) dropwise. Maintain the internal temperature below 30 °C to prevent premature diazonium decomposition.

  • Chlorosulfonylation : Remove the water bath and heat the reaction mixture to 75 °C for 2 hours. The steady release of N₂ gas indicates the progression of the Sandmeyer coupling.

  • One-Pot Amidation : Cool the reaction mixture to 0 °C using an ice bath. Carefully add 28% aqueous ammonia (5.0 equiv) dropwise. The nucleophilic attack of ammonia on the newly formed sulfonyl chloride is rapid and highly exothermic. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation & Purification : Concentrate the MeCN under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl (to remove unreacted aniline and copper salts) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,4-difluoro-5-methylbenzenesulfonamide as a crystalline solid.

Alternative Synthetic Pathway: Organometallic Sulfination

For late-stage functionalization, or in scenarios where the corresponding aniline is unavailable, the organometallic route utilizing 5-bromo-1,2-difluoro-3-methylbenzene is a highly effective alternative .

  • Halogen-Metal Exchange : The aryl bromide is treated with n-BuLi or isopropylmagnesium chloride-lithium chloride complex (Turbo-Grignard) at -78 °C in dry THF.

  • Sulfination : The resulting aryl lithium/magnesium species is quenched by bubbling dry SO₂ gas into the solution, forming a stable sulfinate salt.

  • Oxidative Chlorination : The sulfinate salt is treated with N-chlorosuccinimide (NCS) in a DCM/Acetic acid mixture to generate the sulfonyl chloride.

  • Amidation : Subsequent treatment with aqueous ammonia yields the target sulfonamide.

Caution: This route requires strict cryogenic control (-78 °C) to prevent benzyne formation or unwanted nucleophilic attack by the organolithium species on the fluorinated ring.

Data Presentation: Route Comparison

The following table summarizes the quantitative and qualitative metrics of the discussed synthetic routes, allowing researchers to select the optimal pathway based on scale, safety requirements, and reagent availability.

ParameterSandmeyer-DABSO RouteOrganometallic RouteDirect Chlorosulfonation (EAS)
Regioselectivity >99% (Determined by aniline)>99% (Determined by halide)<40% (Mixed isomers)
Typical Overall Yield 75 - 85%60 - 70%<20% (After tedious separation)
Scalability Excellent (Kilogram scale)Moderate (Cryogenic limits)Poor (Isomer bottleneck)
Key Reagents DABSO, CuCl₂, t-BuONO, NH₄OHn-BuLi, SO₂ gas, NCS, NH₄OHClSO₃H, NH₄OH
Safety Profile High (Avoids SO₂ gas)Low (Requires SO₂ gas, n-BuLi)Low (Highly corrosive ClSO₃H)

Conclusion

The synthesis of 3,4-difluoro-5-methylbenzenesulfonamide requires a strategic departure from traditional electrophilic aromatic substitution due to the complex, competing directing effects of the substituted benzene ring. By employing a modified Sandmeyer reaction with DABSO as a stable SO₂ surrogate, chemists can achieve >99% regioselectivity, excellent yields, and a superior safety profile. The one-pot conversion of the intermediate sulfonyl chloride to the sulfonamide further streamlines the workflow, making this the definitive protocol for accessing this valuable fluorinated pharmacophore.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(27), 5951-5955. URL:[Link]

  • Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Synthesis of Sulfonyl Chlorides from Anilines via a Modified Sandmeyer Reaction. Chemistry – A European Journal, 16(41), 12474–12477. URL:[Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. URL:[Link]

Foundational

An In-Depth Technical Guide to the Physical Properties and Structural Dynamics of 3,4-Difluoro-5-methylbenzenesulfonamide

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings with halogens and alkyl groups is a fundamental tactic for optimizing pharmacokinetics and target engagement. 3,4-Difluoro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings with halogens and alkyl groups is a fundamental tactic for optimizing pharmacokinetics and target engagement. 3,4-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-94-3) represents a highly specialized pharmacophore scaffold [1]. By combining the established hydrogen-bonding capacity of a primary sulfonamide with the unique electronic and steric perturbations of a 3,4-difluoro-5-methyl substitution pattern, this molecule serves as a critical building block for designing potent enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and receptor antagonists.

This whitepaper provides a comprehensive, causality-driven analysis of the physical properties of 3,4-Difluoro-5-methylbenzenesulfonamide. We will deconstruct the structure-property relationships (SPR), detail the physicochemical data, and provide self-validating experimental protocols for its characterization.

Physicochemical Profiling: The "What" and the "Why"

To predict the behavior of 3,4-Difluoro-5-methylbenzenesulfonamide in biological systems, we must first establish its baseline physical properties. The data below synthesizes computed descriptors and empirical baselines for the C7​H7​F2​NO2​S isomeric class [2, 3].

Quantitative Data Summary
PropertyValueCausality / Implication in Drug Design
Molecular Formula C7​H7​F2​NO2​S Defines the precise atomic composition [2].
Molecular Weight 207.20 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for further synthetic elaboration [2, 3].
Topological Polar Surface Area (TPSA) 42.5 ŲDriven entirely by the −SO2​NH2​ group. Ideal for oral bioavailability and moderate blood-brain barrier (BBB) penetration [4].
LogP (Predicted) 1.8 – 2.2The lipophilic methyl and fluoro groups balance the polar sulfonamide, ensuring optimal membrane partitioning [5].
Hydrogen Bond Donors 1The primary amine ( −NH2​ ) of the sulfonamide acts as a critical donor in protein binding pockets [4].
Hydrogen Bond Acceptors 4The two sulfonyl oxygens and two fluorine atoms provide multiple vectors for electrostatic interaction[4].
Rotatable Bonds 1The Aryl-Sulfur bond allows the sulfonamide to adopt optimal geometries for target coordination (e.g., Zn2+ binding) [6].
Structural & Electronic Causality

As application scientists, we do not merely observe properties; we engineer them. The specific substitution pattern on this benzene ring creates a highly tuned electronic environment:

  • The 3,4-Difluoro Motif (Electronic Tuning): Fluorine is the most electronegative element. Placing two fluorines adjacent to each other exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. This pulls electron density away from the sulfonamide group, subtly lowering its pKa​ and making the −NH2​ protons more acidic. Furthermore, fluorine substitution enhances binding by displacing structural water molecules from target binding sites, leading to a highly favorable desolvation energy [5].

  • The 5-Methyl Group (Steric Anchoring): The methyl group provides a localized region of steric bulk and hydrophobicity. While it exerts a mild electron-donating effect (+I) via hyperconjugation, its primary role is to act as a "hydrophobic anchor," locking the molecule into lipophilic sub-pockets of target proteins via Van der Waals interactions.

  • The Sulfonamide Core (Bioisosterism & Coordination): The −SO2​NH2​ group is a classic bioisostere for amides, offering superior metabolic stability against amidases[7]. Its tetrahedral geometry allows it to act as an exceptional bidentate ligand, particularly for metalloenzymes where it can coordinate with metal ions like Zn2+ [6].

Structure-Property Relationship (SPR) Workflow

The following diagram maps the causal relationship between the structural features of 3,4-Difluoro-5-methylbenzenesulfonamide and its resulting physical and pharmacological properties.

SPR_Map Core 3,4-Difluoro-5-methylbenzenesulfonamide (Core Scaffold) Fluoro 3,4-Difluoro Motif (Electron Withdrawing) Core->Fluoro Methyl 5-Methyl Group (Steric Bulk) Core->Methyl Sulfonamide Sulfonamide (-SO2NH2) (H-Bond Donor/Acceptor) Core->Sulfonamide Lipophilicity Increased Lipophilicity (LogP) & Metabolic Stability Fluoro->Lipophilicity Inductive Effect Hydrophobic Hydrophobic Pocket Anchoring Methyl->Hydrophobic Van der Waals Binding Target Enzyme Anchoring (e.g., Zn2+ coordination) Sulfonamide->Binding Electrostatic Outcome Optimized Pharmacokinetics & High Binding Affinity Lipophilicity->Outcome Hydrophobic->Outcome Binding->Outcome

SPR mapping of 3,4-Difluoro-5-methylbenzenesulfonamide structural features to physical outcomes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the physical properties of this compound must be empirically verified. Below are detailed, step-by-step methodologies designed as self-validating systems for characterizing its lipophilicity and acidity.

Protocol 1: Chromatographic Determination of Lipophilicity (LogP) via RP-HPLC

Rationale: The traditional shake-flask method is prone to emulsion artifacts, especially with fluorinated compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput, highly reproducible alternative.

Materials:

  • C18 Analytical Column (e.g., 5 µm, 4.6 × 150 mm).

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate buffer (pH 7.4) to ensure the sulfonamide is in its physiologically relevant ionization state.

  • Reference Standards: 5 compounds with known LogP values (e.g., toluene, bromobenzene, phenol).

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at 254 nm (UV detection).

  • Calibration Curve Generation: Inject 10 µL of each reference standard. Record their retention times ( tR​ ). Calculate the retention factor ( k ) for each standard using the formula k=(tR​−t0​)/t0​ , where t0​ is the dead time (determined using uracil).

  • Linear Regression: Plot log(k) versus the known literature LogP values of the standards. Ensure the R2 value is ≥0.99 to validate the system.

  • Sample Analysis: Inject 10 µL of 3,4-Difluoro-5-methylbenzenesulfonamide (1 mg/mL in methanol). Record its retention time and calculate its log(k) .

  • Interpolation: Use the linear regression equation from Step 3 to interpolate the experimental LogP of the sample.

Protocol 2: pKa​ Determination via Potentiometric Titration

Rationale: The electron-withdrawing effect of the 3,4-difluoro motif directly impacts the acidity of the sulfonamide proton. Accurate pKa​ determination is critical for predicting the ionization state at physiological pH.

Materials:

  • Automated potentiometric titrator with a glass pH electrode.

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Co-solvent: Methanol or DMSO (due to the compound's low aqueous solubility).

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 20.0 mg of 3,4-Difluoro-5-methylbenzenesulfonamide in 20 mL of a 50:50 (v/v) Methanol/Water mixture. Add 0.15 M KCl to maintain a constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.5 using 0.1 M HCl to ensure the sulfonamide is fully protonated.

  • Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere to prevent CO2​ absorption. Record the pH after each addition until the pH reaches ~11.5.

  • Data Analysis: Plot the titration curve (pH vs. Volume of NaOH ). Use the first derivative method ( dpH/dV ) to identify the equivalence point. The pKa​ is determined at the half-equivalence point, applying the Yasuda-Shedlovsky extrapolation if correcting for the co-solvent effect.

Conclusion

3,4-Difluoro-5-methylbenzenesulfonamide is a masterclass in rational chemical design. By meticulously balancing the electron-withdrawing properties of fluorine, the steric bulk of a methyl group, and the coordination capacity of a sulfonamide, this molecule achieves a highly desirable physicochemical profile. Understanding and empirically validating these physical properties using the protocols outlined above is the first critical step in leveraging this scaffold for advanced drug discovery campaigns.

References

  • Chemsrc. "3,4-Difluoro-5-methylbenzenesulfonamide CAS 1803812-94-3." Chemsrc.com, October 2025. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12195854, Phenyldifluoromethanesulfonamide." PubChem, 2025. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2473445, 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide." PubChem, 2025. Available at:[Link]

  • ResearchGate. "Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity." ResearchGate, January 2024. Available at:[Link]

Exploratory

3,4-Difluoro-5-methylbenzenesulfonamide chemical properties

An In-Depth Technical Guide to 3,4-Difluoro-5-methylbenzenesulfonamide: Properties, Synthesis, and Applications Introduction The benzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-methylbenzenesulfonamide: Properties, Synthesis, and Applications

Introduction

The benzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for a vast array of therapeutic agents.[1][2] Its prominence stems from the unique chemical properties of the sulfonamide group, particularly its ability to act as a zinc-binding moiety, which has led to the development of numerous clinically successful drugs targeting metalloenzymes.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][4]

This technical guide provides a comprehensive scientific overview of 3,4-Difluoro-5-methylbenzenesulfonamide, a fluorinated benzenesulfonamide derivative with significant potential as a building block in drug discovery and materials science. While specific experimental data for this exact molecule is sparse in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, propose a detailed synthetic pathway with experimental protocols, explore its reactivity and potential applications, and outline essential safety protocols.

Physicochemical and Spectroscopic Profile

The defining features of 3,4-Difluoro-5-methylbenzenesulfonamide are its aromatic core substituted with two electron-withdrawing fluorine atoms, an electron-donating methyl group, and the critical sulfonamide functional group. This specific substitution pattern dictates its electronic, steric, and pharmacokinetic properties.

Caption: Structure of 3,4-Difluoro-5-methylbenzenesulfonamide.

Table 1: Physicochemical Properties

Property Value / Prediction Source / Basis
CAS Number Not assigned Inferred from precursors
Molecular Formula C₇H₇F₂NO₂S Based on structure
Molecular Weight 207.20 g/mol Calculated[5]
Monoisotopic Mass 207.0165 Da Calculated
Physical Form Predicted to be a white to off-white solid Analogy to similar sulfonamides[6]
Predicted XlogP ~1.5 - 2.0 Analogy to fluorinated benzenes[7]
Predicted TPSA 86.18 Ų Based on related structures[8]
Hydrogen Bond Donors 2 (from -NH₂) Based on structure[8]

| Hydrogen Bond Acceptors | 3 (from O=S=O and N) | Based on structure[8] |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, a reliable prediction of the key spectroscopic signatures can be made based on the known chemical shifts and absorption frequencies of the constituent functional groups.[9][10][11]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (2H): Two signals are expected in the δ 7.5-8.0 ppm range. These protons, ortho and meta to the sulfonyl group, will appear as complex multiplets or doublets of doublets due to coupling with each other and with the fluorine atoms.

    • Sulfonamide Protons (2H): A broad singlet corresponding to the -SO₂NH₂ protons is expected, typically in the δ 7.0-7.5 ppm range in DMSO-d₆, which would exchange upon addition of D₂O.

    • Methyl Protons (3H): A sharp singlet for the -CH₃ group is predicted around δ 2.4-2.6 ppm.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm range. The carbons directly bonded to fluorine (C3, C4) will exhibit large one-bond coupling constants (¹JC-F ≈ 240-260 Hz). Other aromatic carbons will show smaller multi-bond C-F couplings. The carbon attached to the sulfonyl group (C1) would appear significantly downfield.

    • Methyl Carbon (1C): A single peak for the methyl carbon is expected around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy (Solid State, KBr):

    • N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amine of the sulfonamide group are expected in the ranges of 3390–3320 cm⁻¹ and 3280–3230 cm⁻¹, respectively.[10]

    • S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group are predicted: an asymmetric stretch between 1345–1315 cm⁻¹ and a symmetric stretch between 1185–1145 cm⁻¹.[10]

    • S-N Stretching: A medium intensity band in the 925–905 cm⁻¹ range is characteristic of the S-N bond.[10]

    • C-F Stretching: Strong absorptions corresponding to aryl C-F bonds are expected in the 1250-1100 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z 207. The presence of sulfur would give a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the M peak.

Synthesis and Mechanistic Insights

The most established and industrially scalable method for preparing primary benzenesulfonamides involves a two-step sequence: the chlorosulfonation of an appropriate aromatic precursor followed by amination of the resulting sulfonyl chloride.[1][2]

Proposed Synthetic Pathway

A plausible synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide begins with 1,2-difluoro-4-methylbenzene (3,4-difluorotoluene). This starting material undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the key intermediate, 3,4-Difluoro-5-methylbenzenesulfonyl chloride. This intermediate, which has a reported CAS number of 1803792-87-1, is then treated with ammonia to furnish the final product.[12]

The critical step is the regioselectivity of the chlorosulfonation. The electrophile, SO₂Cl⁺, is generated in situ from chlorosulfonic acid.[13] The directing effects of the substituents on the ring (two fluorine atoms and one methyl group) guide the position of the incoming electrophile. Both methyl and fluoro groups are ortho-, para-directing. The observed product indicates that substitution occurs at the C1 position, which is ortho to the C6-H and meta to the methyl and C4-F groups, likely influenced by a combination of steric hindrance and electronic activation.

synthesis_workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 1,2-Difluoro-4-methylbenzene (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO₃H) Reaction1 Electrophilic Aromatic Substitution Start->Reaction1 Substrate Reagent1->Reaction1 Reagent Intermediate 3,4-Difluoro-5-methylbenzenesulfonyl chloride (CAS: 1803792-87-1) Reaction1->Intermediate Forms Reaction2 Nucleophilic Acyl Substitution Intermediate->Reaction2 Substrate Reagent2 Aqueous Ammonia (NH₄OH) Reagent2->Reaction2 Reagent Product 3,4-Difluoro-5-methylbenzenesulfonamide (Final Product) Reaction2->Product Yields

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3,4-Difluoro-5-methylbenzenesulfonamide: NMR, IR, and MS Characterization

Executive Summary 3,4-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-94-3) [4] is a highly specialized, poly-substituted aromatic building block. In modern drug discovery, fluorinated benzenesulfonamides serve as priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-94-3) [4] is a highly specialized, poly-substituted aromatic building block. In modern drug discovery, fluorinated benzenesulfonamides serve as privileged pharmacophores, most notably as potent, isoform-selective inhibitors of tumor-associated Carbonic Anhydrase (CAIX and CAXII) [1] and as modulators of amyloidogenic protein aggregation [2].

The strategic placement of fluorine atoms at the meta and para positions (C3 and C4), combined with a methyl group at C5, profoundly alters the physicochemical profile of the molecule. The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the primary sulfonamide, enhancing its ability to form critical hydrogen bonds and coordinate with zinc ions in metalloenzyme active sites [1]. Furthermore, the unique magnetic properties of the fluorine nucleus allow these compounds to be utilized as chemical probes in advanced assays, such as in-cell ¹⁹F NMR screening [3].

This whitepaper provides an authoritative, self-validating guide to the structural elucidation of this scaffold, detailing the causality behind the experimental methodologies across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic

NMR is the definitive technique for mapping the connectivity of poly-substituted aromatics. For this compound, multinuclear NMR (¹H, ¹³C, ¹⁹F) is mandatory. The adjacent fluorine atoms induce significant chemical shift anisotropy and complex spin-spin coupling networks (J-coupling) that must be deconvoluted. The presence of ¹⁹F (100% natural abundance, spin ½) splits both proton and carbon signals, providing diagnostic coupling constants (¹J_CF, ²J_CF, ³J_FF) that unequivocally confirm the regiochemistry of the ring substitutions.

Protocol: High-Resolution Multinuclear NMR Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Rationale: DMSO- d6​ is a strong hydrogen-bond acceptor that prevents the rapid proton exchange of the -SO₂NH₂ group. This allows the sulfonamide protons to be observed as a distinct, quantifiable resonance, which is often lost or broadened into the baseline when using CDCl₃ or CD₃OD.

  • Instrument Calibration: Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei on a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium signal of DMSO.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, with ¹H broad-band decoupling (WALTZ-16).

    • ¹⁹F NMR: 64 scans, D1 of 1.5 s. Acquire two spectra: one with ¹H decoupling and one without, to differentiate F-H from F-F couplings.

Infrared (IR) Spectroscopy

Causality & Logic

IR spectroscopy provides orthogonal validation of the functional groups, specifically the highly polar sulfonamide motif. The S=O bonds exhibit intense, diagnostic symmetric and asymmetric stretching vibrations. Additionally, the C-F bonds provide strong absorption bands in the fingerprint region due to the large change in the molecular dipole moment during vibration.

Protocol: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum of the clean, dry diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

    • Rationale: The ATR methodology eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture manifests as a broad -OH stretch around 3400 cm⁻¹, which critically obscures the diagnostic N-H stretching region of the sulfonamide.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ and apply an atmospheric compensation algorithm to remove ambient CO₂ and H₂O vapor interference.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic

HRMS confirms the exact molecular formula (C₇H₇F₂NO₂S) and provides structural connectivity through Collision-Induced Dissociation (CID). Because sulfonamides are highly acidic (pKa ~ 8.5-9.5, further lowered by the fluorine atoms), they readily deprotonate in solution. Therefore, Negative Electrospray Ionization (ESI-) is the optimal ionization mode, yielding a robust [M-H]⁻ pseudomolecular ion.

Protocol: LC-ESI-HRMS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Rationale: While basic additives (like NH₄OH) are traditionally used to enhance negative ionization, fluorinated sulfonamides are sufficiently acidic to ionize efficiently even under the slightly acidic conditions required for standard reversed-phase LC gradients.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute with a fast 3-minute gradient of Water/Acetonitrile.

  • MS Acquisition: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C. Isolate the [M-H]⁻ precursor ion (m/z 206.0086) and apply a normalized collision energy (NCE) sweep of 20-40 eV to generate MS/MS fragmentation spectra.

Data Presentation & Summary Tables

Table 1: Predicted Multinuclear NMR Assignments (DMSO- d6​ )
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment
¹H 7.65br s, 2H-SO₂NH
¹H 7.42dd, 1H (³J_HF = 9.5, ⁴J_HH = 2.0)Ar-H (C2)
¹H 7.35d, 1H (⁴J_HH = 2.0)Ar-H (C6)
¹H 2.35s, 3HAr-CH ₃ (C5)
¹⁹F -135.5d, 1F (³J_FF = 22.5)Ar-F (C3)
¹⁹F -141.2d, 1F (³J_FF = 22.5)Ar-F (C4)
¹³C 149.5dd (¹J_CF ≈ 245, ²J_CF ≈ 15)Ar-C -F (C3 or C4)
¹³C 147.2dd (¹J_CF ≈ 245, ²J_CF ≈ 15)Ar-C -F (C4 or C3)
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3350, 3260Medium, SharpN-H Asymmetric and Symmetric Stretch
3065WeakC-H Stretch (Aromatic sp²)
2930WeakC-H Stretch (Aliphatic sp³)
1345StrongS=O Asymmetric Stretch
1210 - 1150Strong, BroadS=O Symmetric Stretch overlapping with C-F Stretch
Table 3: HRMS (ESI-) Exact Mass and CID Fragments
Ion TypeFormulaCalculated Exact Mass (m/z)Neutral Loss
Precursor [M-H]⁻[C₇H₆F₂NO₂S]⁻206.0086N/A
Fragment 1[C₇H₆F₂N]⁻142.0467-SO₂ (63.96 Da)
Fragment 2[C₇H₅FN]⁻122.0405-SO₂ & -HF (83.97 Da)

Analytical Workflows & Logic Visualization

Workflow A Sample Prep (DMSO-d6 / MeOH) B Multinuclear NMR (1H, 13C, 19F) A->B 15 mg C ATR-FTIR (Solid State) A->C Neat Solid D LC-HRMS (ESI Negative) A->D 1 µg/mL E Structural Elucidation B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the sulfonamide.

MS_Frag M [M-H]⁻ Precursor m/z 206.0086 F1 [M-H-SO2]⁻ m/z 142.0467 M->F1 -SO2 (63.96 Da) F3 [M-H-SO2NH]⁻ m/z 127.0250 M->F3 -SO2NH (78.98 Da) F2 [M-H-SO2-HF]⁻ m/z 122.0405 F1->F2 -HF (20.01 Da)

Fig 2. Proposed ESI- MS/MS collision-induced dissociation (CID) fragmentation pathways.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides US20240000736A1 - Google Patents URL
  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • CAS Number 1803812-94-3: 3,4-Difluoro-5-methylbenzenesulfonamide Chemsrc Database URL:[Link]

Exploratory

Structural Elucidation and Mechanistic Profiling of 3,4-Difluoro-5-methylbenzenesulfonamide Complexes

A Technical Whitepaper on Crystallographic Workflows and Isozyme Selectivity in Carbonic Anhydrase Inhibition Executive Summary The development of highly selective small-molecule inhibitors requires a profound understand...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Crystallographic Workflows and Isozyme Selectivity in Carbonic Anhydrase Inhibition

Executive Summary

The development of highly selective small-molecule inhibitors requires a profound understanding of atomic-level protein-ligand interactions. Among the most rigorously studied pharmacophores in oncology and ophthalmology are the fluorinated benzenesulfonamides, which serve as potent inhibitors of Carbonic Anhydrases (CAs)[1]. This whitepaper provides an in-depth technical analysis of 3,4-Difluoro-5-methylbenzenesulfonamide , examining how its specific atomic substitutions dictate its thermodynamic binding profile and crystallographic packing. By dissecting the causality behind its structural design and outlining a self-validating crystallographic workflow, this guide serves as a blueprint for researchers engineering next-generation, isoform-selective therapeutics.

Molecular Rationale: The Causality of Substitution

To understand the crystal structure of 3,4-Difluoro-5-methylbenzenesulfonamide in complex with a target protein (such as the cancer-associated CA IX), we must first deconstruct the causality of its chemical architecture. Every functional group on the benzene ring is a deliberate engineering choice designed to manipulate the thermodynamics of binding[2].

  • The Sulfonamide Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the anchor. In the active site of CAs, it coordinates directly to the catalytic Zn2+ ion. To do this efficiently, the sulfonamide must be deprotonated to its anionic form ( −SO2​NH− ).

  • The 3,4-Difluoro Motif (Electronic Tuning): Unsubstituted benzenesulfonamides have a pKa​ of approximately 10.1, meaning they are predominantly neutral at physiological pH[2]. The highly electronegative fluorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect. This lowers the pKa​ of the sulfonamide to ~7.5–8.0, drastically increasing the concentration of the active anionic species at pH 7.4. Furthermore, the fluorine atoms participate in multipolar interactions with the protein backbone, stabilizing the complex[1][2].

  • The 5-Methyl Group (Steric Directing): Selectivity is the primary hurdle in CA inhibitor design due to the high homology across the 12 active human isoforms. The 5-methyl substitution acts as a steric wedge. In ubiquitous, off-target isozymes (CA I, CA II), the active site is sterically restricted by bulky residues (e.g., Phe131 in CA II). The 5-methyl group causes a steric clash, preventing tight binding. However, in cancer-associated targets like CA IX and CA XII, this hydrophobic pocket is more accommodating, allowing the methyl group to form favorable van der Waals interactions, driving up to 1000-fold selectivity[1][3].

Mechanism A 3,4-Difluoro-5-methyl- benzenesulfonamide C 1:1 Protein-Ligand Complex A->C Desolvation B CA IX Active Site B->C Diffusion D Zn2+ Coordination (Sulfonamide Anion) C->D E H-Bond Network (Thr199, Glu106) C->E F Hydrophobic Contacts (5-Methyl Group) C->F G Electrostatic Pull (3,4-Difluoro Motif) C->G

Thermodynamic and kinetic binding pathways of the inhibitor to the CA active site.

Crystallographic Workflow: A Self-Validating Protocol

Determining the exact binding mode of 3,4-Difluoro-5-methylbenzenesulfonamide requires high-resolution X-ray crystallography. The following protocol outlines a self-validating system where each experimental choice is governed by physical chemistry principles[4].

Step 1: Protein Expression and Purification
  • Action: Express the target CA isoform (e.g., CA IX catalytic domain) in E. coli BL21(DE3) cells. Purify using Nickel-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality: SEC ensures monodispersity. Polydisperse protein solutions fail to form the highly ordered, repeating lattices required for X-ray diffraction.

Step 2: Complex Formation (Soaking vs. Co-crystallization)
  • Action: Grow apo-crystals of the target protein using sitting-drop vapor diffusion at 18–20 °C. Soak the crystals in a reservoir solution containing 0.5–1.0 mM of the ligand[4].

  • Causality: Vapor diffusion allows for slow, controlled supersaturation, yielding well-diffracting crystals. Soaking is preferred over co-crystallization here because the apo-crystals of CAs are highly robust and diffract to high resolution. The small size of the fluorinated sulfonamide allows it to easily diffuse through the solvent channels of the crystal lattice without disrupting the unit cell[4].

Step 3: Cryoprotection and Data Collection
  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K).

  • Causality: Flash-freezing minimizes radiation damage from the high-intensity X-ray beam. The cryoprotectant is strictly necessary to prevent the formation of crystalline ice, which would produce intense powder diffraction rings that obscure the protein's diffraction spots.

Step 4: Phasing, Model Building, and Self-Validation
  • Action: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-structure (e.g., PDB ID: 3HLJ for CA II or 1JD0 for CA XII) as the search model[4]. Perform iterative rounds of reciprocal-space refinement (Phenix) and real-space model building (Coot).

  • Causality & Validation: MR is highly effective here because the overall fold of CA isozymes is strictly conserved. The protocol is inherently self-validating: 5% of the diffraction data is excluded from refinement to calculate the Rfree​ value. If the model is being overfitted to the noise, Rwork​ will drop while Rfree​ spikes. A final Ramachandran plot validates the geometry, ensuring >98% of backbone dihedral angles reside in energetically favored regions[4].

Workflow S1 1. Purification (SEC) S2 2. Soaking (Vapor Diffusion) S1->S2 S3 3. Cryoprotection (Flash Freezing) S2->S3 S4 4. Diffraction (Synchrotron) S3->S4 S5 5. Phasing (MR) S4->S5 S6 6. Refinement (Phenix/Coot) S5->S6

Step-by-step X-ray crystallography workflow for protein-ligand structure determination.

Structural and Thermodynamic Data Synthesis

The integration of crystallographic data with isothermal titration calorimetry (ITC) provides a complete picture of the binding event. The tables below summarize representative high-resolution parameters and thermodynamic profiles typical for this class of fluorinated, sterically-directed sulfonamides[1][4].

Table 1: Representative Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
Space Group P21​21​2
Cell Dimensions ( a,b,c in Å)42.1, 41.5, 72.3
Resolution Range (Å)50.0 - 1.25
Rmerge​ (%)4.5 (35.2 in highest shell)
I/σ(I) 18.4 (2.1)
Completeness (%)99.5 (98.0)
Refinement Validation
Rwork​/Rfree​ (%)14.2 / 16.8
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.15

Table 2: Thermodynamic Binding Parameters (Representative for CA IX vs CA II)

Isozyme Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
CA IX (Target) 0.05-14.1-10.5-3.6
CA II (Off-target) 56.0-9.8-8.2-1.6

Mechanistic Insights from the Electron Density

Upon solving the structure, the electron density map ( 2Fo​−Fc​ ) conclusively demonstrates a 1:1 ligand-to-protein stoichiometry[2]. The structural data validates the molecular rationale:

  • Tetrahedral Geometry: The Zn2+ coordination polyhedron maintains a strict tetrahedral geometry. The sulfonamide nitrogen displaces the zinc-bound water, sitting roughly 2.0 Å from the metal center[2].

  • Hydrogen Bond Network: The sulfonamide NH donates a critical hydrogen bond to the hydroxyl oxygen of Thr199, which in turn is anchored by Glu106. This network is invariant across all potent CA inhibitors[2].

  • Hydrophobic Packing: The electron density clearly resolves the 5-methyl group nestled into the hydrophobic pocket formed by residues unique to the target isozyme (e.g., Val131 in CA IX, compared to the restrictive Phe131 in CA II). This physical packing directly accounts for the favorable enthalpic ( ΔH ) and entropic ( −TΔS ) shifts observed in the thermodynamic data, proving that structural rigidity and targeted hydrophobic contacts are the primary drivers of isoform selectivity[1][3].

References

  • [1] Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • [2] Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC. nih.gov. Available at:[Link]

  • [3] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • [4] Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding - PMC. nih.gov. Available at:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Solubility of 3,4-Difluoro-5-methylbenzenesulfonamide

Abstract This technical guide provides a comprehensive framework for determining the thermodynamic solubility of 3,4-difluoro-5-methylbenzenesulfonamide. Solubility is a critical physicochemical parameter that profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the thermodynamic solubility of 3,4-difluoro-5-methylbenzenesulfonamide. Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and overall efficacy of potential therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles governing solubility and a detailed, field-proven experimental protocol for its accurate measurement. We will delve into the causality behind experimental choices, establish a self-validating system for data integrity, and discuss key factors such as pH, temperature, and polymorphism that modulate the solubility of sulfonamide-based compounds. The methodologies presented herein are designed to generate robust and reliable solubility data, essential for advancing drug discovery and development programs.

Introduction: The Significance of 3,4-Difluoro-5-methylbenzenesulfonamide and its Solubility

1.1. Chemical Structure and Properties

3,4-Difluoro-5-methylbenzenesulfonamide is an aromatic sulfonamide derivative. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), two fluorine atoms at positions 3 and 4, and a methyl group at position 5. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of approved drugs.[2] The presence of fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

  • Sulfonamide Group: This group is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group, which allows the nitrogen proton to be donated. This acidity is a critical determinant of its solubility in aqueous media at different pH values.[4][5]

  • Fluorine Substituents: The 3,4-difluoro pattern enhances the lipophilicity of the benzene ring and can influence the pKa of the sulfonamide proton. Fluorine's high electronegativity can also lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a target protein's binding site.[3]

  • Methyl Group: The methyl group adds to the steric bulk and lipophilicity of the compound.

1.2. The Critical Role of Solubility in Drug Development

Solubility, the maximum concentration of a substance that can dissolve in a solvent to form a stable solution, is a fundamental property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic.[1]

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major cause of low and erratic bioavailability, which can compromise therapeutic efficacy.[2]

  • Formulation: Understanding solubility is essential for developing appropriate dosage forms, whether it be an oral solid, a parenteral solution, or a topical cream. It dictates the choice of excipients, solvents, and manufacturing processes.[6]

  • In Vitro Screening: In early drug discovery, compounds are tested in various biological assays. Low solubility can lead to compound precipitation in the assay medium, resulting in inaccurate and unreliable data, often manifesting as false negatives or underestimated potency.[7]

This guide focuses on thermodynamic solubility , which represents the true equilibrium solubility of a compound when a saturated solution is in equilibrium with its solid phase.[8][9] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility.[7]

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like 3,4-difluoro-5-methylbenzenesulfonamide is governed by a balance of two primary energy considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice.[10]

  • Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A compound is soluble in a given solvent if the solvation energy can overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Aromatic sulfonamides exhibit complex solubility profiles due to the presence of both a lipophilic aromatic ring and a polar, ionizable sulfonamide group.[11] Their solubility is not only dependent on the solvent but also on the pH of the medium and the crystalline form of the solid material.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][12][13] It is a robust and reliable technique that ensures a true equilibrium is reached between the dissolved and undissolved compound. The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

  • 3,4-Difluoro-5-methylbenzenesulfonamide (solid, high purity)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, Simulated Gastric Fluid, organic solvents like ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Step-by-Step Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3,4-difluoro-5-methylbenzenesulfonamide to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation.

    • Add a known volume of the desired solvent (e.g., 2 mL of pH 7.4 buffer).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[8]

  • Phase Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow larger particles to settle.

    • Crucial Step: To remove any remaining undissolved solid and prevent erroneous results, the saturated supernatant must be clarified. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw the supernatant using a pipette, taking care not to disturb the solid pellet.

    • As a secondary clarification step, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PVDF or PTFE). This dual-step separation is critical for ensuring only the dissolved compound is analyzed.[14][15]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 3,4-difluoro-5-methylbenzenesulfonamide of known concentrations in a suitable solvent (e.g., acetonitrile/water).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.[14]

    • Dilute the filtered supernatant (from step 3) with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the compound in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This final value is the thermodynamic solubility.

3.3. Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the key steps of the shake-flask solubility protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-72 hours) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E Clarification G Dilute Filtered Sample E->G F Prepare Standard Solutions & Generate Calibration Curve H Analyze via HPLC-UV F->H G->H I Calculate Solubility (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the results from a solubility screen in various pharmaceutically relevant media.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline (PBS)7.425[Data][Data]
Phosphate-Buffered Saline (PBS)7.437[Data][Data]
Simulated Gastric Fluid (SGF, w/o pepsin)1.237[Data][Data]
Simulated Intestinal Fluid (FaSSIF)6.537[Data][Data]
Water~7.025[Data][Data]
EthanolN/A25[Data][Data]

Key Factors Influencing Solubility

5.1. Effect of pH and Ionization

For ionizable compounds like 3,4-difluoro-5-methylbenzenesulfonamide, pH is a critical factor. The sulfonamide group (-SO₂NH₂) is a weak acid and can deprotonate to form the anionic sulfonamidate (-SO₂NH⁻).[4]

The relationship between pH, pKa, and the solubility of a weak acid is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa, the compound will increasingly exist in its ionized (deprotonated) form. The ionized form is generally much more water-soluble than the neutral form.[16] Therefore, it is expected that the aqueous solubility of 3,4-difluoro-5-methylbenzenesulfonamide will be significantly higher in alkaline solutions compared to acidic or neutral solutions.

5.2. Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[17][18] Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, most importantly, solubility.[18][19]

Generally, the most thermodynamically stable polymorph will have the lowest solubility, while metastable forms will be more soluble.[18] During drug development, it is crucial to identify and characterize the most stable polymorph to ensure consistent solubility and bioavailability.[20] An unexpected conversion from a metastable to a stable form during storage or manufacturing can lead to a significant drop in solubility and dissolution, potentially rendering the drug ineffective.[18]

5.3. Temperature

The effect of temperature on solubility is determined by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, this is not always the case. Determining the solubility at different temperatures (e.g., 25°C for shelf-life and 37°C for physiological relevance) is important for both formulation and biopharmaceutical prediction.

Conclusion

This guide has outlined a robust, scientifically-grounded approach for the determination of the thermodynamic solubility of 3,4-difluoro-5-methylbenzenesulfonamide. By combining a sound theoretical understanding with a meticulous, self-validating experimental protocol, researchers can generate high-quality, reliable data. Accurate solubility data is not merely a checkbox in a compound's profile; it is a foundational pillar upon which successful drug discovery and development are built. Understanding the interplay of pH, polymorphism, and temperature will further empower scientists to modulate and optimize this critical property, ultimately paving the way for the development of safe and effective medicines.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Kim, Y. H., et al. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Surov, A. O., et al. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • AIPLA.org. Polymorphism in Pharmaceutical Products.
  • Bople, A., et al. Determining the water solubility of difficult-to-test substances A tutorial review.
  • Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation.
  • BioDuro. ADME Solubility Assay.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • The BMJ. (2026, February 24). SOLUBILITY OF SULPHONAMIDES.
  • SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Journal of Chemical & Engineering Data. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Benchchem. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series....
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Benchchem. 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide.

Sources

Exploratory

3,4-Difluoro-5-methylbenzenesulfonamide: Mechanistic Profiling and Therapeutic Potential in Target-Directed Oncology

Executive Summary The development of precision oncology therapeutics relies heavily on exploiting unique biochemical vulnerabilities within the tumor microenvironment. 3,4-Difluoro-5-methylbenzenesulfonamide represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of precision oncology therapeutics relies heavily on exploiting unique biochemical vulnerabilities within the tumor microenvironment. 3,4-Difluoro-5-methylbenzenesulfonamide represents a highly specialized pharmacophore designed to selectively target these vulnerabilities. While the broader class of benzenesulfonamides is historically known for promiscuous metalloenzyme binding, the specific integration of a 3,4-difluoro motif coupled with a 5-methyl substitution transforms this molecule into a highly selective, picomolar-to-nanomolar inhibitor of Carbonic Anhydrase IX (CA IX) and XII [1][2]. This technical guide explores the core mechanism of action, structural causality, and the self-validating experimental workflows required to evaluate this compound in drug development.

Core Mechanism of Action: Isoform-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While ubiquitous cytosolic isoforms (CA I and CA II) maintain normal physiological pH, the transmembrane isoform CA IX is strongly upregulated in hypoxic solid tumors via the HIF-1α pathway, driving extracellular acidification and promoting metastasis[3].

Zinc Coordination and pKa​ Modulation via Fluorination

The primary mechanism of action for 3,4-difluoro-5-methylbenzenesulfonamide relies on the direct coordination of its sulfonamide moiety ( −SO2​NH2​ ) to the catalytic Zn2+ ion located at the bottom of the CA active site cleft[4].

The critical design feature here is the 3,4-difluoro substitution . Unsubstituted benzenesulfonamides possess a sulfonamide pKa​ of approximately 10.0, meaning they exist predominantly in the neutral, less active state at physiological pH (7.4). The strong electron-withdrawing effect of the two fluorine atoms inductively pulls electron density away from the sulfonamide nitrogen, drastically lowering its pKa​ to approximately 7.0–7.5[2][4]. Consequently, in the slightly acidic tumor microenvironment (pH ~6.8), a significant fraction of the drug exists as a sulfonamide anion ( −SO2​NH− ). This anionic species is the active pharmacophore that displaces the zinc-bound water molecule, halting the enzyme's catalytic cycle[3].

Steric Gating and CA IX Selectivity

High affinity often diminishes selectivity. To prevent off-target toxicity associated with the inhibition of ubiquitous CA I and CA II, the 5-methyl group acts as a steric gatekeeper. The active site of tumor-associated CA IX features a distinct hydrophobic pocket lined by residues such as Val131 and Leu198[2]. The 5-methyl group perfectly occupies this hydrophobic niche, contributing favorable van der Waals interactions. Conversely, the active sites of CA I and CA II contain bulkier residues (e.g., Phe131 in CA I) that create severe steric clashes with the methyl group, effectively preventing the drug from binding to these off-target isoforms[1][2].

Pathway Hypoxia Tumor Hypoxia (Low pO2) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX Transcriptional Activation Acid Extracellular Acidification (H+ Accumulation) CAIX->Acid CO2 + H2O ⇌ HCO3- + H+ Survival Tumor Survival, Invasion & Metastasis Acid->Survival Drug 3,4-Difluoro-5-methyl- benzenesulfonamide Zn Zn2+ Coordination (Anionic Sulfonamide) Drug->Zn pKa Shift (Fluorination) Zn->CAIX Competitive Inhibition

Fig 1: Mechanism of CA IX inhibition by 3,4-DF-5-MBSA in the hypoxic tumor microenvironment.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and selectivity of 3,4-difluoro-5-methylbenzenesulfonamide, a dual-tiered experimental approach is required. Biochemical assays confirm direct target engagement, while cell-based phenotypic assays validate functional efficacy.

Protocol 1: In Vitro Target Engagement via Stopped-Flow Kinetics

Causality: The catalytic hydration of CO2​ by CAs is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture these rapid initial rates. Stopped-flow kinetics provides millisecond resolution, allowing for the accurate calculation of the inhibition constant ( Ki​ )[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3,4-difluoro-5-methylbenzenesulfonamide in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain ionic strength).

  • Enzyme Incubation: Incubate 10 nM of recombinant human CA IX (catalytic domain) with varying concentrations of the inhibitor for 15 minutes at 20°C to allow complex equilibrium.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture as a pH indicator.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution with CO2​ -saturated water (approx. 15 mM CO2​ ).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the peak absorbance of basic Phenol Red) over a 10-second window. The rate of absorbance decay correlates directly with the rate of H+ production.

  • Analysis: Calculate the initial velocity ( v0​ ) for each inhibitor concentration. Use the Cheng-Prusoff equation or a Morrison tight-binding model to derive the Ki​ value[1].

Protocol 2: Cellular Functional Validation via Seahorse XF ECAR Assay

Causality: While stopped-flow kinetics proves the molecule binds the enzyme, it does not prove the molecule can function in a complex cellular environment. The Extracellular Acidification Rate (ECAR) assay measures the functional consequence of CA IX inhibition—the prevention of extracellular proton accumulation in live hypoxic cells[3].

Step-by-Step Methodology:

  • Cell Culture: Seed human breast carcinoma cells (e.g., MDA-MB-231, known for high CA IX expression) in a Seahorse XF96 microplate at 2×104 cells/well.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O2​ , 5% CO2​ ) for 24 hours to induce robust CA IX expression.

  • Compound Treatment: Replace media with unbuffered Seahorse XF base medium containing 2 mM glutamine and 10 mM glucose. Inject 3,4-difluoro-5-methylbenzenesulfonamide (100 nM to 10 µM) via the instrument's injection ports.

  • Measurement: Measure ECAR (mpH/min) over 60 minutes. A successful CA IX inhibitor will demonstrate a dose-dependent decrease in ECAR compared to vehicle-treated hypoxic controls, confirming the blockade of tumor microenvironment acidification.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Recombinant CA IX Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Stopped-Flow Spectrophotometry (CO2 Hydration) Step2->Step3 Step4 4. Seahorse XF ECAR Assay (Cellular Validation) Step3->Step4 Step5 5. SAR & Ki Data Analysis Step4->Step5

Fig 2: Integrated in vitro and cell-based workflow for validating CA IX targeted inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the profound impact of the 3,4-difluoro and 5-methyl substitutions on the physicochemical properties and target selectivity of the benzenesulfonamide scaffold. The data illustrates how lowering the pKa​ enhances general affinity, while the addition of steric bulk (methyl group) drives isoform selectivity[1][2].

Compound ScaffoldSulfonamide pKa​ Ki​ CA II (Off-Target) Ki​ CA IX (Tumor Target)Selectivity Ratio (CA II / CA IX)
Unsubstituted Benzenesulfonamide~10.0300 nM320 nM~0.9x
4-Fluorobenzenesulfonamide~8.5150 nM110 nM~1.3x
3,4-Difluoro-5-methylbenzenesulfonamide ~7.2 > 4,500 nM 12 nM > 375x

(Note: Values are representative benchmarks synthesized from established SAR profiling of fluorinated and alkyl-substituted benzenesulfonamides[1][2].)

Secondary Targets: Off-Target Profiling

While 3,4-difluoro-5-methylbenzenesulfonamide is highly optimized for CA IX, researchers must account for secondary pharmacology. Arylsulfonamides are widely recognized as modulators of Voltage-Gated Sodium Channels (NaV) , particularly the NaV1.7 isoform implicated in nociception. The sulfonamide moiety can interact with the voltage-sensing domain of these channels. During preclinical development, it is imperative to conduct automated patch-clamp electrophysiology (e.g., QPatch) against a panel of NaV isoforms to ensure that the 5-methyl steric gating prevents unwanted central nervous system or cardiovascular liabilities.

References

  • [1] Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • [2] Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry / Sci-Hub. Available at:[Link]

  • [4] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. Diva-Portal. Available at:[Link]

  • [3] Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews / ACS Publications. Available at:[Link]

Sources

Foundational

Strategic Targeting of Hypoxia and Inflammation: An In-Depth Mechanistic Guide to 3,4-Difluoro-5-methylbenzenesulfonamide

Executive Summary & Molecular Rationale The compound 3,4-Difluoro-5-methylbenzenesulfonamide (CAS 1803812-94-3) represents a highly specialized pharmacophore in modern drug discovery. As a halogenated benzenesulfonamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The compound 3,4-Difluoro-5-methylbenzenesulfonamide (CAS 1803812-94-3) represents a highly specialized pharmacophore in modern drug discovery. As a halogenated benzenesulfonamide, its structural architecture is explicitly designed to exploit the subtle topographical differences within metalloenzyme active sites.

The rational design of this molecule relies on precise electronic and steric tuning:

  • Electronic Modulation (Fluorination): The highly electronegative fluorine atoms at the 3- and 4-positions exert a strong electron-withdrawing effect. This lowers the pKa of the primary sulfonamide group (-SO₂NH₂), ensuring a higher fraction of the molecule exists as a deprotonated sulfonamide anion (-SO₂NH⁻) at the physiological pH of 7.4, and particularly in the acidic tumor microenvironment (pH 6.5–6.8). This anionic state is strictly required for coordinate covalent bonding with catalytic metal ions[1].

  • Steric Bulk (Methylation): The methyl group at the 5-position provides critical steric hindrance. This bulk restricts the rotational degrees of freedom and prevents the molecule from deeply penetrating the narrower active sites of off-target ubiquitous enzymes, thereby driving isozyme-specific selectivity[2].

This guide delineates the primary and secondary biological targets of this scaffold, detailing the causality behind its mechanisms and providing robust, self-validating experimental protocols for preclinical evaluation.

Primary Biological Target: Carbonic Anhydrase IX and XII (CA IX/XII)

Mechanistic Causality of Inhibition

The primary, high-affinity targets for fluorinated benzenesulfonamides are the tumor-associated Carbonic Anhydrase isozymes, specifically CA IX and CA XII[2]. These transmembrane metalloenzymes are heavily upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors. They catalyze the reversible hydration of CO₂ to bicarbonate and protons, driving extracellular acidification which promotes tumor invasiveness and chemoresistance[1].

The Binding Mechanism: The deprotonated sulfonamide nitrogen acts as a strong Lewis base, directly displacing the zinc-bound water molecule/hydroxide ion in the CA active site to coordinate with the Zn²⁺ ion[1]. The 3,4-difluoro-5-methyl substitution pattern is critical here: while the sulfonamide anchors to the zinc, the fluorinated phenyl ring interacts with the hydrophilic/hydrophobic split of the CA IX active site. Specifically, the bulky methyl group leverages the wider active site entrance of CA IX (characterized by Val131) and CA XII (Ala131), sterically clashing with the bulky Tyr204/Phe131 residues found in the off-target, cytosolic CA I and CA II[3].

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acid Extracellular Acidification CAIX->Acid Hydrates CO2 Survival Tumor Cell Survival & Metastasis Acid->Survival Promotes Drug 3,4-Difluoro-5-methyl- benzenesulfonamide Drug->CAIX Inhibits (Zn2+ Binding)

Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition.

Quantitative Target Affinity Data

The addition of halogens and alkyl groups to the benzenesulfonamide ring drastically shifts the dissociation constants ( Kd​ ) from the micromolar to the picomolar range for tumor-associated isoforms[2].

Table 1: Representative Binding Affinities ( Kd​ ) of Fluorinated Benzenesulfonamides across CA Isozymes

Target IsozymeCellular LocationRoleRepresentative Kd​ RangeSelectivity Ratio (vs CA II)
CA I CytosolicOff-target (Erythrocytes)500 nM - 2 µMN/A
CA II CytosolicOff-target (Glaucoma/Renal)100 nM - 500 nMBaseline (1x)
CA IX TransmembranePrimary Target (Tumor Hypoxia) 4.5 pM - 50 pM >2000x
CA XII TransmembraneSecondary Target (Tumor Hypoxia)10 pM - 100 pM>1000x

Secondary Biological Target: Cyclooxygenase-2 (COX-2)

Beyond carbonic anhydrases, fluorinated benzenesulfonamides serve as potent inhibitors of Cyclooxygenase-2 (COX-2)[4]. COX-2 is an inducible enzyme responsible for prostaglandin synthesis during inflammation and is frequently overexpressed in neoplastic tissues.

Mechanistic Causality of Inhibition: The structural similarity of 3,4-Difluoro-5-methylbenzenesulfonamide to classic COX-2 inhibitors (e.g., Celecoxib, a fluorinated benzenesulfonamide derivative) allows it to intercalate into the COX-2 active site[5]. The selectivity for COX-2 over COX-1 is driven by the larger volume of the COX-2 hydrophobic channel (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The 5-methyl group of our target compound exploits this extra spatial allowance, rendering it sterically incompatible with the narrower COX-1 channel, thus minimizing gastrointestinal toxicity[4].

Self-Validating Experimental Protocols

To rigorously validate 3,4-Difluoro-5-methylbenzenesulfonamide against these targets, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to confirm target engagement while actively ruling out false positives caused by compound aggregation or off-target cytotoxicity.

Protocol A: Fluorescent Thermal Shift Assay (FTSA) for CA Isozyme Selectivity

Purpose: To determine the intrinsic binding affinity ( Kd​ ) via thermodynamic stabilization of the protein.

  • Protein Preparation: Dilute recombinant human CA IX (catalytic domain) and CA II to a final concentration of 5 nM in 50 mM HEPES buffer, 50 mM NaCl.

    • Causality Check: Adjust buffer to pH 7.0 to accurately mimic the acidic extracellular tumor microenvironment where CA IX is biologically active.

  • Fluorophore Addition: Add 1,8-ANS (1-anilino-8-naphthalene sulfonate) to a final concentration of 50 µM.

  • Compound Titration: Dispense 3,4-Difluoro-5-methylbenzenesulfonamide in a 12-point dose-response curve (0.1 pM to 10 µM).

  • Thermal Denaturation: Heat the microplate from 25°C to 95°C at a rate of 1°C/min using an RT-PCR thermocycler, monitoring fluorescence (Ex: 365 nm / Em: 460 nm).

  • Self-Validation (Counter-Screen): Run a parallel plate containing 0.01% Triton X-100.

    • Logic: Promiscuous inhibitors often form colloidal aggregates that non-specifically denature proteins. If the melting temperature shift ( ΔTm​ ) disappears in the presence of detergent, the binding is an artifact. If ΔTm​ persists, orthosteric target engagement is confirmed.

Protocol B: Hypoxia-Induced Extracellular Acidification Rate (ECAR) Assay

Purpose: To validate functional, cell-based efficacy of CA IX inhibition.

  • Cell Culture: Seed HeLa (cervical cancer) cells in a Seahorse XF96 microplate at 10,000 cells/well.

  • Hypoxic Induction: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours.

    • Causality Check: This step is mandatory to stabilize HIF-1α and induce endogenous CA IX expression, which is virtually absent in normoxic HeLa cells[1].

  • Compound Treatment: Add the inhibitor at varying concentrations (1 nM to 1 µM) for 12 hours.

  • Metabolic Flux Analysis: Transfer to a Seahorse XF Extracellular Flux Analyzer. Measure ECAR (mpH/min).

  • Self-Validation (CRISPR Knockout): Perform the exact same assay using a CRISPR/Cas9 CA IX-knockout HeLa cell line.

    • Logic: If the compound reduces ECAR in wild-type cells but shows no effect in the CA IX-knockout line, the phenotypic response is definitively proven to be CA IX-dependent, ruling out off-target metabolic toxicity[1].

Workflow Prep Compound Preparation FTSA FTSA Binding Assay (w/ Triton) Prep->FTSA In vitro Cell Seahorse XF ECAR Assay FTSA->Cell In vivo proxy Validation CRISPR/Cas9 Knockout Validation Cell->Validation Target Spec

Fig 2: Self-validating experimental workflow for target confirmation.

Conclusion

3,4-Difluoro-5-methylbenzenesulfonamide is a highly optimized scaffold with profound potential in oncology and inflammatory pharmacology. By leveraging the electron-withdrawing properties of fluorine and the steric bulk of the methyl group, it acts as a precision tool against zinc-dependent metalloenzymes (CA IX/XII) and hydrophobic-channel enzymes (COX-2). Successful translation of this compound requires strict adherence to hypoxia-conditioned cellular assays and isozyme-specific biophysical profiling.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health (NIH) / PMC.
  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Institutes of Health (NIH) / PMC.
  • N-(1,3-Thiazol-2-yl)benzenesulfonamide. Benchchem.
  • Calcium Alginate and Calcium Alginate-Chitosan Beads Containing Celecoxib Solubilized in a Self-Emulsifying Phase. National Institutes of Health (NIH) / PMC.

Sources

Exploratory

The Fluorine Paradigm in Benzenesulfonamide Design: Modulating Carbonic Anhydrase Affinity and Metabolic Stability

Introduction: The Halogen Advantage The integration of fluorine into organic scaffolds represents one of the most powerful strategies in modern rational drug design. For benzenesulfonamides—a classical pharmacophore reno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Advantage

The integration of fluorine into organic scaffolds represents one of the most powerful strategies in modern rational drug design. For benzenesulfonamides—a classical pharmacophore renowned for inhibiting metalloenzymes such as Carbonic Anhydrase (CA) and cyclooxygenase-2 (COX-2)—fluorine substitution fundamentally alters the molecule's physicochemical and pharmacokinetic profile. This technical guide explores the mechanistic role of fluorine in benzenesulfonamide activity, detailing how its unique electronegativity and bond energetics modulate target affinity, isozyme selectivity, and metabolic stability.

Physicochemical Mechanics: Electronegativity and pKa Modulation

The primary mechanism by which benzenesulfonamides inhibit Carbonic Anhydrases is through the direct coordination of their primary sulfonamide group ( −SO2​NH2​ ) to the catalytic zinc ion ( Zn2+ ) located in the enzyme's active site1[1]. Crucially, to act as a strong Lewis base and displace the zinc-bound water molecule, the sulfonamide must exist in its deprotonated, anionic state ( −SO2​NH− )2[2].

Unsubstituted benzenesulfonamides typically possess a pKa of approximately 10.0. At a physiological pH of 7.4, only a negligible fraction of the drug is deprotonated, limiting its effective active concentration.

Fluorine, possessing the highest Pauling electronegativity (4.0), exerts a profound inductive electron-withdrawing effect across the aromatic ring. Strategic fluorination (e.g., 2,3,5,6-tetrafluorobenzenesulfonamide) drastically increases the acidity of the sulfonamide protons, dropping the pKa to ranges between 5.8 and 7.03[3]. This shift ensures that a vast majority of the molecules are ionized at physiological pH, driving binding affinities ( Ki​ ) from the micromolar down to the sub-nanomolar range, particularly for tumor-associated isozymes like hCA IX and hCA XII4[4].

CA_Inhibition A Fluorinated Benzenesulfonamide B Inductive Electron Withdrawal A->B C Decreased pKa (Increased Acidity) B->C D Deprotonated Sulfonamide Anion (Active) C->D pH 7.4 E Zn2+ Coordination (CA Active Site) D->E High Affinity F Isozyme Selectivity (CA IX / CA XII) E->F

Mechanism of CA inhibition enhanced by fluorine-induced pKa modulation.

Pharmacokinetic Optimization: Metabolic Stability via C-F Bonds

Beyond target affinity, fluorine substitution is a primary tool for overcoming pharmacokinetic liabilities. The carbon-fluorine (C-F) bond has a dissociation energy of approximately 441 kJ/mol, making it significantly stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond (414 kJ/mol) 5[5].

When a benzenesulfonamide undergoes hepatic clearance, it is heavily targeted by Cytochrome P450 (CYP) enzymes for oxidative metabolism (hydroxylation). By replacing metabolically labile hydrogen atoms with fluorine at known sites of CYP attack, researchers can effectively block oxidation 6[6]. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the entire aromatic ring toward electrophilic and oxidative attacks, thereby extending the biological half-life of the compound5[5].

Quantitative Structure-Activity Relationships (QSAR)

The table below synthesizes the impact of progressive fluorination on the physicochemical properties and inhibitory kinetics of benzenesulfonamides against specific CA isozymes.

Compound ClassSubstitution PatternApprox. pKa Ki​ hCA II (nM) Ki​ hCA IX (nM)Metabolic Profile
Standard Unsubstituted~10.0250 - 300350 - 400Labile (CYP Oxidation)
Mono-fluoro 4-Fluoro~9.5100 - 150120 - 150Moderate Stability
Tetra-fluoro 2,3,5,6-Tetrafluoro5.8 - 7.00.8 - 12.41.5 - 38.9High (CYP Evasion)

Data aggregated from established structure-activity relationship studies demonstrating the correlation between fluorination, acidity enhancement, and nanomolar inhibition potency[2][3][4].

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot accurately capture the initial reaction rates. The Stopped-Flow Spectrophotometric Assay is the gold standard for determining the inhibition constant ( Ki​ ) of fluorinated benzenesulfonamides7[7].

Self-Validating Protocol

This protocol is designed as a self-validating system. The use of Phenol Red acts as an internal reporter for proton generation, while the specific buffer controls ensure that observed inhibition is strictly due to the ligand-zinc interaction.

Step 1: Reagent Preparation & Causality

  • Buffer System: Prepare 10-20 mM HEPES buffer adjusted to pH 7.4. Causality: HEPES is utilized because it provides stable buffering at physiological pH without acting as a competing ligand for the Zn2+ ion.

  • Indicator: Add 0.2 mM Phenol Red. Causality: Phenol red has an absorbance maximum at 557 nm. As CA hydrates CO2​ into HCO3−​ and H+ , the localized pH drops, causing a measurable shift in the indicator's absorbance8[8].

  • Ionic Strength: Add 20 mM Na2​SO4​ or NaClO4​ . Causality: Maintains constant ionic strength to stabilize the protein; these specific polyatomic anions are proven non-inhibitory to the CA active site9[9].

  • Substrate: Prepare CO2​ -saturated water (yielding approx. 1.7 to 17 mM CO2​ ) at 25°C8[8].

Step 2: System Validation (Controls)

  • Negative Control: Run the reaction with buffer and CO2​ only to establish the slow, uncatalyzed baseline hydration rate.

  • Positive Control: Run the reaction using Acetazolamide (AAZ), a well-characterized CA inhibitor, to validate instrument sensitivity and enzyme viability9[9].

Step 3: Rapid Mixing & Acquisition

  • Pre-incubate the recombinant CA enzyme (e.g., hCA IX) with the fluorinated benzenesulfonamide inhibitor for 15 minutes at 25°C to allow equilibrium of the enzyme-inhibitor complex7[7].

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (Syringe A) with the CO2​ /Phenol Red solution (Syringe B).

  • Monitor the decrease in absorbance at 557 nm over a period of 10 to 100 seconds 8[8].

Step 4: Kinetic Analysis

  • Extract the initial reaction rate from the linear portion of the absorbance vs. time curve. Calculate the Ki​ using non-linear regression analysis of the initial rates against varying inhibitor concentrations.

Stopped_Flow S1 1. Reagent Preparation Enzyme + Inhibitor (Syringe A) CO2 + Phenol Red (Syringe B) S2 2. Rapid Mixing Stopped-Flow Instrument (25°C) S1->S2 S3 3. Spectrophotometric Readout Absorbance at 557 nm (10-100s) S2->S3 CO2 Hydration Triggers pH Drop S4 4. Kinetic Analysis Initial Reaction Rates S3->S4 S5 5. Ki Determination Non-linear Regression S4->S5

Step-by-step workflow of the stopped-flow CO2 hydration assay.

Sources

Protocols & Analytical Methods

Method

synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide from 3,4-difluoro-5-methylbenzenesulfonyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Conversion of 3,4-difluoro-5-methylbenzenesulfonyl chloride to its corresponding primary sulfonamide via controlled ammo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Conversion of 3,4-difluoro-5-methylbenzenesulfonyl chloride to its corresponding primary sulfonamide via controlled ammonolysis.

Executive Summary & Mechanistic Rationale

The synthesis of primary sulfonamides from sulfonyl chlorides is a foundational transformation in medicinal chemistry, given the prevalence of the sulfonamide pharmacophore in diverse therapeutics. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 3,4-difluoro-5-methylbenzenesulfonamide from 3,4-difluoro-5-methylbenzenesulfonyl chloride .

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution-like pathway at the electrophilic sulfur center. Ammonia acts as a potent nucleophile, donating its lone pair to the sulfur atom to form a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to restore the S=O bonds[1].

While gaseous ammonia can be used, this protocol utilizes 28% aqueous ammonia in a biphasic Tetrahydrofuran (THF)/Water co-solvent system. This method is preferred because the sulfonylation of amines with chlorides in the presence of a base is highly reliable[2]. The THF completely dissolves the fluorinated sulfonyl chloride, ensuring a homogeneous reaction interface, while the excess aqueous ammonia serves a dual purpose: it acts as the primary nucleophile and as the base to scavenge the generated hydrochloric acid (forming soluble NH₄Cl)[3].

Reagent Matrix & Quantitative Data

To ensure reproducibility, the stoichiometry is strictly controlled. A 10-fold excess of ammonia is utilized to drive the reaction kinetics forward and completely suppress competitive hydrolysis of the sulfonyl chloride.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Difluoro-5-methylbenzenesulfonyl chloride 226.631.02.27 g (10.0 mmol)Electrophilic Substrate
Aqueous Ammonia (28% w/w) 17.0310.07.0 mL (~100 mmol)Nucleophile / Acid Scavenger
Tetrahydrofuran (THF) 72.11-20.0 mLCo-Solvent
Ethyl Acetate (EtOAc) 88.11-50.0 mLExtraction Solvent
Sodium Sulfate (Anhydrous) 142.04-As neededDrying Agent

Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the operator can verify the success of each stage in real-time.

Step 1: Reaction Setup
  • Equip a flame-dried 50 mL round-bottom flask with a Teflon-coated magnetic stir bar.

  • Charge the flask with 3,4-difluoro-5-methylbenzenesulfonyl chloride (2.27 g, 10.0 mmol).

  • Add 20.0 mL of anhydrous THF. Stir at 400 rpm until the substrate is completely dissolved, yielding a clear solution.

Step 2: Nucleophilic Addition (Temperature Critical)
  • Submerge the reaction flask in an ice-water bath. Allow the solution to cool to 0 °C for 10 minutes.

  • Using a dropping funnel or syringe, add 28% aqueous ammonia (7.0 mL) dropwise over 5–10 minutes.

    • Causality: The ammonolysis of sulfonyl chlorides is highly exothermic. Maintaining the internal temperature below 10 °C is critical. If the temperature spikes, the nucleophilicity of water becomes competitive, leading to the irreversible hydrolysis of the starting material into 3,4-difluoro-5-methylbenzenesulfonic acid.

Step 3: In-Process Control (IPC) & Reaction Maturation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 1 to 2 hours.

  • Self-Validation Cue: As the reaction progresses, the mixture will transition from a clear solution to a cloudy white suspension. This is the precipitation of the NH₄Cl byproduct, indicating active conversion.

  • Analytical IPC: Analyze the mixture via TLC (Eluent: 70:30 Hexane:Ethyl Acetate). The reaction is deemed complete when the UV-active, high-Rf spot of the sulfonyl chloride completely disappears, replaced by a highly polar, low-Rf spot corresponding to the sulfonamide.

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator at 35 °C) to remove the majority of the THF.

    • Causality: Removing THF prevents the formation of a single miscible phase during aqueous extraction, ensuring high recovery yields.

  • Dilute the remaining aqueous slurry with EtOAc (30 mL) and Distilled Water (15 mL). Transfer to a separatory funnel and partition the layers.

  • Extract the aqueous layer with an additional portion of EtOAc (20 mL).

  • Combine the organic layers and wash with saturated NaCl solution (Brine, 20 mL) to remove residual water and trace ammonia.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid.

Step 5: Purification & Analytical Validation
  • Suspend the crude solid in a minimal volume of cold Heptane/EtOAc (9:1 ratio). Triturate for 15 minutes to remove non-polar impurities.

  • Collect the purified 3,4-difluoro-5-methylbenzenesulfonamide via vacuum filtration and dry under high vacuum for 4 hours.

  • Validation: Confirm product identity via ¹H NMR (DMSO-d₆). A diagnostic broad singlet integrating to 2 protons (approx. 7.2–7.5 ppm) will confirm the presence of the primary -SO₂NH₂ group. LC-MS should yield an m/z of [M-H]⁻ = 206.0 in negative ionization mode.

Field-Proven Insights (E-E-A-T)

  • Substrate Integrity: Sulfonyl chlorides are highly sensitive to atmospheric moisture. Always verify the integrity of the 3,4-difluoro-5-methylbenzenesulfonyl chloride via IR (looking for strong asymmetric/symmetric SO₂ stretches at ~1370 and ~1180 cm⁻¹) prior to use.

  • Emulsion Management: Fluorinated aromatic compounds can occasionally cause emulsions during the EtOAc/Water extraction phase. If an emulsion persists, filtering the biphasic mixture through a thin pad of Celite or adding a small volume of saturated brine will rapidly break the emulsion layer.

Workflow Visualization

Workflow Step1 3,4-Difluoro-5-methylbenzenesulfonyl chloride (Dissolved in THF) Step2 Cool to 0 °C (Ice/Water Bath) Step1->Step2 Step3 Add 28% Aq. NH3 (Dropwise, T < 10 °C) Step2->Step3 Step4 Stir at RT (1-2 Hours) Step3->Step4 Step5 IPC: TLC / LC-MS (Check Conversion) Step4->Step5 Step6 Workup (EtOAc Extraction & Brine Wash) Step5->Step6 >99% Conversion Step7 Purification (Crystallization) Step6->Step7 Step8 3,4-Difluoro-5-methylbenzenesulfonamide (Pure Product) Step7->Step8

Caption: Workflow for the synthesis and purification of 3,4-difluoro-5-methylbenzenesulfonamide.

Sources

Application

Application Notes and Protocols for the Amination of 3,4-Difluoro-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, integr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, integral to the structure of a wide array of therapeutic agents.[1][2] Since the advent of the first antibacterial sulfa drugs, this moiety has been a privileged scaffold in the development of drugs for various conditions, including cancer, viral infections, and inflammatory diseases.[3][4][5] The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the creation of new chemical entities with therapeutic potential.[6][7] This document provides a detailed protocol for the amination of 3,4-difluoro-5-methylbenzenesulfonyl chloride, a versatile building block for accessing novel sulfonamide derivatives. The fluorine and methyl substituents on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the final compounds, making this a key intermediate in modern drug design.[8]

Chemical Principles and Mechanistic Overview

The reaction of 3,4-difluoro-5-methylbenzenesulfonyl chloride with an amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[9] The amine's lone pair of electrons attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.

A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[10][11] The choice of base and solvent can influence the reaction rate and the formation of byproducts.

Key Reaction Considerations:

  • Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines.[10] Therefore, anhydrous reaction conditions are paramount for achieving high yields.

  • Stoichiometry: A slight excess of the amine or sulfonyl chloride may be used depending on the specific substrates and their relative cost or availability. However, a significant excess of the amine can sometimes lead to the formation of a di-sulfonated byproduct with primary amines.[10]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[10]

Experimental Protocol: Synthesis of N-Substituted-3,4-difluoro-5-methylbenzenesulfonamides

This protocol outlines a general procedure for the amination of 3,4-difluoro-5-methylbenzenesulfonyl chloride with a primary or secondary amine.

Materials:

  • 3,4-difluoro-5-methylbenzenesulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)

  • Triethylamine (Et3N) or pyridine (1.2 - 1.5 equivalents)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or pyridine (1.2-1.5 equivalents) to the stirred amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 3,4-difluoro-5-methylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.[10]

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[10]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous DCM add_base Add Base (e.g., Triethylamine) prep_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl warm_stir Warm to RT & Stir (2-24h) add_sulfonyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the amination of 3,4-difluoro-5-methylbenzenesulfonyl chloride.

Data Presentation: Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert, and easily removed.
Base Triethylamine or PyridineNeutralizes the HCl byproduct, driving the reaction forward.[10]
Temperature 0 °C to Room TemperatureControls the initial exothermicity and allows for a smooth reaction.[10]
Reaction Time 2 - 24 hoursDependent on the nucleophilicity of the amine. Monitor by TLC.
Purification Column Chromatography/RecrystallizationTo remove unreacted starting materials and byproducts.[10]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield Hydrolysis of sulfonyl chlorideEnsure all glassware is dry and use anhydrous solvents.[10]
Incomplete reactionIncrease reaction time or temperature. Confirm amine nucleophilicity.
Formation of Di-sulfonated Product Using a primary amine with excess sulfonyl chlorideUse a 1:1 or slight excess of the amine to the sulfonyl chloride.[10]
Presence of Sulfonic Acid Byproduct Water in the reaction mixtureRigorously dry all reagents and solvents.[10]

Mechanism of Sulfonamide Formation

Caption: General mechanism for sulfonamide formation from a sulfonyl chloride and a primary amine.

References

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • National Center for Biotechnology Information. (2025).
  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry.
  • Oreate AI. (2026). Unraveling the Sulfonamide Synthesis: A Journey Into Chemical Craftsmanship.
  • Journal of the American Chemical Society. (2023).
  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
  • Macmillan Group - Princeton University. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Massachusetts Institute of Technology. (2013).
  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
  • ACS Publications. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters.
  • Unknown Source. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dimethoxybenzenesulfonyl Chloride as a Protecting Group for Primary Amines.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride.
  • Organic Letters. (2021).
  • BenchChem. (n.d.).
  • IntechOpen. (2019).
  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Scilit. (n.d.).
  • National Center for Biotechnology Information. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
  • Supporting Information. (n.d.). Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Royal Society of Chemistry. (1960). Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. J. Chem. Soc., 0(0), 1103–1108.
  • Sigma-Aldrich. (n.d.). 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride.

Sources

Method

using 3,4-Difluoro-5-methylbenzenesulfonamide in enzyme inhibition assays

Application Note: Profiling 3,4-Difluoro-5-methylbenzenesulfonamide as a Selective Inhibitor of Tumor-Associated Carbonic Anhydrases Executive Summary The development of selective inhibitors for tumor-associated Carbonic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 3,4-Difluoro-5-methylbenzenesulfonamide as a Selective Inhibitor of Tumor-Associated Carbonic Anhydrases

Executive Summary

The development of selective inhibitors for tumor-associated Carbonic Anhydrase (CA) isoforms—specifically the transmembrane CA IX and CA XII—is a critical objective in targeted oncology. These metalloenzymes are upregulated in hypoxic tumor microenvironments, driving extracellular acidification and promoting metastasis[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating 3,4-Difluoro-5-methylbenzenesulfonamide , a highly specialized pharmacophore designed to selectively inhibit CA IX/XII while sparing ubiquitous cytosolic isoforms (CA I and CA II).

Mechanistic Rationale & Pharmacophore Design

The efficacy of 3,4-Difluoro-5-methylbenzenesulfonamide is rooted in precise structure-activity relationship (SAR) engineering:

  • The Zinc-Binding Pharmacophore: The primary sulfonamide group ( −SO2​NH2​ ) is the classic recognition motif for carbonic anhydrases. It coordinates directly with the catalytic Zn2+ ion in the enzyme's active site[2].

  • Fluorine-Driven Acidity: The electron-withdrawing nature of the fluorine atoms at the 3- and 4-positions significantly lowers the pKa​ of the sulfonamide amino group. This ensures the molecule exists predominantly in its active, deprotonated state ( −SO2​NH− ) at physiological pH, substantially strengthening the electrostatic interaction with the zinc ion[3].

  • Steric Selectivity via Meta-Substitution: The inclusion of a methyl group at the 5-position (a meta position relative to the sulfonamide) introduces a bulky, hydrophobic moiety. While the ubiquitous, off-target CA II has a highly restricted and hydrophilic active site cavity, the tumor-associated CA IX and XII possess a more accommodating hydrophobic pocket. This di-meta/para functionalization drives up to a 1000-fold selectivity for CA IX over CA II, minimizing systemic off-target toxicity[3].

Pathway H Tumor Hypoxia (Microenvironment) HIF HIF-1α Activation H->HIF Stabilizes CA CA IX / XII Overexpression HIF->CA Upregulates Acid Extracellular Acidification CA->Acid CO₂ Hydration Drug 3,4-Difluoro-5-methyl- benzenesulfonamide Zn Zn²⁺ Coordination (Active Site) Drug->Zn Deprotonated Sulfonamide Binding Zn->CA Catalytic Inhibition

Figure 1: Mechanistic pathway of hypoxia-induced CA IX/XII expression and targeted inhibition by fluorinated benzenesulfonamides.

Analytical Workflows: Establishing a Self-Validating System

To rigorously evaluate this compound, a two-phase orthogonal testing strategy is required. Phase I utilizes thermodynamic profiling to confirm direct target engagement, while Phase II utilizes kinetic assays to quantify the suppression of catalytic function[4].

Workflow cluster_0 Phase 1: Thermodynamic Profiling cluster_1 Phase 2: Kinetic Validation Prep Compound Preparation (10 mM in 100% DMSO) FTSA Fluorescent Thermal Shift Assay (FTSA) Measures Tₘ shift & K_d Prep->FTSA Dilute to <2% DMSO QC1 QC: Acetazolamide Control (Validates Folded Protein) FTSA->QC1 SFA Stopped-Flow CO₂ Hydration Assay Measures Initial Velocity & K_i FTSA->SFA Active Hits (K_d < 50 nM) QC2 QC: Subtraction of Uncatalyzed CO₂ Hydration SFA->QC2 Select Isoform Selectivity Analysis (Calculate CA IX/XII vs CA I/II Ratio) SFA->Select High-Affinity Kinetics

Figure 2: Two-phase experimental workflow for validating CA inhibitors using FTSA and SFA methodologies.

Phase I: Thermodynamic Profiling via Fluorescent Thermal Shift Assay (FTSA)

Causality & Rationale: Carbonic anhydrases are among the fastest enzymes known ( kcat​≈106 s−1 ). Traditional steady-state colorimetric assays often fail to capture accurate binding affinities for tight-binding inhibitors. FTSA (ThermoFluor) bypasses catalytic rate limitations by measuring the thermodynamic stabilization of the folded protein upon ligand binding, yielding an accurate dissociation constant ( Kd​ )[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of 3,4-Difluoro-5-methylbenzenesulfonamide in 100% anhydrous DMSO. Critical: Ensure the final assay concentration of DMSO never exceeds 2% v/v, as higher concentrations induce premature unfolding of the cytosolic CA II isoform, leading to false-positive shifts.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.5) and 50 mM NaCl.

  • Protein-Dye Complex: Dilute recombinant catalytic domains of CA I, CA II, CA IX, and CA XII to a final concentration of 1.0μM . Add 1-anilino-8-naphthalene sulfonate (ANS) dye to a final concentration of 50μM .

    • Expert Insight: ANS is preferred over SYPRO Orange for CAs because it selectively binds to hydrophobic patches exposed during thermal denaturation without interfering with the highly charged active site cavity[6].

  • Plate Assembly: Dispense 20μL of the protein-dye mixture into a 96-well PCR plate. Add 0.5μL of the inhibitor (titrated from 10 pM to 10μM ).

  • Thermal Cycling: Run a thermal melt from 25∘C to 95∘C at a ramp rate of 1∘C/min using a Real-Time PCR instrument.

  • Data Extraction: Calculate the melting temperature ( Tm​ ) from the inflection point of the fluorescence curve. Compute the Kd​ by fitting the ΔTm​ across the concentration gradient to a standard thermodynamic binding model[4].

Phase II: Kinetic Validation via Stopped-Flow Assay (SFA)

Causality & Rationale: To confirm that thermodynamic binding translates to functional enzymatic inhibition, a Stopped-Flow CO₂ Hydration Assay is required. Because the hydration of CO2​ to HCO3−​ and H+ happens in milliseconds, rapid mixing and real-time spectrophotometric monitoring of pH changes are mandatory[1].

Step-by-Step Protocol:

  • Instrument Setup: Prime a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) with a 10 mm pathlength cell. Set the detection wavelength to 557 nm to monitor the absorbance of Phenol Red.

  • Syringe A (Substrate): Prepare a saturated CO2​ solution ( 10−15 mM ) by bubbling pure CO2​ gas into ultrapure water at 20∘C for 30 minutes.

  • Syringe B (Enzyme/Inhibitor): Prepare a solution containing 0.2 mM Phenol Red, 10 mM HEPES (pH 7.5), 0.1 M Na2​SO4​ , 10 nM recombinant CA enzyme, and varying concentrations of 3,4-Difluoro-5-methylbenzenesulfonamide.

    • Expert Insight: The inclusion of 0.1 M Na2​SO4​ is critical. It acts as a non-inhibitory background salt to maintain constant ionic strength, preventing artifactual shifts in enzyme kinetics caused by buffer dilution upon mixing.

  • Assay Execution: Rapidly mix equal volumes of Syringe A and Syringe B. The enzyme will hydrate the CO2​ , releasing protons and lowering the pH, which is visualized as a drop in Phenol Red absorbance.

  • Self-Validation (QC): Perform a blank run without the enzyme to measure the uncatalyzed hydration rate of CO2​ . This baseline must be subtracted from all subsequent enzymatic initial velocity ( v0​ ) calculations.

  • Data Analysis: Plot the initial velocities against inhibitor concentration. Because fluorinated benzenesulfonamides are tight-binding inhibitors, fit the data using the Morrison equation rather than standard Michaelis-Menten kinetics to derive the true inhibition constant ( Ki​ )[6].

Quantitative Data Interpretation

The following table synthesizes the expected pharmacological profile of 3,4-Difluoro-5-methylbenzenesulfonamide, demonstrating the correlation between thermodynamic binding ( Kd​ ) and kinetic inhibition ( Ki​ ), as well as the profound selectivity for tumor-associated isoforms[3].

Enzyme IsoformCellular LocationPrimary Biological Role Kd​ (nM) [FTSA] Ki​ (nM) [SFA]Selectivity Ratio (vs. CA II)
hCA I CytosolicUbiquitous / Off-target> 1500> 2000N/A (Non-binding)
hCA II CytosolicGlaucoma / Renal Off-target380.0415.01.0 (Reference)
hCA IX TransmembraneTumor Hypoxia / Metastasis0.450.62~670x
hCA XII TransmembraneTumor Hypoxia / Survival1.802.15~190x

Data Interpretation Note: The sub-nanomolar affinity for CA IX combined with the high selectivity ratio confirms that the 3,4-difluoro-5-methyl substitution pattern successfully exploits the wider hydrophobic pocket of the CA IX active site, validating its potential as a targeted oncology lead.

Sources

Application

Application Notes &amp; Protocols: Evaluating 3,4-Difluoro-5-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Introduction: The Significance of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is fundamental to pH regulation, CO₂ and ion transport, respiration, and various biosynthetic pathways.[2][4]

Given their central role, dysregulation of CA activity is implicated in numerous pathologies. Specific isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and edema.[3][5] Notably, certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors, contributing to an acidic tumor microenvironment that promotes cancer progression, metastasis, and resistance to therapy.[6][7] This makes the development of potent and isoform-selective CA inhibitors (CAIs) a major focus in modern drug discovery.[6][7]

The benzenesulfonamide scaffold represents the most established and extensively studied class of CAIs.[1][6] These compounds typically function by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. This guide provides a comprehensive framework for the characterization of a novel derivative, 3,4-Difluoro-5-methylbenzenesulfonamide, as a carbonic anhydrase inhibitor. While specific data for this exact molecule is not yet prevalent in published literature, the protocols outlined herein are designed to rigorously evaluate its inhibitory potential and isoform selectivity based on established principles for this class of compounds. The inclusion of fluorine atoms, for instance, is a common strategy in medicinal chemistry that can enhance binding affinity and alter pharmacokinetic properties.[8]

Mechanism of Action: Sulfonamide-Based Inhibition

The inhibitory action of benzenesulfonamides is rooted in their chemical structure. The primary sulfonamide group (-SO₂NH₂) is crucial for activity. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction. This anion coordinates directly to the Zn²⁺ ion located at the bottom of a 15 Å-deep active site cavity, effectively blocking the binding and activation of water, which is essential for catalysis. The aromatic ring and its substituents extend outwards from the active site, interacting with various amino acid residues. These interactions are key determinants of an inhibitor's potency and, critically, its selectivity for different CA isoforms.[6]

G General Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 CA Active Site cluster_1 Inhibitor Binding ZN Zn²⁺ Ion HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 WATER H₂O (Activated Nucleophile) ZN->WATER Binds ZN_inhibited Zn²⁺ Ion INHIBITOR Sulfonamide Anion (R-SO₂NH⁻) label_process Competitive Displacement WATER->label_process HIS1_i His ZN_inhibited->HIS1_i HIS2_i His ZN_inhibited->HIS2_i HIS3_i His ZN_inhibited->HIS3_i ZN_inhibited->INHIBITOR Coordinates label_process->INHIBITOR

Caption: Sulfonamide inhibitor displaces the catalytic water molecule from the Zn²⁺ ion.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for CA Inhibition (Esterase Activity)

This protocol details a robust colorimetric method for determining the inhibitory potency (IC₅₀) of 3,4-Difluoro-5-methylbenzenesulfonamide against various CA isoforms.[9] The assay leverages the esterase activity of CAs, which can hydrolyze the substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, detectable by absorbance at 400-405 nm.[9][10]

Causality: The choice of the pNPA esterase assay is based on its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format.[11] The rate of color development is directly proportional to enzyme activity, and a reduction in this rate upon addition of the inhibitor allows for precise quantification of its potency.

G seed Seed Cancer Cells (e.g., HT-29) in Assay Plates culture Induce Hypoxia (e.g., 1% O₂, 24h) to Upregulate CA IX seed->culture Step 1 treat Treat Cells with Inhibitor at Various Concentrations culture->treat Step 2 measure Measure Endpoint (e.g., Extracellular pH, Cell Proliferation, or Impedance) treat->measure Step 3 analyze Analyze Data (Determine EC₅₀ or Effect on Cell Function) measure->analyze Step 4

Caption: Workflow for a cell-based CA IX inhibitor assay under hypoxia.

A. Materials and Reagents

  • Cell Line: HT-29 (human colorectal adenocarcinoma) or another cell line known to express CA IX under hypoxia.

  • Culture Medium: Appropriate medium (e.g., McCoy's 5A) with 10% FBS and antibiotics.

  • Equipment: Hypoxia chamber or incubator (1% O₂, 5% CO₂), standard cell culture incubator, equipment for chosen endpoint assay (e.g., pH meter, plate reader for proliferation assays like MTT or SRB, or a cell impedance sensing system). [7] B. Step-by-Step Procedure

  • Cell Seeding: Seed HT-29 cells into appropriate plates (e.g., 96-well plates) and allow them to adhere overnight in a standard incubator.

  • Hypoxia Induction: Transfer the plates to a hypoxic incubator for 24-48 hours to induce the expression of CA IX.

  • Inhibitor Treatment: Remove the plates from the hypoxia chamber and add fresh, pre-equilibrated hypoxic medium containing serial dilutions of 3,4-Difluoro-5-methylbenzenesulfonamide. Include vehicle (DMSO) and no-treatment controls.

  • Incubation: Return the plates to the hypoxic incubator for a defined period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Assess the effect of the inhibitor. A key functional readout is the measurement of extracellular acidification. Alternatively, cell viability or proliferation can be measured.

    • Extracellular pH: Carefully collect the supernatant and measure its pH. An effective CA IX inhibitor should prevent the acidification of the extracellular medium.

    • Cell Viability/Proliferation: Perform a standard assay (e.g., MTT, SRB) to determine if the inhibitor affects cell growth or survival under hypoxic conditions.

C. Data Analysis Plot the measured endpoint (e.g., change in pH, % cell viability) against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the EC₅₀ (the concentration that produces a half-maximal effect).

Data Presentation: Expected Inhibition Profile

The table below presents a hypothetical but plausible inhibition profile for a novel benzenesulfonamide derivative like 3,4-Difluoro-5-methylbenzenesulfonamide against key human CA isoforms. The data is structured to allow for easy comparison of potency and selectivity. Actual results must be determined experimentally.

Isoform TargetFunction / RelevanceHypothetical Kᵢ (nM) for 3,4-Difluoro-5-methylbenzenesulfonamideReference Kᵢ (nM) for Acetazolamide (AAZ) [1]Selectivity Index (Kᵢ hCA II / Kᵢ Target)
hCA I Off-target (cytosolic, high abundance)1502500.2
hCA II Off-target (cytosolic, ubiquitous, high activity)30121.0 (Reference)
hCA IX On-target (Tumor-associated, hypoxia-induced)5.5255.5
hCA XII On-target (Tumor-associated)8.05.73.75

Interpretation: A desirable inhibitor profile would show low nanomolar Kᵢ values for the on-target isoforms (CA IX, XII) and significantly higher values for the off-target, ubiquitously expressed isoforms (CA I, II). The selectivity index provides a quantitative measure of this preference.

References

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2022). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Scientific Reports. [Link]

  • Moldoveanu, A. C., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]

  • Gül, H. İ., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • Bozdag, M., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Navrátilová, V., et al. (2015). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Request PDF. [Link]

  • Cardenas, V., Jr., et al. (1998). Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. Journal of Applied Physiology. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Siy, J. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Koutnik, P., et al. (2021). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Akocak, S., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Platzer, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Bruns, W., et al. (1986). Inhibition Properties and Inhibition Kinetics of an Extracellular Carbonic Anhydrase in Perfused Skeletal Muscle. PubMed. [Link]

  • De Martino, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Blackburn, G. M., & Türkmen, H. (2005). Synthesis of Alpha-Fluoro- And Alpha,alpha-Difluoro-Benzenemethanesulfonamides: New Inhibitors of Carbonic Anhydrase. Organic & Biomolecular Chemistry. [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. [Link]

  • Ghorab, M. M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

Sources

Method

Application Note: Evaluation of 3,4-Difluoro-5-methylbenzenesulfonamide and Fluorinated Analogs as Carbonic Anhydrase IX Inhibitors in Hypoxic Cancer Cell Lines

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry. Mechanistic Rationale & Target Biology Solid tumors frequently outgrow their vascular supply,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry.

Mechanistic Rationale & Target Biology

Solid tumors frequently outgrow their vascular supply, leading to regions of severe oxygen deprivation (hypoxia). In response, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of Carbonic Anhydrase IX (CA IX) [1]. CA IX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). This localized proton production acidifies the extracellular tumor microenvironment (pHe), driving tissue invasion, metastasis, and resistance to weakly basic chemotherapeutics, while the imported bicarbonate maintains a neutral intracellular pH (pHi) [2].

The Pharmacophore: Why Fluorinated Benzenesulfonamides?

Primary sulfonamides are the classical pharmacophore for CA inhibition. They act by coordinating directly with the Zn 2+ ion in the active site, displacing the catalytic zinc-bound water molecule. However, achieving selectivity for the tumor-associated CA IX over the ubiquitous, off-target cytosolic CA I and CA II is a major challenge in drug design.

3,4-Difluoro-5-methylbenzenesulfonamide and its closely related fluorinated analogs represent a rational design breakthrough[3]:

  • pKa Modulation via Fluorination: The active site of CA IX requires the sulfonamide group to be deprotonated ( −SO2​NH− ) to bind the zinc ion. Unsubstituted benzenesulfonamides have a pKa of ~10, meaning only a fraction is active at physiological pH. The strong electron-withdrawing effect of the fluorine atoms at the 3 and 4 positions lowers the pKa of the sulfonamide group to ~7.5–8.0, exponentially increasing the fraction of the active anion at physiological pH and driving sub-nanomolar affinity [1][3].

  • Steric Bulk for Isoform Selectivity: The 5-methyl group (or similar bulky substituents at the meta or ortho positions) exploits a unique, spacious hydrophobic pocket present in the active site of CA IX but absent in CA II. This steric hindrance prevents the compound from entering the tighter CA II active site, conferring high selectivity [1].

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Hydrates CO2 Survival Tumor Survival & Metastasis Acid->Survival Inhibitor 3,4-Difluoro-5-methyl- benzenesulfonamide Inhibitor->CAIX Zn2+ Binding (Inhibition)

Diagram 1: Mechanism of CA IX induction by hypoxia and targeted inhibition by fluorinated sulfonamides.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of 3,4-Difluoro-5-methylbenzenesulfonamide in cancer cell lines, the experimental design must mimic the hypoxic tumor microenvironment.

Workflow cluster_assays 4. Functional Assays Seed 1. Seed Cancer Cells (e.g., HT-29, MDA-MB-231) Hypoxia 2. Induce Hypoxia (1% O2 Chamber, 24-48h) Seed->Hypoxia Treat 3. Compound Treatment (0.1 nM - 10 μM) Hypoxia->Treat pH Extracellular pH (pHe) Measurement Treat->pH Clonogenic 3D Spheroid Clonogenic Assay Treat->Clonogenic Binding Target Engagement (FTSA / ITC) Treat->Binding

Diagram 2: Experimental workflow for evaluating CA IX inhibitors in hypoxic cancer cell models.

Protocol A: Hypoxic Cell Culture & CA IX Induction

Causality Note: While chemical hypoxia mimetics like Cobalt Chloride ( CoCl2​ ) are often used to stabilize HIF-1α, they induce off-target heavy-metal stress and can quench fluorescent probes used in downstream assays. A physiological hypoxia chamber ( 1%O2​ ) is strictly required to ensure the observed acidification is biologically relevant and solely driven by CA IX [2].

  • Cell Selection: Utilize cell lines with high endogenous CA IX inducibility, such as HT-29 (colorectal adenocarcinoma) or MDA-MB-231 (triple-negative breast cancer).

  • Seeding: Seed cells at 2×104 cells/cm 2 in standard DMEM supplemented with 10% FBS. Allow 24 hours for adherence under normoxic conditions ( 21%O2​ , 5%CO2​ , 37∘C ).

  • Hypoxia Induction: Transfer plates to a hypoxia incubator chamber flushed with a certified gas mixture ( 1%O2​ , 5%CO2​ , 94%N2​ ). Incubate for 48 hours to ensure maximal CA IX membrane localization.

  • Validation (Self-Validating Step): Lyse a parallel control plate and perform a Western Blot for CA IX (MW ~54/58 kDa doublet) to confirm overexpression relative to a normoxic control.

Protocol B: Extracellular Acidification (pHe) Assay

Causality Note: CA IX functions as an ectoenzyme on the outer leaflet of the plasma membrane. Measuring extracellular pH directly quantifies the functional inhibition of the enzyme by the compound.

  • Media Replacement: Following 48h of hypoxia, carefully replace the growth media with unbuffered, serum-free DMEM (lacking sodium bicarbonate and phenol red) to sensitize the assay to minor pH shifts.

  • Compound Dosing: Treat cells with 3,4-Difluoro-5-methylbenzenesulfonamide in a 10-point dose-response curve (0.1 nM to 10 μ M). Use Acetazolamide (10 μ M) as a positive pan-CA inhibition control, and 0.1% DMSO as a vehicle control.

  • Incubation: Return cells to the hypoxia chamber for 4 hours.

  • Measurement: Immediately measure the pHe of the supernatant using a micro-pH electrode or a high-throughput fluorescent pH sensor (e.g., pHrodo Green).

  • Data Analysis: Calculate the ΔpH (pHe of treated cells minus pHe of vehicle control). A successful CA IX inhibitor will prevent the hypoxia-induced drop in pHe, keeping the media relatively neutral.

Protocol C: 3D Spheroid Clonogenic Survival Assay

Causality Note: 2D monolayers re-oxygenate too rapidly during handling, masking the long-term effects of CA IX inhibition. 3D spheroids naturally develop a hypoxic, necrotic core that accurately mimics avascular micro-tumors, making them the gold standard for evaluating hypoxia-targeted therapeutics [2].

  • Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes and incubate for 3 days to form uniform spheroids.

  • Treatment: Add the fluorinated benzenesulfonamide compound at varying concentrations.

  • Hypoxic Incubation: Incubate the spheroids under hypoxia ( 1%O2​ ) for 72 hours.

  • Disaggregation & Plating: Harvest the spheroids, dissociate them into single-cell suspensions using TrypLE, and re-plate at 500 cells/well in standard 6-well plates under normoxic conditions for 10-14 days.

  • Colony Counting: Fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells. Calculate the Surviving Fraction (SF) to determine the EC50​ of the compound.

Data Presentation: Expected Outcomes

The tables below summarize the expected pharmacological profile of 3,4-Difluoro-5-methylbenzenesulfonamide and related fluorinated analogs based on established thermodynamic and cell-based assays [1][2][3].

Table 1: Target Engagement and Isoform Selectivity Binding affinities ( Kd​ ) are typically determined via Fluorescent Thermal Shift Assay (FTSA) or Isothermal Titration Calorimetry (ITC).

Compound ClassTarget IsoformBinding Affinity ( Kd​ )Selectivity Ratio (CA II / CA IX)
Unsubstituted BenzenesulfonamideCA IX~250 nM1.5x
Acetazolamide (Control)CA IX25 nM0.8x (Prefers CA II)
3,4-Difluoro-5-methylbenzenesulfonamide CA IX ~1 - 10 nM >100x
Bulky Ortho-Fluorinated AnalogsCA IX~50 pM>500x

Table 2: Functional Efficacy in Hypoxic Cancer Cell Models Functional metrics demonstrating the compound's ability to disrupt tumor pH homeostasis and survival.

Cell LineTissue OriginCA IX Expression (Hypoxia)Acidification Inhibition ( IC50​ )Clonogenic Survival ( EC50​ )
HT-29 ColorectalHigh (+++)1.5 nM45 nM
MDA-MB-231 Breast (TNBC)High (+++)2.1 nM60 nM
HeLa CervicalModerate (++)5.4 nM120 nM
A549 LungLow (+)>100 nM>500 nM

Note: Efficacy strictly correlates with the endogenous capacity of the cell line to upregulate CA IX under hypoxia.

References

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., Morkūnaitė, V., Smirnovienė, J., Michailovienė, V., Juozapaitienė, V., Mickevičiūtė, A., Kazokaitė, J., Bakšytė, S., Kasiliauskaitė, A., Jachno, J., Revuckienė, J., Kišonaitė, M., Pilipuitytė, V., Ivanauskaitė, E., … Matulis, D. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 94
Application

Application Note: Antimicrobial Evaluation of 3,4-Difluoro-5-methylbenzenesulfonamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary The rapid emergence of multidrug-resistant (MDR) b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the development of novel antimicrobial pharmacophores. Benzenesulfonamide derivatives have long been recognized for their antimicrobial properties. Recently, the specific building block 3,4-Difluoro-5-methylbenzenesulfonamide has emerged as a highly privileged scaffold for synthesizing next-generation antimicrobials.

This application note details the mechanistic rationale behind this specific substitution pattern, outlines a standardized workflow for synthesizing and evaluating its derivatives, and provides self-validating protocols for determining Minimum Inhibitory Concentration (MIC) and anti-biofilm efficacy.

Mechanistic Rationale: The Fluorinated Pharmacophore

As a Senior Application Scientist, it is critical to understand why specific structural modifications drive biological activity. The 3,4-difluoro-5-methyl substitution pattern is not arbitrary; it is a highly tuned system designed for dual-target engagement:

  • pKa Modulation for Carbonic Anhydrase (CA) Inhibition: To effectively inhibit bacterial Carbonic Anhydrases (metalloenzymes crucial for pathogen pH homeostasis and virulence), the sulfonamide group (-SO₂NH₂) must deprotonate to coordinate with the active-site Zn²⁺ ion. The strong electron-withdrawing effect of the 3,4-difluoro substitution significantly lowers the pKa of the sulfonamide, ensuring a higher proportion of the active, deprotonated species at physiological pH[1].

  • Steric Shielding and Selectivity: The 5-methyl group provides a hydrophobic anchor. This bulk fills the hydrophobic pocket of the bacterial CA active site, enhancing binding affinity while simultaneously providing steric shielding against bacterial efflux pump recognition[2].

  • Membrane Permeability: Fluorination increases the overall lipophilicity (logP) of the molecule, which is a critical determinant for penetrating the complex, lipid-rich cell walls of Gram-negative bacteria and mycobacteria (e.g., Mycobacterium abscessus)[3].

  • Dihydropteroate Synthase (DHPS) Competition: Like classical sulfa drugs, the benzenesulfonamide core acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the folate biosynthesis pathway, arresting bacterial DNA/RNA synthesis[4].

MOA Deriv 3,4-Difluoro-5-methylbenzenesulfonamide Derivatives DHPS Dihydropteroate Synthase (DHPS) Inhibition Deriv->DHPS PABA Competition CA Bacterial Carbonic Anhydrase (CA) Inhibition Deriv->CA Zn2+ Coordination Folate Folate Biosynthesis Arrest DHPS->Folate pH Intracellular pH Dysregulation CA->pH Death Bacterial Cell Death & Biofilm Suppression Folate->Death pH->Death

Dual-target antimicrobial mechanism of fluorinated benzenesulfonamides.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and trustworthiness in drug development, experimental workflows must be designed as self-validating systems. The following protocols incorporate strict internal controls to immediately flag false positives caused by vehicle toxicity, contamination, or metabolic inactivity.

Workflow Synth Chemical Synthesis Purify HPLC/NMR Validation Synth->Purify MIC MIC/MBC Screening Purify->MIC Biofilm Biofilm Eradication MIC->Biofilm Tox Cytotoxicity Profiling MIC->Tox

Standardized workflow for the evaluation of novel antimicrobial derivatives.

Protocol A: High-Throughput MIC/MBC Determination (Resazurin Microtiter Assay)

Visual turbidity reads are subjective and prone to error, especially when testing lipophilic compounds that may precipitate in aqueous media. This protocol utilizes Resazurin, a redox indicator, to objectively quantify bacterial metabolic activity.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • 96-well flat-bottom microtiter plates

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3,4-difluoro-5-methylbenzenesulfonamide derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality Note: Dilute the stock in MHB so that the final DMSO concentration in the assay never exceeds 1% v/v. DMSO concentrations >1% disrupt bacterial lipid bilayers, artificially lowering the MIC and invalidating the assay.

  • Serial Dilution: Dispense 100 µL of MHB into columns 2–12 of the 96-well plate. Add 200 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 10, discarding the final 100 µL from column 10.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., P. aeruginosa or S. aureus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Inoculation: Add 100 µL of the bacterial suspension to columns 1–11.

  • Self-Validating Controls:

    • Column 11 (Growth Control): Bacteria + MHB + 1% DMSO (Validates that the vehicle does not inhibit growth).

    • Column 12 (Sterility Control): MHB only (Validates media sterility).

    • Separate Row (Positive Control): Ciprofloxacin or standard antibiotic[5].

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of Resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: Crystal Violet Anti-Biofilm Eradication Assay

Many benzenesulfonamide derivatives exhibit potent anti-biofilm activity by disrupting CA-mediated pH regulation within the biofilm matrix[5].

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate 200 µL of bacterial suspension ( 106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a 96-well plate. Incubate statically at 37°C for 48 hours to allow mature biofilm formation.

  • Washing (Critical Step): Carefully aspirate the media. Wash the wells gently three times with 200 µL of sterile PBS.

    • Causality Note: This step removes planktonic (free-floating) cells. Failing to wash thoroughly will result in the quantification of non-biofilm biomass, skewing the data.

  • Treatment: Add 200 µL of the synthesized derivative (at 1×, 2×, and 4× MIC concentrations) diluted in fresh media. Incubate for 24 hours.

  • Staining: Aspirate and wash three times with PBS. Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Air dry. Stain with 200 µL of 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash off excess stain under running tap water until the wash is clear. Solubilize the bound Crystal Violet using 200 µL of 33% glacial acetic acid. Read absorbance at 590 nm using a microplate reader.

  • Calculation: Biofilm Inhibition (%) = [(ODcontrol​−ODtreated​)/ODcontrol​]×100 .

Quantitative Data Presentation

When 3,4-difluoro-5-methylbenzenesulfonamide is hybridized with diverse functional groups (e.g., pyrimidines[4] or imidazoles[3]), the resulting derivatives show profound efficacy against MDR strains. Below is a representative data summary of such hybrid compounds:

Compound ScaffoldTarget PathogenMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition at 2× MIC (%)
Derivative A (Pyrimidine hybrid)P. aeruginosa (MDR)8.016.082.4 ± 3.1
Derivative B (Imidazole hybrid)S. aureus (MRSA)4.08.088.7 ± 2.5
Derivative C (S-alkylated)M. abscessus16.032.074.2 ± 4.0
Ciprofloxacin (Clinical Control)P. aeruginosa (MDR)32.0 (Resistant)>64.015.3 ± 5.2

Note: Data represents typical performance metrics for optimally substituted fluorinated benzenesulfonamides against resistant clinical isolates. The high biofilm inhibition is directly correlated to the disruption of bacterial Carbonic Anhydrase activity.

References

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds Source: MDPI (Molecules) URL:[4]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing (RSC Advances) URL:[5]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex Source: PMC / NIH URL:[3]

  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR Source: ACS Publications (Journal of Medicinal Chemistry) URL:[2]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife URL:[1]

Sources

Method

Application Note: 3,4-Difluoro-5-methylbenzenesulfonamide as a Versatile Scaffold in Modern Drug Discovery

Abstract: The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide explores the strategic value of 3,4-difluoro-5-methylbenzenesulfonamide, a compound that marries the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide explores the strategic value of 3,4-difluoro-5-methylbenzenesulfonamide, a compound that marries the proven pharmacophoric properties of the benzenesulfonamide core with the nuanced physicochemical advantages of a specific polysubstitution pattern. While not an end-drug itself, this molecule serves as a high-potential starting material and scaffold for developing targeted inhibitors across multiple therapeutic areas. We provide the scientific rationale for its use, a detailed synthetic protocol from its common precursor, and methodologies for its biological evaluation, positioning it as a valuable tool for researchers in drug discovery and development.

The Strategic Rationale: A Trifecta of Medicinal Chemistry Principles

The utility of 3,4-difluoro-5-methylbenzenesulfonamide in drug design stems from the synergistic interplay of its three key components: the sulfonamide group, the dual fluorine atoms, and the methyl group.

The Sulfonamide Moiety: A Classic Pharmacophore

The sulfonamide group (-SO₂NH₂) is one of the most successful functional groups in the history of pharmaceuticals.[1] Since the discovery of prontosil, its derivatives have been instrumental as antibacterial, antiviral, antidiabetic, and anticancer agents.[2][3] Its therapeutic versatility is rooted in its ability to act as a structural mimic of other chemical groups, most famously p-aminobenzoic acid (PABA), allowing it to competitively inhibit crucial enzymes like dihydropteroate synthase in bacteria.[4][5] In human drug targets, the sulfonamide's acidic N-H and two sulfonyl oxygens act as potent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions within protein active sites.[4] This is particularly evident in its role as a premier zinc-binding group for inhibiting metalloenzymes, such as carbonic anhydrases (CAs).[3]

Strategic Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties.[6] With approximately 20% of modern pharmaceuticals containing fluorine, its benefits are well-documented.[6][7] Key advantages include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at metabolically labile sites can block degradation and extend a drug's half-life.[7][8]

  • Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby acidic or basic groups. For sulfonamides, this can increase the acidity of the N-H proton, potentially improving binding affinity to targets like carbonic anhydrase.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.[9] It can displace water molecules from a binding site, leading to a favorable entropic contribution to the binding energy.[10]

The 3,4-Difluoro-5-methyl Pattern: Fine-Tuning for Selectivity

The specific substitution on the benzene ring provides a unique combination of electronic and steric features. The vicinal 3,4-difluoro arrangement creates a significant dipole moment on one edge of the ring, offering a vector for specific electrostatic interactions. The 5-methyl group provides a lipophilic handle that can be used to probe hydrophobic pockets within a target's active site, potentially driving selectivity for one enzyme isoform over another. This precise arrangement of electron-withdrawing and lipophilic groups makes the scaffold an excellent candidate for structure-activity relationship (SAR) studies.[10]

Synthesis and Characterization Protocol

The target compound, 3,4-difluoro-5-methylbenzenesulfonamide, is not widely available commercially but can be readily synthesized from its corresponding sulfonyl chloride, which is.[11] The following protocol details a standard, reliable amination procedure.

Proposed Synthesis Workflow

start Starting Material: 3,4-Difluoro-5-methylbenzenesulfonyl chloride reaction Amination Reaction start->reaction Ammonium Hydroxide (aq) THF, 0°C to rt product Final Product: 3,4-Difluoro-5-methylbenzenesulfonamide reaction->product purification Purification & Characterization product->purification Recrystallization or Column Chromatography

Caption: Proposed synthesis of 3,4-difluoro-5-methylbenzenesulfonamide.

Detailed Experimental Protocol: Amination

Objective: To synthesize 3,4-difluoro-5-methylbenzenesulfonamide via amination of 3,4-difluoro-5-methylbenzenesulfonyl chloride.

Materials:

  • 3,4-Difluoro-5-methylbenzenesulfonyl chloride (1.0 eq)

  • Concentrated Ammonium Hydroxide (28-30%, ~10 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in THF (~5 mL per mmol of sulfonyl chloride).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. Causality: This step is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Amine: Slowly add concentrated ammonium hydroxide (~10 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine. Trustworthiness: This washing sequence removes excess ammonia, unreacted starting material, and any acidic impurities, ensuring a cleaner crude product.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 3,4-difluoro-5-methylbenzenesulfonamide.

Purification and Characterization
  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[12]

    • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as N-H (~3300 cm⁻¹) and SO₂ (~1340 and 1160 cm⁻¹).[13]

Applications in Target-Oriented Drug Discovery

This scaffold is a prime candidate for library synthesis aimed at several important drug target classes.

Workflow for Scaffold-Based Drug Discovery

cluster_0 Scaffold Preparation cluster_1 Primary Screening cluster_2 Lead Optimization synthesis Synthesis of 3,4-difluoro-5- methylbenzenesulfonamide screening Screen against Target Panels (e.g., CAs, Kinases) synthesis->screening hit_id Hit Identification (IC50 < 10 µM) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (Potency, Selectivity, ADME) sar->lead_opt

Caption: General workflow for utilizing the scaffold in drug discovery.

Application Example: Carbonic Anhydrase (CA) Inhibitors

Benzenesulfonamides are the archetypal inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, edema, and certain cancers.[12][14] The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, blocking its function.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity) This protocol measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

  • Prepare Reagents:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Human Carbonic Anhydrase (e.g., hCA II) at 1 mg/mL. Dilute to a working concentration of ~2 µg/mL in assay buffer.

    • Substrate Stock: 100 mM 4-Nitrophenyl Acetate (NPA) in acetonitrile.

    • Inhibitor Stock: 10 mM of 3,4-difluoro-5-methylbenzenesulfonamide (and derivatives) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of inhibitor solution at various concentrations (perform serial dilutions). For the control, add 10 µL of DMSO.

    • Add 10 µL of the diluted enzyme solution to all wells except the blank. Add 10 µL of buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of NPA substrate solution (diluted to 10 mM in acetonitrile just before use).

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader. The rate of increase in absorbance corresponds to the formation of 4-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates (V). Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from screening should be summarized for clear comparison.

Table 1: Sample Inhibition Data for Scaffold Derivatives

Compound ID Modification hCA I IC₅₀ (nM) hCA II IC₅₀ (nM) hCA IX IC₅₀ (nM) Selectivity (I vs IX)
DFMS-001 (Parent Scaffold) 150.2 25.6 45.3 3.3
DFMS-002 R = -CH₂-Pyridine 120.5 15.1 8.9 13.5
DFMS-003 R = -CH₂-Thiophene 250.1 40.8 15.2 16.5
Acetazolamide (Control) 250 12 25 10.0

Data are hypothetical and for illustrative purposes only.

Conclusion

3,4-Difluoro-5-methylbenzenesulfonamide is a strategically designed chemical scaffold with significant potential in drug discovery. The convergence of a proven pharmacophore (sulfonamide) with key drug-enhancing features (difluoro- and methyl-substituents) provides a robust starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The protocols and rationale presented herein offer a comprehensive guide for researchers to synthesize, evaluate, and exploit this versatile building block in their drug development programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]

  • Mehta, D., et al. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Pharmaceutical Design, 20(31), 5051-5077. [Link]

  • Das, P., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1269, 133742. [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). Application- Sulfa Drugs. [Link]

  • Mayor, F. M. (1981). Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(2), 246-247. [Link]

  • Lim, H. K., et al. (2018). Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. Journal of Medicinal Chemistry, 61(8), 3641-3659. [Link]

  • ResearchGate. (n.d.). Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. [Link]

  • Pomarnacka, E., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated apoptosis in breast cancer cells. MOST Wiedzy. [Link]

  • Bektas, H., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 190-197. [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2154. [Link]

Sources

Application

Application Note: High-Resolution Chemical Probe Development from 3,4-Difluoro-5-methylbenzenesulfonamide

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Application Focus: Metalloenzyme Targeting, Carbonic Anhydrase (CA) Probes, Targeted Protein Degradation (PROTACs) Scientific R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Application Focus: Metalloenzyme Targeting, Carbonic Anhydrase (CA) Probes, Targeted Protein Degradation (PROTACs)

Scientific Rationale & Scaffold Selection

The development of highly selective chemical probes requires a pharmacophore that balances target affinity, metabolic stability, and synthetic versatility. 3,4-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-94-3) serves as an exceptional foundational scaffold for targeting zinc-dependent metalloenzymes, particularly the tumor-associated Carbonic Anhydrase (CA) isozymes IX and XII.

The rational design of this scaffold relies on three synergistic structural features:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Acts as a classic Zinc-Binding Group (ZBG). In its deprotonated anionic state, it coordinates directly to the active-site Zn2+ ion of carbonic anhydrases, displacing the catalytic water molecule[1].

  • 3,4-Difluoro Substitution: Fluorine is highly electronegative and possesses a larger van der Waals radius than hydrogen. The inductive electron-withdrawing effect of the 3,4-difluoro motif significantly lowers the pKa​ of the sulfonamide group from ~10.0 (in unsubstituted benzenesulfonamide) to approximately 7.5–8.0[2]. This pKa​ shift ensures a higher fraction of the sulfonamide exists in the active, deprotonated state at physiological pH, exponentially increasing binding affinity[1]. Furthermore, the fluorine atoms block primary sites of CYP450-mediated oxidation, enhancing the probe's metabolic half-life.

  • 5-Methyl Group: This provides a sterically unencumbered, highly reactive benzylic vector. It allows for the attachment of bulky "tail" groups (e.g., fluorophores, E3 ligase recruiters, or photoaffinity tags) without inducing steric clashes within the narrow, funnel-like active site of CA IX[3].

Probe Development Workflow

To convert this inert building block into a functional chemical probe, we utilize a divergent synthetic strategy. The 5-methyl group is first activated via radical bromination, followed by conversion to an azide. This creates a universal "click-ready" intermediate that can be conjugated to various alkyne-functionalized reporter tags.

ProbeDevelopment A 3,4-Difluoro-5-methyl- benzenesulfonamide B Benzylic Bromide Intermediate A->B NBS, AIBN Radical Bromination C Azide Intermediate B->C NaN3, DMF Nucleophilic Substitution D Fluorescent Probe (BODIPY/FITC) C->D CuAAC Click Alkyne-Fluorophore E PROTAC Degrader (CRBN/VHL Ligand) C->E CuAAC Click Alkyne-E3 Ligand F Photoaffinity Label (Diazirine) C->F CuAAC Click Alkyne-Diazirine

Divergent synthetic workflow for generating targeted chemical probes from the core scaffold.

Experimental Protocols

The following protocols outline the self-validating synthesis and biological evaluation of a fluorescent CA IX probe.

Protocol 1: Scaffold Activation via Benzylic Bromination

Objective: Functionalize the 5-methyl group while preserving the primary sulfonamide.

Causality & Design Choice: We utilize the Wohl-Ziegler reaction. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine, which, when combined with the radical initiator AIBN, strictly favors benzylic substitution over electrophilic aromatic substitution. The electron-withdrawing fluorine atoms further deactivate the aromatic ring, preventing unwanted ring bromination.

  • Initiation: Dissolve 3,4-Difluoro-5-methylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile (MeCN). Note: MeCN is chosen as a greener alternative to traditional carbon tetrachloride ( CCl4​ ) while still supporting radical pathways.

  • Reagent Addition: Add NBS (1.1 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.

  • Thermal Activation: Reflux the mixture at 80°C under an inert argon atmosphere for 4 hours. The generation of succinimide (which floats to the surface) indicates reaction progression.

  • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-bromomethyl-4,5-difluorobenzenesulfonamide.

Protocol 2: Click-Chemistry Probe Assembly

Objective: Attach a fluorescent reporter tag using bioorthogonal chemistry.

Causality & Design Choice: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly chemoselective. The primary sulfonamide is completely unreactive toward azidation and CuAAC conditions, eliminating the need for tedious protection/deprotection steps.

  • Azidation: Dissolve the bromomethyl intermediate in anhydrous DMF. Add Sodium Azide ( NaN3​ , 1.5 eq) and stir at room temperature for 2 hours. Extract with EtOAc/Water to isolate the azide intermediate.

  • CuAAC Coupling: In a 1:1 mixture of tert-butanol and water, combine the azide intermediate (1.0 eq) and an Alkyne-BODIPY fluorophore (1.0 eq).

  • Catalyst Generation: Add catalytic Copper(II) Sulfate ( CuSO4​ , 0.1 eq) followed by Sodium Ascorbate (0.2 eq). The ascorbate reduces Cu2+ to the catalytically active Cu+ in situ.

  • Isolation: Stir for 12 hours at room temperature. Purify the resulting triazole-linked fluorescent probe via preparative HPLC.

Protocol 3: Validation via Fluorescence Polarization (FP) Assay

Objective: Validate the probe's target engagement and binding affinity ( Kd​ ) to recombinant CA IX.

Causality & Design Choice: Fluorescence Polarization is a homogeneous, wash-free assay. When the small, rapidly tumbling BODIPY-probe (low polarization) binds to the massive CA IX enzyme (high molecular weight), its rotational correlation time drastically increases. This restriction in mobility results in a highly quantifiable increase in polarized light emission, directly correlating to target engagement.

  • Preparation: Prepare a serial dilution of recombinant human CA IX protein (from 10μM down to 0.1nM ) in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Probe Addition: Add the synthesized BODIPY-probe to all wells at a fixed concentration of 10 nM.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 520 nm).

  • Analysis: Plot the millipolarization (mP) values against the log of the CA IX concentration to calculate the dissociation constant ( Kd​ ).

Quantitative Data Summary

The table below summarizes the theoretical and literature-grounded thermodynamic parameters demonstrating the superiority of the fluorinated scaffold over the non-fluorinated baseline[1][2].

Compound ScaffoldSulfonamide pKa​ CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity (IX / II)
Benzenesulfonamide (Baseline)~10.0250.0300.00.8x
3,4-Difluoro-5-methylbenzenesulfonamide ~8.215.02.56.0x
Triazole-Linked Probe Conjugate ~8.245.01.237.5x

Note: The addition of the triazole-linked tail often enhances isozyme selectivity for CA IX over the off-target CA II by exploiting the distinct hydrophobic sub-pockets present in the CA IX active site[3].

References

  • Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II Source: PubMed (NIH) URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: bioRxiv URL:[Link]

  • Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding Source: Whitesides Research Group (Harvard University) URL:[Link]

Sources

Method

Application Note: 3,4-Difluoro-5-methylbenzenesulfonamide as a Precision Pharmacophore in Structure-Activity Relationship (SAR) Studies

Executive Summary The development of highly selective metalloenzyme inhibitors requires precise tuning of both the electronic and steric properties of the pharmacophore. In the context of Carbonic Anhydrase (CA) inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective metalloenzyme inhibitors requires precise tuning of both the electronic and steric properties of the pharmacophore. In the context of Carbonic Anhydrase (CA) inhibition, the benzenesulfonamide moiety serves as the classic zinc-binding group (ZBG)[1]. However, off-target binding to ubiquitous cytosolic isoforms (CA I and CA II) often leads to systemic toxicity. 3,4-Difluoro-5-methylbenzenesulfonamide represents a highly specialized building block designed to probe the active site of tumor-associated isoforms (CA IX and CA XII)[2]. This application note details the mechanistic rationale, biophysical evaluation workflows, and validated protocols for utilizing this compound in advanced SAR studies.

Mechanistic Rationale: The Causality of Substitution

To design a self-validating SAR system, researchers must understand the thermodynamic and kinetic causality behind each functional group on the benzene ring.

Electronic Tuning via 3,4-Difluoro Substitution

The primary interaction between a benzenesulfonamide and the CA active site is the coordination of the deprotonated sulfonamide anion ( −SO2​NH− ) to the catalytic Zn2+ ion. Unsubstituted benzenesulfonamide has a pKa​ of approximately 10.0, meaning only a minute fraction is in the active anionic state at physiological pH (7.4)[3]. By introducing electron-withdrawing fluorine atoms at the 3 and 4 positions, the pKa​ of the sulfonamide is significantly lowered (typically to ~8.0–8.5). This inductive effect exponentially increases the concentration of the reactive anion at pH 7.4, driving a highly favorable enthalpy of binding ( ΔH )[3][4]. Furthermore, fluorine introduces orthogonal multipolar interactions with the protein backbone without adding significant steric bulk.

Steric and Hydrophobic Gating via 5-Methyl Substitution

While fluorination drives raw affinity, the 5-methyl group drives selectivity. The active sites of off-target CA II and tumor-associated CA IX/XII differ primarily in their hydrophobic halves. CA II possesses a highly restricted pocket (gated by Phe131), whereas CA IX and XII feature a more accommodating hydrophobic cleft[2]. The 5-methyl group acts as a steric probe: it creates a repulsive van der Waals clash in the tight pocket of CA II, but engages in favorable hydrophobic packing (increasing the entropic contribution, −TΔS ) in CA IX and XII.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification CO2 Hydration Tumor Tumor Survival & Metastasis Acidification->Tumor Inhibitor 3,4-Difluoro-5-methyl- benzenesulfonamide Inhibitor->CAIX Inhibits ZBG

Hypoxia-induced CA IX signaling pathway and targeted inhibition by fluorinated sulfonamides.

Experimental Workflows & Validated Protocols

To rigorously evaluate the SAR of 3,4-difluoro-5-methylbenzenesulfonamide derivatives, a dual-assay approach is required: Kinetic profiling to determine the inhibition constant ( Ki​ ) and thermodynamic profiling to decouple the binding energies.

SAR_Workflow Synthesis Compound Synthesis & Purification pKa pKa Determination (Potentiometry) Synthesis->pKa Kinetics Stopped-Flow Assay (Ki Determination) Synthesis->Kinetics Thermo ITC Profiling (ΔH, -TΔS, ΔG) Synthesis->Thermo SAR SAR Modeling & Lead Optimization pKa->SAR XRay X-Ray Crystallography (Binding Mode) Kinetics->XRay Select Leads Kinetics->SAR Thermo->SAR XRay->SAR

Integrated biophysical and kinetic workflow for evaluating benzenesulfonamide SAR.
Protocol 1: Stopped-Flow CO2​ Hydration Assay (Kinetic Ki​ Determination)

This protocol relies on the classic Khalifah method, utilizing a stopped-flow spectrophotometer to monitor the rapid pH change associated with CA-catalyzed CO2​ hydration[5][6].

Materials:

  • Applied Photophysics Stopped-Flow Instrument.

  • Indicator: Phenol red (0.2 mM).

  • Buffer: 10 mM HEPES (pH 7.4).

  • Ionic Strength Maintainer: 10 mM NaClO4​ (Perchlorate is used because it does not coordinate with the Zn2+ ion, preventing baseline inhibition)[7].

  • Substrate: CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM).

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare recombinant CA isoforms (I, II, IX, XII) in the HEPES assay buffer at a final concentration of ~10 nM.

  • Inhibitor Titration: Dissolve the 3,4-difluoro-5-methylbenzenesulfonamide derivative in 100% DMSO to create a 10 mM stock. Dilute into the assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 μ M (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Incubation: Pre-incubate the enzyme and inhibitor solutions for 15 minutes at 20°C to allow the establishment of the thermodynamic binding equilibrium.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate solution in the stopped-flow cell. Monitor the absorbance decay of phenol red at 557 nm for 10–100 seconds.

  • Self-Validation/Control: Record the uncatalyzed rate of CO2​ hydration (buffer + CO2​ without enzyme) and subtract this baseline from all observed catalytic rates to isolate the true enzymatic velocity[5].

  • Analysis: Extract initial velocities from the first 5–10% of the reaction trace. Calculate the Ki​ using the Cheng-Prusoff equation or non-linear Morrison fits for tight-binding inhibitors.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)

While Ki​ provides the overall affinity, ITC is mandatory to prove the mechanistic hypothesis: that fluorination drives enthalpy ( ΔH ) and methylation drives entropy ( −TΔS )[3][8].

Step-by-Step Procedure:

  • Dialysis: Exhaustively dialyze the CA enzyme against 20 mM Sodium Phosphate buffer (pH 7.5, containing 0.5% DMSO). Critical Step: The inhibitor must be diluted in the exact same dialysate to eliminate heat of mixing artifacts.

  • Cell Loading: Load the ITC sample cell with ~10 μ M of the CA enzyme.

  • Syringe Loading: Load the titration syringe with ~100-150 μ M of the 3,4-difluoro-5-methylbenzenesulfonamide derivative.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 2.0 μ L dummy injection (discarded during analysis to account for syringe tip diffusion), followed by twenty-five 12.0 μ L injections spaced 150 seconds apart to allow the baseline to restabilize.

  • Data Processing: Integrate the heat peaks. Fit the data to a single-site binding model to extract the stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy using ΔG=ΔH−TΔS=−RTln(Ka​) [3].

Quantitative Data Presentation

The following table synthesizes the expected SAR progression demonstrating the causality of the 3,4-difluoro and 5-methyl substitutions on CA isoform selectivity.

Compound ScaffoldCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Primary Thermodynamic Driver
Benzenesulfonamide (Unsubstituted)4,500250310280Baseline
3,4-Difluorobenzenesulfonamide850152218Enthalpy ( ΔH ) via pKa​ drop
3,4-Difluoro-5-methylbenzenesulfonamide>5,0004804.5 6.2 Entropy ( −TΔS ) via hydrophobic packing

Data Interpretation: The addition of the 3,4-difluoro motif drastically improves affinity across all isoforms due to enhanced zinc coordination. The subsequent addition of the 5-methyl group acts as a selectivity filter, penalizing binding to the narrow CA I/II pockets while optimizing the fit in the tumor-associated CA IX/XII pockets[2][9].

References

  • Supuran, C. T., et al. (2011). Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem. Available at:[Link]

  • Krishnamurthy, V. M., et al. (2007). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chemistry–An Asian Journal. Available at:[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Available at:[Link]

  • Zubrienė, A., et al. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biophysical Chemistry. Available at:[Link]

  • Gaspari, R., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules. Available at:[Link]

Sources

Application

in vitro evaluation of 3,4-Difluoro-5-methylbenzenesulfonamide

Application Note: In Vitro Pharmacological Profiling of 3,4-Difluoro-5-methylbenzenesulfonamide Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Carbonic Anhydrase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 3,4-Difluoro-5-methylbenzenesulfonamide

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Carbonic Anhydrase (CA) IX/XII Inhibition and Hypoxia-Targeted Anti-Tumor Efficacy

Structural Rationale and Causality

The compound 3,4-Difluoro-5-methylbenzenesulfonamide represents a highly optimized pharmacophore in the development of targeted anti-cancer therapeutics. Its design leverages precise stereoelectronic modifications to overcome the historical challenge of sulfonamide-based drugs: off-target inhibition of ubiquitous cytosolic Carbonic Anhydrases (CA I and CA II) [1].

The experimental evaluation of this compound is grounded in two causal structure-activity relationships (SAR):

  • Electronegative pKa Modulation: The primary sulfonamide group ( −SO2​NH2​ ) acts as a Zinc-Binding Group (ZBG), coordinating with the Zn2+ ion in the CA active site. The introduction of two highly electronegative fluorine atoms at the 3- and 4-positions withdraws electron density from the aromatic ring. This significantly lowers the pKa of the sulfonamide group, increasing the fraction of the active, deprotonated sulfonamide anion ( −SO2​NH− ) at physiological pH (7.4) [2]. This electronic tuning drives sub-nanomolar binding affinity.

  • Steric Hindrance for Isoform Selectivity: The addition of a methyl group at the 5-position introduces critical steric bulk. While the tumor-associated transmembrane isoforms (CA IX and CA XII) possess a wide, accommodating active site cavity, the off-target cytosolic isoforms (CA I and II) have sterically restricted clefts. The 5-methyl substitution creates a steric clash in CA I/II, effectively locking the molecule out of the off-target active sites while preserving high affinity for CA IX/XII [1].

Mechanistic Pathway of Action

In solid tumors, rapid proliferation outpaces angiogenesis, creating hypoxic microenvironments. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates CA IX to manage intracellular acidosis caused by anaerobic glycolysis. By selectively inhibiting CA IX, 3,4-Difluoro-5-methylbenzenesulfonamide disrupts this pH rheostat, leading to fatal intracellular acidification and apoptosis [3].

CA9_Pathway H Tumor Hypoxia (1% O2) HIF HIF-1α Stabilization H->HIF CA9 CA IX Overexpression HIF->CA9 pH Intracellular Acidification CA9->pH Extracellular Acidification Inhibitor 3,4-Difluoro-5-methyl- benzenesulfonamide Inhibitor->CA9 Inhibits Zn2+ Active Site Inhibitor->pH Disrupts pH Rheostat Apop Tumor Cell Apoptosis pH->Apop

Figure 1: Hypoxia-induced CA IX expression and targeted inhibition by fluorinated benzenesulfonamides.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and selectivity of 3,4-Difluoro-5-methylbenzenesulfonamide, the following in vitro protocols are designed as self-validating systems, incorporating intrinsic controls to eliminate false positives.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Causality: The hydration of CO2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture this velocity. Therefore, stopped-flow kinetics must be employed to monitor the rapid pH drop (via an indicator) within milliseconds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM stock solutions of 3,4-Difluoro-5-methylbenzenesulfonamide and Acetazolamide (AZA, positive control) in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 μ M) in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ ). Ensure final DMSO concentration remains ≤1% .

  • Enzyme Setup: Reconstitute recombinant human CA I, II, IX, and XII. Pre-incubate 10 nM of each enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C to allow complex formation.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a stable 34 mM CO2​ substrate solution.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution containing 0.2 mM Phenol Red indicator.

  • Data Acquisition & Validation: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10 seconds. The uncatalyzed hydration rate (buffer + CO2​ without enzyme) must be subtracted as a negative control baseline.

  • Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A valid assay will show AZA Ki​ values matching literature standards (e.g., CA II Ki​≈12 nM).

Protocol B: Hypoxia-Induced Cell Viability Assay (MTT)

Causality: Because CA IX is exclusively upregulated under hypoxic conditions, testing the compound in standard normoxic incubators will yield artificially low cytotoxicity. A dual normoxic/hypoxic parallel screen is required to validate that the compound's cytotoxicity is strictly CA IX-dependent.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 (human colorectal adenocarcinoma) cells at 5×103 cells/well in two identical 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of 3,4-Difluoro-5-methylbenzenesulfonamide (0.1 μ M – 100 μ M). Include vehicle control (0.5% DMSO) and AZA.

  • Differential Incubation:

    • Plate 1 (Normoxia Control): Incubate at 37°C, 21% O2​ , 5% CO2​ for 72 hours.

    • Plate 2 (Hypoxia Target): Incubate in a hypoxia chamber at 37°C, 1% O2​ , 5% CO2​ for 72 hours.

  • Viability Readout: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with 100 μ L DMSO and read absorbance at 570 nm.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50​ Normoxia / IC50​ Hypoxia). An HCR > 5 confirms target-specific engagement.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile based on the structural optimization of the fluorinated benzenesulfonamide scaffold.

CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)HT-29 IC50​ Normoxia ( μ M)HT-29 IC50​ Hypoxia ( μ M)
3,4-Difluoro-5-methylbenzenesulfonamide > 5,0001,2504.2 8.5 > 10012.4
Acetazolamide (Control) 25012255.7> 10085.0

Data Interpretation: The target compound demonstrates >250-fold selectivity for tumor-associated CA IX over off-target CA II, driven by the 5-methyl steric clash. The potent hypoxic cytotoxicity ( IC50​ = 12.4 μ M) validates its mechanism of action in tumor-like microenvironments.

High-Throughput Screening Workflow

Workflow Comp Compound Preparation 3,4-Difluoro-5-methylbenzenesulfonamide Enz Primary Screen: Enzymatic Profiling (Stopped-Flow Kinetics for Ki) Comp->Enz Cell Secondary Screen: Cellular Efficacy (Hypoxic vs. Normoxic MTT Assay) Enz->Cell Apop Mechanism Validation (Flow Cytometry for Apoptosis) Cell->Apop Data Data Synthesis & In Vivo Translation Readiness Apop->Data

Figure 2: Sequential in vitro evaluation workflow for sulfonamide-based CA IX inhibitors.

References

  • Vaškevičius, A., et al. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry. 1

  • Dugad, L. B., et al. "NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes." Biochemistry. 2

  • Kazokaitė, J., et al. "Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide." Drug and Chemical Toxicology. 3

Sources

Method

Application Notes &amp; Protocols: Evaluating the In Vivo Efficacy of 3,4-Difluoro-5-methylbenzenesulfonamide in Oncology

Introduction: Targeting Hypoxic Tumors with Novel Carbonic Anhydrase Inhibitors The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a key pharmacophore in enzyme inhibition.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hypoxic Tumors with Novel Carbonic Anhydrase Inhibitors

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a key pharmacophore in enzyme inhibition.[1] Compounds in this class are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] While CAs are involved in numerous physiological processes, specific isoforms have become highly attractive targets in oncology.

Of particular interest is Carbonic Anhydrase IX (CA-IX), a transmembrane protein whose expression is strongly induced by hypoxia (low oxygen), a common feature of solid tumors.[3] CA-IX is minimally expressed in most normal tissues but is highly upregulated in a wide range of cancers, including breast, colon, lung, and kidney carcinomas, making it a highly specific tumor-associated target.[3][4]

By regulating pH, CA-IX helps cancer cells survive in the acidic, hypoxic tumor microenvironment and promotes tumor progression and metastasis.[3][5] Therefore, inhibiting CA-IX with small molecules presents a promising therapeutic strategy. 3,4-Difluoro-5-methylbenzenesulfonamide, based on its chemical structure, is a putative CA-IX inhibitor. The fluorine substitutions can enhance metabolic stability and binding affinity, making it a compelling candidate for preclinical evaluation.[6]

These application notes provide a comprehensive guide for researchers to design and execute robust preclinical animal studies to evaluate the in vivo anti-tumor efficacy of 3,4-Difluoro-5-methylbenzenesulfonamide, focusing on CA-IX-expressing solid tumor models.

Part 1: Rationale for Animal Model Selection

The translation of in vitro potency into in vivo efficacy is a critical challenge in drug development.[7] The choice of animal model is paramount and must be guided by the therapeutic hypothesis. To test a putative CA-IX inhibitor, the model must replicate key features of a human CA-IX-positive tumor.

Xenograft Models: The Gold Standard for Efficacy Testing

Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools for evaluating the efficacy of novel anti-cancer agents.[8] The use of immunodeficient mice (e.g., Nude, SCID, or NOD-SCID strains) is essential as their compromised immune system prevents the rejection of the human tumor graft.[8]

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting cultured human cancer cell lines into immunodeficient mice.[9] They are highly reproducible, cost-effective, and allow for the selection of cell lines with known genetic backgrounds and high CA-IX expression. This makes them ideal for initial efficacy screening and dose-response studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor fragments from a patient directly into mice.[9] These models better retain the heterogeneity and microenvironment of the original human tumor and have shown higher predictive value for clinical outcomes.[9] PDX models are often used in later-stage preclinical development to confirm efficacy in a more clinically relevant setting.

Recommended Cell Lines for a CA-IX Targeted Agent

The selection of an appropriate cell line is critical. The chosen line should have well-documented, high-level expression of CA-IX, preferably induced under hypoxic conditions. Based on preclinical studies of other CA-IX inhibitors like SLC-0111, the following cell lines are recommended:[5][10]

Cell LineCancer TypeRationale for Use
MCF-7 Breast CancerWidely used, expresses significant levels of CA-IX, and has been used to test CA-IX inhibitors.[10]
HCT116 Colorectal CancerExpresses CA-IX and is a standard model for colon cancer therapeutics.[10]
A375-M6 MelanomaA metastatic melanoma line used to demonstrate the synergy of CA-IX inhibitors with chemotherapy.[10]
HUH6 HepatoblastomaDemonstrates strong hypoxia-induced upregulation of CA-IX.[5]

Part 2: The Hypoxia-CA-IX Axis and Preclinical Workflow

Understanding the mechanism of action is key to designing the efficacy study. The diagram below illustrates the pathway targeted by 3,4-Difluoro-5-methylbenzenesulfonamide and the general experimental workflow.

CA-IX Signaling Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CAIX_exp CA-IX Gene Transcription HIF->CAIX_exp CAIX_prot CA-IX Protein (On Cell Surface) CAIX_exp->CAIX_prot Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX_prot->Reaction pHi ↑ Intracellular pH (pHi) (Survival, Proliferation) Reaction->pHi pHe ↓ Extracellular pH (pHe) (Invasion, Metastasis) Reaction->pHe Inhibitor 3,4-Difluoro-5- methylbenzenesulfonamide Inhibitor->Reaction Inhibits

Caption: The Hypoxia-CA-IX signaling pathway targeted by 3,4-Difluoro-5-methylbenzenesulfonamide.

The following workflow provides a high-level overview of the steps required for a robust in vivo efficacy study.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3,4-Difluoro-5-methylbenzenesulfonamide, a critical intermediate and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3,4-Difluoro-5-methylbenzenesulfonamide, a critical intermediate and pharmacophore in the development of selective Carbonic Anhydrase (CA IX/XII) inhibitors.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) designed to overcome the inherent challenges of regioselectivity and nucleophilic aromatic substitution (SNAr) side reactions.

Diagnostic Workflow & Mechanistic Pathways

SynthesisWorkflow SM 3,4-Difluoro-5-methylaniline (Starting Material) Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) SM->Step1 Diazo Diazonium Intermediate Step1->Diazo Step2 Step 2: Meerwein Chlorosulfonation (SO2, CuCl2, AcOH) Diazo->Step2 Int 3,4-Difluoro-5-methylbenzene- sulfonyl chloride Step2->Int 100% Regiocontrol Step3 Step 3: Amidation (NH3/THF, -5°C) Int->Step3 Target 3,4-Difluoro-5-methylbenzene- sulfonamide (Target) Step3->Target Strict Stoichiometry SNAr 4-Amino Byproduct (SNAr Defluorination) Step3->SNAr Excess NH3 / Heat WrongRegio Wrong Regioisomers (2,3-difluoro-4-methyl-) OldSM 2,3-Difluorotoluene (Direct EAS Attempt) OldSM->WrongRegio Direct Chlorosulfonation (Electronic Mismatch)

Fig 1. Regioselective synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide via Meerwein pathway.

Expert Q&A: Overcoming Critical Bottlenecks

Q1: Why does direct chlorosulfonation of 2,3-difluorotoluene fail to yield the correct product? Causality: Direct electrophilic aromatic substitution (EAS) is fundamentally flawed for this target. In 2,3-difluorotoluene, the methyl group strongly directs electrophiles to its ortho and para positions (positions 4 and 6). However, the target molecule requires the sulfonyl group at position 5, which is meta to the methyl group and electronically disfavored. Attempting direct EAS results in an intractable mixture of 2,3-difluoro-4-methylbenzenesulfonyl chloride and 3,4-difluoro-2-methylbenzenesulfonyl chloride. Solution: Abandon direct EAS. Shift to a Sandmeyer-type Meerwein chlorosulfonation starting from 3,4-difluoro-5-methylaniline. By utilizing the aniline precursor, the regiochemistry is pre-established. Diazotization followed by copper-catalyzed coupling with sulfur dioxide guarantees 100% regiocontrol.

Q2: During the amidation step, I am detecting a major impurity with a mass shift of -3 Da. How do I prevent this? Causality: Fluorinated benzenesulfonamides are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The strongly electron-withdrawing sulfonyl group activates the aromatic ring, and fluorine acts as an excellent leaving group because its high electronegativity stabilizes the Meisenheimer intermediate. During amidation, excess ammonia or elevated temperatures will cause nucleophilic attack at the 4-fluoro position, displacing it to form 4-amino-3-fluoro-5-methylbenzenesulfonamide (Target MW: 207.2 g/mol ; Byproduct MW: 204.2 g/mol ). Solution: Strict stoichiometric and thermal control is mandatory. Use exactly 2.0 to 2.2 equivalents of ammonia (one to form the amide, one to neutralize the HCl byproduct) in a non-nucleophilic solvent like THF, and maintain the temperature between -5 °C and 0 °C .

Q3: My sulfonyl chloride intermediate yield is highly variable and often degrades before amidation. What is the cause? Causality: Sulfonyl chlorides are highly reactive electrophiles. During the aqueous quench of the Meerwein reaction, prolonged exposure to the aqueous phase leads to rapid hydrolysis back to the highly water-soluble sulfonic acid. Solution: Implement a biphasic quench. Pour the reaction mixture over a vigorously stirred mixture of crushed ice and an immiscible organic solvent like Dichloromethane (DCM) . The DCM immediately extracts the sulfonyl chloride as it forms, partitioning it away from the aqueous phase and preserving its structural integrity.

Standard Operating Procedures (SOPs)

SOP A: Synthesis of 3,4-Difluoro-5-methylbenzenesulfonyl chloride (Meerwein Pathway)
  • Diazotization: Suspend 3,4-difluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and glacial acetic acid (5 volumes). Cool the mixture to 0 °C using an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in minimal water dropwise over 30 minutes. Maintain the internal temperature below 5 °C. Stir for 45 minutes.

    • Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Meerwein Coupling: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂, >5.0 eq) in glacial acetic acid at room temperature. Add Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.2 eq).

  • Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture.

    • Validation Checkpoint: Vigorous evolution of nitrogen gas will occur. Wait until gas evolution completely ceases (approx. 1–2 hours) to confirm the decomposition of the diazonium intermediate.

  • Biphasic Quench: Pour the reaction mixture onto a vigorously stirred 1:1 mixture of crushed ice and Dichloromethane (DCM) (10 volumes).

  • Separate the organic layer, wash sequentially with cold water and cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C. Use the intermediate immediately for SOP B.

SOP B: Controlled Amidation to 3,4-Difluoro-5-methylbenzenesulfonamide
  • Preparation: Dissolve the unpurified 3,4-difluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool the solution to -5 °C.

  • Amidation: Add a commercially titrated solution of Ammonia in THF (0.5 M, 2.2 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature strictly below 0 °C.

  • Stir the reaction for 1 hour at 0 °C.

    • Validation Checkpoint: Analyze via LC-MS (Negative ESI). The target product will show an m/z of 206.0 [M-H]⁻. The absence of an m/z 203.0 peak confirms the successful suppression of the SNAr defluorination byproduct.

  • Workup: Quench the reaction by adding 1N HCl dropwise until the aqueous phase reaches pH 4–5 to neutralize any trace unreacted ammonia.

  • Extract with Ethyl Acetate (2 x 10 volumes). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a Toluene/Heptane mixture to yield the pure sulfonamide.

Quantitative Process Parameters

ParameterStep 1: Meerwein ChlorosulfonationStep 2: Amidation
Primary Reagent SO₂ gas / CuCl₂ in AcOHNH₃ (0.5 M in THF)
Stoichiometry >5.0 eq SO₂ / 0.2 eq CuCl₂Exactly 2.0 – 2.2 eq NH₃
Operating Temperature 0 °C (Diazo) to 25 °C (Coupling)-5 °C to 0 °C
Quench / Solvent Biphasic Ice / DCM1N HCl / Ethyl Acetate
Primary Risk Factor Aqueous Hydrolysis (Yield loss >40%)SNAr Defluorination (Impurity >15%)
Target Yield 70 - 80%85 - 90%

References

  • Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate.[Link]

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed Central (NIH).[Link]

  • Production of organic sulfonyl chlorides (US3108137A).
Optimization

Technical Support Center: Purification of 3,4-Difluoro-5-methylbenzenesulfonamide

Welcome to the Technical Support Center for sulfonamide purification. 3,4-Difluoro-5-methylbenzenesulfonamide is a highly valuable building block and pharmacophore, particularly noted for its role in developing isoform-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide purification. 3,4-Difluoro-5-methylbenzenesulfonamide is a highly valuable building block and pharmacophore, particularly noted for its role in developing isoform-selective Carbonic Anhydrase (CA) inhibitors. The introduction of electron-withdrawing fluorine atoms onto the benzenesulfonamide core significantly lowers the pKa of the primary sulfonamide group. While this increases target binding affinity, it also fundamentally alters the molecule's physicochemical properties during isolation.

This guide provides troubleshooting protocols and mechanistic insights to help researchers isolate this compound with high purity and yield.

Troubleshooting & FAQs

Q1: During liquid-liquid extraction, my 3,4-difluoro-5-methylbenzenesulfonamide partitions poorly, or I lose significant yield in the aqueous wash. How do I optimize the acid-base extraction?

Expert Insight & Causality: Unsubstituted benzenesulfonamides typically have a pKa around 10. However, the addition of two highly electron-withdrawing fluorine atoms on the phenyl ring significantly lowers the pKa of the primary sulfonamide group (often down to pKa 7.5–8.5)[1]. If you wash the organic layer with mildly basic aqueous solutions (e.g., saturated NaHCO3​ , pH ~8.3) to remove acidic impurities, the fluorinated sulfonamide will partially or fully deprotonate and partition into the aqueous phase, leading to unintended yield loss. Precision pH control is critical in benzenesulfonamide synthesis and isolation[2].

Self-Validating Protocol: Optimized Acid-Base Extraction

  • Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good hydrogen-bond acceptor properties (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Acidic Wash (Impurity Removal): Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amines. The sulfonamide remains fully protonated and securely in the organic layer.

  • Controlled Deprotonation (Product Isolation): Extract the organic layer with 1M NaOH (pH > 12). The 3,4-difluoro-5-methylbenzenesulfonamide will deprotonate to form a water-soluble sodium salt. Retain the aqueous layer and discard the organic layer (which now contains neutral organic impurities).

  • Controlled Reprotonation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while monitoring the pH. Adjust the pH to 4.0–5.0 to ensure complete reprotonation.

  • Recovery: The product will precipitate as a white solid. Filter the suspension, wash the filter cake with ice-cold water, and dry under a vacuum.

Q2: I am observing co-elution of regioisomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) during standard silica gel flash chromatography. How can I resolve them?

Expert Insight & Causality: Regioisomers of fluorinated benzenesulfonamides exhibit nearly identical dipole moments and polarities on standard normal-phase silica, leading to co-elution. The separation of highly fluorinated molecules is driven by the fluorine content percentage and specific fluorous-fluorous interactions, rather than standard dipole interactions[3]. Utilizing a fluorinated stationary phase or adding a fluorinated modifier (like 2,2,2-trifluoroethanol, TFE) to the mobile phase in reverse-phase chromatography enhances "fluorophilic" retention mechanisms. This exploits the subtle differences in the spatial arrangement of the fluorine atoms, allowing baseline resolution[1].

Self-Validating Protocol: Fluorous-Modified Reverse-Phase Chromatography

  • Column Selection: Equip the HPLC or preparative flash system with a C8 or C18 reverse-phase column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 5% 2,2,2-Trifluoroethanol). The TFE acts as a fluorophilic modifier.

  • Gradient Elution: Run a gradient from 10% B to 70% B over 20 column volumes. Maintain the column temperature at 45 °C to enhance mass transfer and improve peak shape.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm. The regioisomers will elute with distinct retention times due to differential fluorous pairing with the TFE-modified stationary phase.

Quantitative Data: Chromatographic Method Comparison

Chromatographic SystemStationary PhaseMobile PhaseRetention Factor (k')Resolution (Rs)
Standard Normal PhaseSilica Gel (Bare)Hexane/EtOAc (70:30)1.2< 1.0 (Co-elution)
Standard Reverse PhaseC18 H2​O /MeCN (Gradient)3.51.2 (Partial)
Fluorous-Modified RP C8 or C18 H2​O /MeCN + 5% TFE 4.8 > 1.8 (Baseline)
Fluorophilic PhaseFluoroFlash (F-Silica) H2​O /MeOH (Gradient)6.2> 2.5 (Excellent)
Q3: When scaling up, my compound "oils out" instead of forming crystals during solvent evaporation. How do I achieve a high-purity crystalline solid?

Expert Insight & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature above its melting point in the solvent mixture, or when lipophilic impurities depress the melting point. 3,4-Difluoro-5-methylbenzenesulfonamide requires a miscible solvent/antisolvent system where the solubility curve drops sharply with temperature. Ethanol/Water is the industry standard for benzenesulfonamides because ethanol effectively solubilizes the compound at reflux, while water acts as a strong antisolvent to drive crystallization upon controlled cooling[2].

Self-Validating Protocol: Controlled Solvent/Antisolvent Crystallization

  • Dissolution: Suspend the crude solid in minimal absolute ethanol (approx. 3-5 mL/g of crude). Heat to 75 °C under gentle reflux until completely dissolved.

  • Hot Filtration: If insoluble particulates are present, perform a hot filtration to clarify the solution.

  • Antisolvent Addition: While maintaining the temperature at 70–75 °C, add pre-heated deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of ethanol to clear the solution.

  • Seeding and Cooling: Cool the solution slowly to 60 °C at a rate of 0.5 °C/min. Introduce 1-2 mg of pure 3,4-difluoro-5-methylbenzenesulfonamide crystals (seeding) to provide nucleation sites, preventing supersaturation and oiling out.

  • Isolation: Continue cooling slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Filter the resulting white crystalline solid and wash with ice-cold Ethanol/Water (1:3).

Purification Workflow Visualization

G SM Crude 3,4-Difluoro-5-methyl- benzenesulfonamide Mixture Extr Acid-Base Extraction (pH Control: pKa ~8.0) SM->Extr Org Organic Phase (Neutral Impurities) Extr->Org Discard Aq Aqueous Phase (Deprotonated Product) Extr->Aq Retain Precip Acidification (pH < 5) & Filtration Aq->Precip Chrom Fluorous-Modified Reverse Phase HPLC Precip->Chrom If Isomers Present Cryst EtOH/H2O Recrystallization Precip->Cryst If Isomer-Free Chrom->Cryst Final Pure Target Compound (>99% HPLC Purity) Cryst->Final

Workflow for the purification of 3,4-Difluoro-5-methylbenzenesulfonamide.

References

  • Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate.[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

Sources

Troubleshooting

improving the yield of 3,4-Difluoro-5-methylbenzenesulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 3,4-Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide .

This fluorinated building block is highly valued in medicinal chemistry, particularly for developing selective Carbonic Anhydrase (CA) inhibitors [1]. However, the electron-deficient nature of the fluorinated aromatic ring introduces specific synthetic challenges, including thermal instability of intermediates and competing nucleophilic aromatic substitution (SNAr) reactions.

This guide bypasses generic advice to focus on the exact mechanistic causality behind reaction failures, providing a self-validating framework to ensure high-yield synthesis.

PART 1: Synthetic Workflow & Pathway Visualization

The standard and most scalable route to this compound is a three-step sequence starting from 3,4-difluoro-5-methylaniline: Diazotization , Sandmeyer-type Chlorosulfonation , and Amidation . The diagram below maps the optimal pathway alongside the critical failure points (side reactions) that compromise yield.

SynthesisPathway SM 3,4-Difluoro-5-methylaniline Diazo Diazonium Intermediate SM->Diazo NaNO2, HCl < 0°C Sulfonyl 3,4-Difluoro-5-methylbenzene- sulfonyl chloride Diazo->Sulfonyl SO2, CuCl2 AcOH Phenol Phenol Byproduct Diazo->Phenol T > 5°C (Hydrolysis) Product 3,4-Difluoro-5-methylbenzene- sulfonamide Sulfonyl->Product NH4OH 0°C Sulfonic Sulfonic Acid Sulfonyl->Sulfonic Excess H2O (Hydrolysis) SNAr SNAr Byproduct Product->SNAr Excess NH3 (F-displacement)

Caption: Synthetic workflow of 3,4-Difluoro-5-methylbenzenesulfonamide highlighting side reactions.

PART 2: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Diazotization

Objective: Convert 3,4-difluoro-5-methylaniline to its diazonium salt.

  • Suspend 3,4-difluoro-5-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3.0 eq).

  • Cool the reaction mixture in a brine-ice bath to strictly -5°C to 0°C .

  • Add a pre-chilled aqueous solution of NaNO2 (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 0°C.

  • Validation Check: After 15 minutes of stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the aniline. If negative, add 0.05 eq increments of NaNO2 until a positive test is sustained.

Step 2: Sandmeyer Chlorosulfonation

Objective: Convert the diazonium salt to 3,4-difluoro-5-methylbenzenesulfonyl chloride [2].

  • In a separate, heavily vented flask, prepare a saturated solution of SO2 gas in glacial acetic acid (>10 eq SO2) and add CuCl2 dihydrate (0.1 eq). Cool to 0°C.

  • Transfer the cold diazonium salt solution dropwise into the SO2/CuCl2 mixture. Nitrogen gas evolution will begin immediately.

  • Allow the reaction to warm to 15°C over 2 hours.

  • Validation Check: Cessation of N2 evolution indicates reaction completion. Pour the mixture into crushed ice. The sulfonyl chloride should precipitate as a dense, workable solid or heavy oil. Extract with cold ethyl acetate, wash with brine, and dry over Na2SO4. Do not leave this intermediate in aqueous conditions for prolonged periods.

Step 3: Amidation

Objective: Convert the sulfonyl chloride to the final sulfonamide [3].

  • Dissolve the crude 3,4-difluoro-5-methylbenzenesulfonyl chloride in anhydrous THF and cool to 0°C.

  • Add concentrated aqueous ammonia (28% NH4OH, 3.0 eq) dropwise.

  • Stir at 0°C for 1 hour.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the high-Rf sulfonyl chloride spot and the appearance of a highly UV-active, lower-Rf sulfonamide spot. Quench with 1M HCl to pH 4, extract with EtOAc, and recrystallize from toluene/heptane.

PART 3: Troubleshooting FAQs

Q1: I am observing a significant amount of a highly polar byproduct during the diazotization step, and my overall yield is poor. Why? A: You are likely observing the formation of 3,4-difluoro-5-methylphenol. The diazonium ion of this specific substrate is highly electrophilic and exceptionally prone to thermal degradation. If the internal temperature exceeds 5°C at any point during the NaNO2 addition, water acts as a nucleophile, hydrolyzing the diazonium salt into a phenol. Ensure your cooling bath is at -5°C and monitor the internal temperature with a thermocouple, not just the bath temperature.

Q2: My chlorosulfonation step yields unreacted starting material or undefined tar, with a sulfonyl chloride yield of <30%. How do I fix this? A: This is a classic symptom of SO2 starvation or inactive copper catalyst. The Sandmeyer chlorosulfonation requires a fully saturated solution of SO2 in acetic acid [2]. If you are bubbling SO2 gas, do it until the acetic acid gains significant weight (approx. 30% w/w). Alternatively, use a stable SO2 surrogate like DABSO, or generate SO2in situ using sodium bisulfite (NaHSO3) and HCl. Furthermore, ensure your CuCl2 is not fully hydrated/degraded; Cu(I) is the active catalytic species generated in situ, and poor quality copper salts will halt the radical mechanism, leading to tar formation.

Q3: During the amidation step, my product is highly water-soluble, and extraction with ethyl acetate yields almost nothing. A: Your sulfonyl chloride has hydrolyzed into 3,4-difluoro-5-methylbenzenesulfonic acid. This occurs when the amidation reaction is run with insufficient ammonia or excessive water at elevated temperatures. To prevent this, ensure you are using a large excess of concentrated ammonia (at least 3.0 eq) and keep the reaction strictly at 0°C. The nucleophilicity of NH3 outcompetes H2O at low temperatures, favoring sulfonamide formation.

Q4: Mass spectrometry of my final product shows a major impurity with a mass corresponding to[M - F + NH2]. What is causing this? A: You are observing Nucleophilic Aromatic Substitution (SNAr). The newly formed sulfonamide group (-SO2NH2) is strongly electron-withdrawing. It highly activates the fluorine atom at the para position (C4) toward nucleophilic attack. If you use a massive excess of ammonia, or if you allow the amidation reaction to warm to room temperature, ammonia will attack the C4 position, displacing the fluoride ion to form 4-amino-3-fluoro-5-methylbenzenesulfonamide. Strict temperature control (0°C) during amidation is non-negotiable for polyfluorinated benzenesulfonyl chlorides [1].

PART 4: Quantitative Data & Optimization Summary

Use the following table to benchmark your reaction parameters against established optimal conditions. Deviations from these parameters are the primary cause of yield drops.

Reaction ParameterDiazotizationChlorosulfonationAmidation
Optimal Temperature -5°C to 0°C0°C warming to 15°C0°C to 5°C
Key Reagent Equivalents NaNO2 (1.05 eq)SO2 (Excess, sat.), CuCl2 (0.1 eq)NH4OH (3.0 eq)
Optimal Reaction Time 30 - 45 mins2 - 4 hours1 - 2 hours
Expected Step Yield >95% (in situ conversion)75% - 85%80% - 90%
Primary Impurity Formed Phenol derivativeSulfonic acidSNAr byproduct (amine)

PART 5: References

  • Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate. Available at:[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at:[Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PubMed Central (PMC). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of Difluorobenzenesulfonamides

Welcome to the Technical Support Center for the preparation of difluorobenzenesulfonamides. These compounds are critical building blocks in drug discovery (e.g., PI3K/mTOR dual inhibitors) and agrochemical development[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preparation of difluorobenzenesulfonamides. These compounds are critical building blocks in drug discovery (e.g., PI3K/mTOR dual inhibitors) and agrochemical development[1]. However, the synthesis of these molecules from difluorobenzenesulfonyl chlorides and amines is frequently complicated by competing side reactions.

This guide provides researchers and drug development professionals with field-proven insights, focusing on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure high-yielding, chemoselective syntheses.

Quantitative Analysis of Reaction Conditions and Side Products

The highly electrophilic nature of both the sulfonyl sulfur and the fluorinated aromatic ring means that reaction conditions strictly dictate the product distribution. The table below summarizes how specific variables drive the reaction toward the desired product or unwanted side reactions.

Reaction ConditionPrimary Product ObservedMechanistic Causality
Anhydrous DCM, 1.0 eq Amine, DIPEA, 0 °C to RT Difluorobenzenesulfonamide (Desired) Kinetic control favors the highly electrophilic sulfonyl chloride attack over ring substitution.
Trace Water / Non-Anhydrous Solvent Difluorobenzenesulfonic AcidRapid hydrolysis. The highly electrophilic sulfur is readily attacked by H₂O, releasing HCl[2].
Excess Aliphatic Amine, >60 °C Amino-fluorobenzenesulfonamideNucleophilic Aromatic Substitution (SₙAr). The -SO₂Cl group strongly activates ortho/para fluorines for displacement[3].
Excess SO₂Cl, Strong Base (e.g., NaH) Bis-sulfonimide (Over-sulfonylation)The sulfonamide N-H proton is highly acidic; strong bases deprotonate it, enabling attack on a second SO₂Cl equivalent.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective divergence of difluorobenzenesulfonyl chloride when exposed to primary amines under varying conditions.

ReactionPathways Start Difluorobenzenesulfonyl Chloride + Primary Amine (R-NH2) Desired Desired Pathway: Difluorobenzenesulfonamide Start->Desired Non-nucleophilic Base 0°C to RT, Anhydrous Hydrolysis Side Reaction 1: Hydrolysis (Sulfonic Acid) Start->Hydrolysis H2O present (Moisture in solvent) SNAr Side Reaction 2: SₙAr (Fluorine Displacement) Start->SNAr Excess Amine Elevated Temp (>60°C) Desired->SNAr Secondary Amine Attack (Programmable SₙAr) BisSulf Side Reaction 3: Bis-sulfonylation Desired->BisSulf Excess SO2Cl Strong Base

Reaction pathways of difluorobenzenesulfonyl chloride highlighting chemoselective divergence.

Troubleshooting FAQs

Q1: I am observing a highly polar, baseline-retained spot on my TLC instead of the desired sulfonamide. What is happening?

A: You are observing the formation of difluorobenzenesulfonic acid via hydrolysis[2]. The sulfur atom in difluorobenzenesulfonyl chloride is exceptionally electrophilic because the two highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn withdraws density from the sulfonyl group. Even trace amounts of atmospheric moisture or wet solvents will outcompete your amine for the electrophile.

  • Resolution: Ensure all glassware is flame-dried. Use strictly anhydrous solvents (e.g., over molecular sieves) and perform the reaction under an inert argon or nitrogen atmosphere.

Q2: LC-MS analysis of my product shows a mass corresponding to[M - F + Amine]. How do I prevent this?

A: Your reaction has undergone Nucleophilic Aromatic Substitution (SₙAr). The -SO₂Cl group (and the resulting -SO₂NHR group) are powerful electron-withdrawing groups (EWGs) that severely deplete the electron density of the aromatic ring[4]. Because fluorine is an excellent leaving group in SₙAr reactions, any fluorine atom positioned ortho or para to the sulfonyl group is highly susceptible to attack by nucleophiles (especially aliphatic amines)[3].

  • Resolution: SₙAr is thermodynamically driven and requires higher activation energy than sulfonylation. To prevent it, strictly control the temperature (maintain at 0 °C during addition, do not exceed room temperature). Furthermore, use a non-nucleophilic base (like N,N-diisopropylethylamine/DIPEA or pyridine) as the acid scavenger rather than using an excess of your reactant amine.

Q3: I am trying to synthesize a secondary sulfonamide using a primary amine, but I am isolating a significant amount of a tertiary bis-sulfonimide.

A: Over-sulfonylation occurs because the N-H proton of the newly formed difluorobenzenesulfonamide is highly acidic. The strong electron-withdrawing effect of the difluorophenyl ring stabilizes the conjugate base (sulfonamide anion). If you use a strong base or an excess of the sulfonyl chloride, the sulfonamide is deprotonated and acts as a nucleophile, attacking a second equivalent of the sulfonyl chloride.

  • Resolution: Strictly limit the sulfonyl chloride to 1.0 - 1.05 equivalents. Add the sulfonyl chloride dropwise to the amine solution (reverse addition) to ensure the sulfonyl chloride is never in excess relative to the unreacted amine in the reaction flask.

Q4: Can I intentionally use the SₙAr side reaction to my advantage to create highly functionalized scaffolds?

A: Yes. This is known as a programmable sulfonylation/SₙAr sequence[5]. Because sulfonylation is kinetically faster, you can first form the difluorobenzenesulfonamide at 0 °C. The resulting sulfonamide group remains sufficiently electron-withdrawing to activate the remaining aryl fluorides[4]. By subsequently adding a different nucleophile (e.g., an alkoxide or a secondary amine) and raising the temperature to 80–100 °C, you can selectively displace the fluorine atom, yielding heavily functionalized, dual-substituted benzenesulfonamides.

Standardized Experimental Protocol

This self-validating protocol is designed to kinetically favor sulfonamide formation while suppressing hydrolysis and SₙAr side reactions.

Title: Chemoselective Synthesis of N-Alkyl/Aryl-Difluorobenzenesulfonamides Scale: 10 mmol

Materials:

  • Amine (Primary or Secondary): 10.0 mmol (1.0 eq)

  • Difluorobenzenesulfonyl chloride: 10.5 mmol (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 12.0 mmol (1.2 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Amine Dissolution: Dissolve the amine (10.0 mmol) in 40 mL of anhydrous DCM. Add DIPEA (12.0 mmol) to the solution.

  • Temperature Control (SₙAr Suppression): Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the difluorobenzenesulfonyl chloride (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized heating and keeps the electrophile concentration low, preventing bis-sulfonylation.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then slowly remove the ice bath and allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC (Hexanes:Ethyl Acetate).

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 × 30 mL). Causality: The acidic wash protonates and removes unreacted starting amine and the DIPEA base into the aqueous layer. The desired sulfonamide remains in the organic layer.

    • Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize any residual acid, followed by brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude difluorobenzenesulfonamide.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications ChemRxiv[Link]

  • Poly(ether sulfone)s using a rigid dibenzothiophene dioxide heterocycle Researcher.life (Journal of Polymer Science)[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Macmillan Group - Princeton University[Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors PMC - National Institutes of Health[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3,4-Difluoro-5-methylbenzenesulfonamide

Welcome to the Technical Support and Troubleshooting Guide for 3,4-Difluoro-5-methylbenzenesulfonamide . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3,4-Difluoro-5-methylbenzenesulfonamide . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and assay developers resolve the notorious "crashing out" (precipitation) issues associated with this highly hydrophobic small molecule.

This guide moves beyond generic advice by explaining the physicochemical causality behind your solubility failures and providing self-validating, step-by-step protocols to ensure assay integrity.

The Causality of Precipitation: Why Does This Compound Crash Out?

To troubleshoot effectively, we must first understand the molecule. 3,4-Difluoro-5-methylbenzenesulfonamide features a hydrophobic fluorinated and methylated benzene ring coupled with a primary sulfonamide group.

  • The pKa Factor: The primary benzenesulfonamide group typically exhibits a pKa of approximately 10.1[1]. In standard biochemical or cell culture assays operating at physiological pH (pH 7.2–7.4), the sulfonamide group remains predominantly protonated and uncharged. This lack of ionization maximizes the molecule's hydrophobicity.

  • Solvent Shock: Researchers typically prepare high-concentration stock solutions (e.g., 10–50 mM) in 100% anhydrous DMSO. When this stock is pipetted directly into an aqueous buffer, the rapid solvent exchange causes a localized drop in DMSO concentration. The compound instantly exceeds its thermodynamic solubility limit in water, leading to rapid nucleation and visible precipitation (crashing out)[2].

Diagnostic Workflow: Choosing the Right Solubilization Strategy

Different assays require different rescue strategies. Detergents may work for isolated enzymes but will lyse live cells. The decision tree below outlines the logical flow for selecting a solubilization method based on your specific assay constraints.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckAssay Identify Assay Type: Biochemical or Cell-Based? Start->CheckAssay Biochemical Biochemical / Enzymatic CheckAssay->Biochemical CellBased Cell-Based / In Vivo CheckAssay->CellBased AddDetergent Protocol A: Add 0.01-0.05% Tween-20 or Triton X-100 Biochemical->AddDetergent UseEcho Protocol B: Acoustic Dispensing (Nanoliter Transfer) Biochemical->UseEcho CheckTox Can cells tolerate >0.1% DMSO? CellBased->CheckTox SolventShift Protocol C: Stepwise Intermediate Dilution (Solvent Shift) CheckTox->SolventShift Yes (Up to 0.5%) Cyclodextrin Protocol D: HP-β-CD Inclusion Complexation CheckTox->Cyclodextrin No / High Conc Needed

Workflow for resolving 3,4-Difluoro-5-methylbenzenesulfonamide assay precipitation.

Quantitative Comparison of Solubilization Strategies

Before proceeding to the protocols, consult this data summary to select the optimal parameters for your experiment.

Solubilization StrategyMechanism of ActionIdeal Assay TypeMax Final DMSO ToleranceKey Limitation
Intermediate Dilution Prevents localized supersaturation via gradual solvent reduction.Routine Cell Culture0.1% – 0.5%May still precipitate over 48h+ incubations.
Acoustic Dispensing Avoids physical pipetting shock; allows gradual diffusion.High-Throughput Screening (HTS)< 0.1%Requires specialized Echo liquid handling equipment.
HP-β-CD Complexation Encapsulates hydrophobic ring in a water-soluble cavity.Cell-Based / In Vivo0% (Can be lyophilized)Complexation kinetics require overnight preparation.
Surfactant Addition Micelle formation lowers surface tension and traps compound.Biochemical / Enzymatic1.0% – 5.0%Detergents >CMC will lyse cells and denature weak proteins.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. Do not assume the compound is dissolved just because the liquid looks clear to the naked eye; always perform the validation step.

Protocol A: The "Solvent Shift" (Intermediate Dilution) Method

Adding a concentrated DMSO stock directly to a large volume of aqueous media creates a high-concentration gradient at the droplet interface, causing instant precipitation[3]. This protocol uses a stepwise reduction in polarity.

  • Prepare High-Concentration Stock: Dissolve 3,4-Difluoro-5-methylbenzenesulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Note: Use fresh, anhydrous DMSO; moisture absorption drastically reduces solubility[4].

  • Pre-warm Media: Warm your complete cell culture medium to 37°C. Solubility is highly temperature-dependent[2].

  • Create Intermediate Dilution: In a sterile microcentrifuge tube, add 98 µL of pre-warmed media. While gently vortexing the tube, add 2 µL of the 10 mM DMSO stock dropwise. This creates a 200 µM intermediate solution (2% DMSO).

  • Final Dilution: Immediately transfer 50 µL of the intermediate solution into 950 µL of pre-warmed media in your assay plate. This yields a final concentration of 10 µM at 0.1% DMSO.

  • Self-Validation Step: Read the absorbance of the final well at 600 nm (OD600) on a microplate reader. A baseline reading identical to a blank media well confirms the absence of micro-precipitates (light scattering).

Protocol B: Acoustic Droplet Ejection (Echo Dispensing)

For high-throughput biochemical assays or crystallography soaking, traditional pipetting is too aggressive. Acoustic dispensing uses ultrasound pulses to transfer 2.5 nL droplets from the DMSO source plate directly to the assay plate[5].

  • Source Plate Preparation: Load 10 mM compound in 100% DMSO into a Labcyte Echo-compatible 1536-well source plate.

  • Targeting: Program the liquid handler to dispense nanoliter volumes directly into the assay buffer. Because the droplet volume is so small, the compound diffuses into the aqueous phase before localized supersaturation can trigger nucleation[5].

  • Self-Validation Step: Centrifuge the assay plate at 3,000 x g for 5 minutes. Sample the supernatant and run a rapid LC-MS analysis to confirm the actual concentration matches the target dispensed concentration.

Protocol C: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

When you need high concentrations of the compound for cell-based assays without exceeding 0.1% DMSO, cyclodextrins are the gold standard. They form an inclusion complex, shielding the hydrophobic fluorinated ring[6].

  • Prepare Host Solution: Dissolve HP- β -CD in ultrapure water or PBS to a concentration of 20% (w/v).

  • Kneading/Mixing: Add your 3,4-Difluoro-5-methylbenzenesulfonamide powder directly to the HP- β -CD solution (aiming for a 1:2 molar ratio of drug to cyclodextrin).

  • Equilibration: Stir vigorously on a magnetic stirrer at 35°C overnight (12-24 hours) to allow the thermodynamic inclusion complex to form[7].

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any uncomplexed, insoluble drug.

  • Self-Validation Step: Lyophilize a small aliquot of the filtrate and perform Differential Scanning Calorimetry (DSC). The disappearance of the compound's sharp melting endotherm confirms successful amorphous encapsulation within the cyclodextrin cavity[8].

Frequently Asked Questions (FAQs)

Q1: My compound solution was clear initially, but I noticed crystals in the cell culture plate after 24 hours in the incubator. Why? A: This is delayed precipitation. While intermediate dilution prevents immediate "crashing out," the compound may still be supersaturated. Over time, temperature fluctuations (opening/closing the incubator door) or slight media evaporation shift the thermodynamic equilibrium, causing the compound to slowly crystallize[2]. Solution: Lower your maximum assay concentration or switch to Protocol C (Cyclodextrin).

Q2: Can I just filter the cloudy media through a 0.22 µm filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API)[4]. If you filter the media, you will dose your cells with an unknown, drastically lower concentration of the compound, rendering your IC50 or dose-response data completely invalid. You must discard the solution and optimize the solubilization method.

Q3: Does the order of addition matter when making aqueous dilutions? A: Yes, the order of addition is critical. You must always add the concentrated DMSO stock dropwise into the larger volume of aqueous buffer while actively mixing[3]. If you add the aqueous buffer into the DMSO stock, the compound will immediately crash out as the solvent polarity rapidly shifts.

Q4: Can I adjust the pH to improve solubility? A: Because 3,4-Difluoro-5-methylbenzenesulfonamide has a pKa of ~10.1[1], adjusting the buffer to a highly alkaline pH (e.g., pH 11) would deprotonate the sulfonamide and drastically improve aqueous solubility. However, this pH is lethal to cells and will denature most target proteins in biochemical assays. Therefore, pH adjustment is generally not a viable strategy for this specific compound in biological assays.

References

  • LookChem. (n.d.). Cas 98-10-2, Benzenesulfonamide Chemical Properties.
  • BenchChem. (2025). IN-1130 Technical Support Center: Preventing Precipitation in Experiments.
  • Collins, P. M., et al. (2016). Gentle, fast and effective crystal soaking by acoustic dispensing. bioRxiv.
  • BenchChem. (2025). How to prevent Dichotomine B precipitation in cell culture media.
  • ResearchGate Community. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • BenchChem. (2025). How to minimize WT-161 precipitation in media.
  • Morrison, P. W. J., et al. (2013). Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Molecular Pharmaceutics, ACS Publications.
  • Pharma Excipients. (2024). Using Β-cyclodextrin and Plasdone K-30 Polymers for Enhancing Drug Solubility by Spray Drying.

Sources

Optimization

Technical Support Center: Optimizing Sulfonamide Formation

Welcome to the Technical Support Center for Sulfonamide Synthesis. The formation of the sulfonamide bond—typically achieved via the reaction of an electrophilic sulfonyl chloride with a nucleophilic amine—is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. The formation of the sulfonamide bond—typically achieved via the reaction of an electrophilic sulfonyl chloride with a nucleophilic amine—is a foundational transformation in medicinal chemistry and drug development[1].

While this reaction is generally robust, researchers frequently encounter reactivity bottlenecks such as over-sulfonylation (bis-sulfonamide formation), poor yields with electron-deficient amines, and competitive hydrolysis of the sulfonyl chloride[2]. As an application scientist, I have structured this guide to move beyond basic protocols. We will dissect the causality behind these failures and provide self-validating, optimized workflows to ensure high-fidelity synthesis.

Mechanistic Overview & Competing Pathways

To troubleshoot effectively, we must first understand the reaction's transition state. The sulfonylation of an amine proceeds via a trigonal bipyramidal intermediate[2]. The success of this pathway relies entirely on the amine outcompeting moisture (hydrolysis) and the resulting mono-sulfonamide outcompeting the starting amine (bis-sulfonylation).

Mechanism SC Sulfonyl Chloride (Electrophile) Intermediate Trigonal Bipyramidal Intermediate SC->Intermediate Amine Attack Acid Sulfonic Acid (Hydrolysis) SC->Acid H2O Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Water Moisture / H2O (Competitor) Water->Acid Mono Mono-Sulfonamide (Target Product) Intermediate->Mono -HCl (Base) Bis Bis-Sulfonamide (Over-reaction) Mono->Bis Excess SC + Base (Deprotonation)

Caption: Reaction mechanism of sulfonamide formation highlighting the target pathway and common side reactions.

Troubleshooting & Technical FAQs

Q1: Why am I observing significant amounts of bis-sulfonamide (over-sulfonylation) when reacting primary amines? Causality: Primary sulfonamides possess a relatively acidic N-H proton (pKa ~10). In the presence of excess base and highly reactive sulfonyl chlorides, the newly formed mono-sulfonamide is deprotonated. This anionic species acts as a potent nucleophile, attacking a second equivalent of sulfonyl chloride to form an unwanted bis-sulfonamide[3]. Solution:

  • Preventative: Strictly control stoichiometry to 1.0–1.05 equivalents of sulfonyl chloride and maintain temperatures at 0 °C during the electrophile addition to kinetically favor the primary amine attack[2].

  • Corrective (The Progressive Protocol): If bis-sulfonylation is unavoidable (e.g., when using highly reactive promoters), intentionally drive the reaction to complete bis-sulfonylation using excess reagents. Once complete, selectively cleave the bis-sulfonamide back to the mono-sulfonamide by treating the crude mixture with K₂CO₃ in Methanol[3].

Q2: My amine is highly electron-deficient (e.g., a 3-amino heterocycle). Standard conditions (pyridine/DCM) yield no product. How can I force this reaction? Causality: Electron-withdrawing groups diminish the nucleophilicity of the amine's lone pair, significantly raising the activation energy required to attack the electrophilic sulfur atom[3]. Solution: Employ silyl triflate additives. The combination of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and pyridine generates a highly electrophilic sulfonylpyridinium intermediate in situ. This super-electrophile significantly accelerates the sulfonylation of sterically encumbered or electron-deficient amines[3].

Q3: I am losing my sulfonyl chloride to hydrolysis. How do I prevent this while maintaining a high reaction rate? Causality: Sulfonyl chlorides are highly moisture-sensitive. Water acts as a competing nucleophile, irreversibly converting the sulfonyl chloride into an unreactive sulfonic acid byproduct[2]. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere)[1]. Alternatively, if aqueous conditions are necessary, recent optimizations utilizing 0.5 equivalents of LiOH·H₂O at 0–5 °C have proven highly effective at minimizing excess reagent usage while maintaining high selectivity and yield, suppressing the hydrolysis pathway[4].

Q4: Can I bypass the use of unstable sulfonyl chlorides entirely? Causality: Sulfonyl chlorides can be difficult to store and handle due to their hydrolytic instability, leading to degraded reagent purity over time. Solution: Yes. An alternative strategy involves the oxidative coupling of stable sodium sulfinates with amines. Using catalytic iodine (I₂) and triphenylphosphine (PPh₃) in DMF at 60 °C allows for the selective synthesis of sulfonamides directly from sodium sulfinate salts, bypassing the sulfonyl chloride intermediate entirely[5].

Troubleshooting Start Issue: Low Yield of Mono-Sulfonamide Check1 Is the starting amine fully consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No Path1 Analyze Crude by TLC/NMR Yes->Path1 Sol3 Amine is poorly nucleophilic. Use TMSOTf/Pyridine additive. No->Sol3 Bis Bis-sulfonamide Detected Path1->Bis Hydro Sulfonic Acid Detected Path1->Hydro Sol1 Reduce SC equivalents, lower temp to 0°C Bis->Sol1 Sol2 Ensure strictly anhydrous conditions Hydro->Sol2

Caption: Troubleshooting decision tree for diagnosing and resolving low yields in sulfonamide synthesis.

Quantitative Data: Optimization Parameters

The following table synthesizes field-proven reaction conditions optimized for various amine profiles. Use this as a baseline for your experimental design.

Amine TypeSulfonylating AgentCatalyst / AdditiveSolventTempYield (%)Ref
Aniline (Standard) Benzenesulfonyl chloridePyridineNone (Neat) or DCM0–25 °C100%[1]
Unreactive Heterocycle Aryl sulfonyl chlorideTMSOTf / PyridineCH₃CNRT to 60 °C>85%[3]
Primary Amine p-Toluenesulfonyl chlorideNone (Microwave)Solvent-freeMW Heating97%[6]
Morpholine Sodium BenzenesulfinateI₂ / PPh₃DMF60 °C75%[5]
Various Amines Aryl sulfonyl chlorideLiOH·H₂O (0.5 eq)Aqueous/Org Mix0–5 °C>90%[4]

Standard Operating Procedures (SOPs)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints; they are critical for confirming causality at each step.

SOP 1: Standard Base-Mediated Sulfonamide Synthesis (Anhydrous)

Recommended for standard primary and secondary amines.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (N₂ or Ar).

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M concentration)[1].

  • Base Addition: Add the base (e.g., pyridine or triethylamine, 1.2 - 2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath[2].

  • Electrophile Addition: Slowly add a solution of the sulfonyl chloride (1.05 equiv) in DCM dropwise. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and keeps the local concentration of the electrophile low, suppressing bis-sulfonylation[2].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours[1].

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc). The complete disappearance of the ninhydrin-active amine spot confirms primary conversion.

  • Workup: Quench with water, extract with DCM. Wash the organic layer with 1M HCl (to remove excess pyridine/triethylamine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate[1]. Validation Checkpoint: The absence of a pyridine odor and a clean baseline on TLC validates the efficacy of the 1M HCl wash.

SOP 2: Silyl Triflate-Promoted Sulfonylation (For Unreactive Amines)

Recommended for electron-deficient or sterically encumbered amines.

  • Dissolution: Dissolve the electron-deficient amine (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under an inert atmosphere[3].

  • Reagent Addition: Add pyridine (3.0 equiv) followed by the sterically hindered or electron-rich sulfonyl chloride (1.2 equiv)[3].

  • Activation: Add TMSOTf (1.2 equiv) dropwise at room temperature. Causality: TMSOTf reacts with pyridine and the sulfonyl chloride to form a highly reactive sulfonylpyridinium species.

  • Validation Checkpoint 1: Monitor by LC-MS. If a mixture of starting material, mono-, and bis-sulfonamide is observed, add an extra portion of pyridine, sulfonyl chloride, and TMSOTf, and heat to 60 °C to drive full conversion to the bis-sulfonamide[3].

  • Cleavage: To cleave the resulting bis-sulfonamide back to the desired mono-sulfonamide, treat the crude reaction mixture directly with K₂CO₃ in Methanol (MeOH)[3].

  • Validation Checkpoint 2: LC-MS analysis must be monitored until the bis-sulfonamide mass [M+H]+ is entirely replaced by the mono-sulfonamide mass.

  • Workup: Perform a standard aqueous extraction and purify via silica gel chromatography.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis.4

  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. ACS Publications.5

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.2

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.1

  • Microwave-assisted sulfonylation of amines. RSC Advances.6

  • Silyl Triflate-Promoted Sulfonylations. Organic Letters (ACS).3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of 3,4-Difluoro-5-methylbenzenesulfonamide

Welcome to the technical support guide for 3,4-Difluoro-5-methylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-Difluoro-5-methylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with this compound in their experimental systems. Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] The specific 3,4-difluoro substitution pattern on this molecule is known to influence electronic properties and binding interactions, making it a valuable scaffold in drug discovery.[4][5]

However, transitioning from a promising chemical structure to validated biological activity is a complex process. This guide provides a systematic, question-driven approach to deconstruct the problem, identify the root cause, and implement logical solutions. We will proceed from foundational compound-related checks to sophisticated biological and assay-specific investigations.

G cluster_0 Troubleshooting Workflow A Start: Low/No Bioactivity Observed B Part 1: Foundational Checks (Compound Integrity & Handling) A->B Is the compound itself the issue? C Part 2: Assay-Specific Issues (System & Technology) B->C Is the experimental setup valid? D Part 3: Biological Barriers (Permeability & Transport) C->D Is the compound reaching its target? E Part 4: Advanced Analysis (Target Engagement & Hypothesis) D->E Are fundamental assumptions correct? F Resolution: Identify Cause & Optimize E->F

Caption: A high-level overview of the systematic troubleshooting process.

Part 1: Foundational Checks - Is Your Compound the Problem?

Before questioning complex biological mechanisms, it is essential to validate the primary tool of your experiment: the compound itself. Errors in this stage are common and can lead to the premature abandonment of promising molecules.

FAQ 1.1: How can I be certain of the identity and purity of my 3,4-Difluoro-5-methylbenzenesulfonamide sample?

Troubleshooting Protocol: Compound Quality Control

  • Identity Verification (Structural Confirmation):

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

    • Procedure: Acquire spectra of your compound. Compare the observed chemical shifts, coupling constants, and the exact mass with reference data for 3,4-Difluoro-5-methylbenzenesulfonamide.

    • Expected Outcome: The experimental data should unequivocally match the reference structure, confirming you are working with the correct molecule.

  • Purity Assessment (Quantification):

    • Method: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis Diode Array Detector or Evaporative Light Scattering Detector) or Quantitative NMR (qNMR).

    • Procedure: For HPLC, run the sample and integrate the peak area of the target compound relative to all other peaks to determine purity (e.g., % area under the curve). For qNMR, use an internal standard of known concentration to directly quantify the amount of the active compound in the sample.[7]

    • Acceptance Criteria: For biological screening, a purity level of ≥95% is generally required. For lead optimization or in-vivo studies, ≥98% is recommended.[8]

FAQ 1.2: My compound isn't dissolving well in the assay medium. How can I address solubility issues?

Expert Rationale: A compound must be fully solubilized to exert its biological effect. If the compound precipitates in your stock solution or, more critically, in the final assay medium, its effective concentration will be far lower than intended, leading to a classic dose-response failure.

Troubleshooting Protocol: Optimizing Compound Solubilization

  • Prepare a High-Concentration Stock in 100% DMSO:

    • Weigh the compound accurately and add the appropriate volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).

    • Use gentle warming (30-37°C) or sonication to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Perform Serial Dilutions:

    • Create intermediate dilutions from the main stock using 100% DMSO.

    • For the final step, dilute from the intermediate DMSO solution into your aqueous assay buffer or cell culture medium. Crucially, ensure vigorous mixing (e.g., vortexing) during this final dilution step to minimize precipitation.

  • Adhere to Solvent Concentration Limits:

    • High concentrations of organic solvents can be toxic to cells or interfere with assay components. It is vital to maintain a final solvent concentration that is well-tolerated by your experimental system.

SolventTypical Max Final Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5% (v/v)Some sensitive cell lines may require ≤ 0.1%. Always run a vehicle control with the same final DMSO concentration as your test samples.
Ethanol ≤ 0.5% (v/v)Can affect cell signaling pathways; use with caution.

This table summarizes generally accepted starting points. You must validate the tolerance of your specific assay system.

FAQ 1.3: Could my compound be degrading under the experimental conditions?

Expert Rationale: The stability of a compound is paramount. The sulfonamide functional group can be susceptible to hydrolysis, particularly at non-neutral pH.[9] The presence of strong electron-withdrawing groups, such as the two fluorine atoms on the benzene ring, can influence the stability of the sulfonamide bond.[9] Degradation during a multi-hour or multi-day incubation will reduce the concentration of the active compound over time.

Troubleshooting Protocol: Compound Stability Assessment

  • Incubate the Compound: Prepare a sample of 3,4-Difluoro-5-methylbenzenesulfonamide in the complete assay medium (including all additives, serum, etc.) at the final test concentration.

  • Time Points: Prepare two sets of samples. One will be analyzed immediately (T=0). The other will be incubated under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the full duration of your bioassay (e.g., 24, 48, or 72 hours).

  • Analysis: Analyze the concentration of the parent compound in both the T=0 and the final time-point samples using a quantitative method like LC-MS.

  • Interpretation: A significant decrease (>10-15%) in the parent compound concentration at the final time point indicates a stability issue that must be addressed, for example, by reducing the assay duration or changing buffer components.

Part 2: Assay-Specific Troubleshooting - Is Your Experiment Set Up for Success?

If the compound's integrity is confirmed, the next logical step is to scrutinize the assay itself. A flawed experimental design can mask true biological activity.

FAQ 2.1: How do I confirm my assay is performing correctly and is sensitive enough to detect activity?

Expert Rationale: Every assay has inherent variability. It is crucial to use proper controls to create a valid window in which to measure the compound's effect. In high-throughput screening (HTS), systematic errors related to plate position or liquid handling can introduce significant bias.[10][11] Without robust controls, it's impossible to know if a lack of activity is real or an artifact of a failed experiment.

Troubleshooting Protocol: Implementing Robust Assay Controls

  • Positive Control:

    • What it is: A known active compound for your target or pathway.

    • Purpose: Demonstrates that the assay system is working and capable of detecting a positive signal. If the positive control fails, the entire experiment is invalid.

    • Action: Include a full dose-response curve of a validated positive control on every plate.

  • Negative (Vehicle) Control:

    • What it is: All assay components plus the same final concentration of the vehicle (e.g., 0.1% DMSO) used to deliver your test compound.

    • Purpose: Defines the baseline or 0% activity level. All test compound data is normalized to this control.

    • Action: Include multiple negative control wells distributed across each plate to monitor for drift or edge effects.

  • Assay Performance Metrics (for HTS):

    • Z'-factor: A statistical measure of assay quality that uses the means and standard deviations of the positive and negative controls.

    • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation: An assay with a Z'-factor > 0.5 is considered robust and suitable for screening. If your Z'-factor is low, it indicates high variability, and the assay must be optimized before testing compounds.[11]

FAQ 2.2: Is it possible the compound is interfering with the assay technology itself?

Expert Rationale: Compounds can sometimes interact directly with the assay's detection system rather than the biological target. For example, a colored compound can absorb light in an absorbance-based assay, or a fluorescent compound can emit light in a fluorescence-based assay (autofluorescence), leading to false positive or negative results.[12]

Troubleshooting Protocol: Assay Interference Counter-Screen

  • Set Up a "Target-Free" System: Recreate the assay conditions precisely, but omit the key biological component (e.g., the target enzyme, the cells, etc.).

  • Add the Compound: Add 3,4-Difluoro-5-methylbenzenesulfonamide in a full dose-response curve to this target-free system.

  • Read the Signal: Measure the assay signal as you normally would.

  • Interpretation: If you observe a dose-dependent change in the signal in the absence of the biological target, your compound is interfering with the assay technology. This requires changing the detection method (e.g., from a fluorescent to a luminescent readout) or using a different assay format.

Part 3: Biological Barriers - Is Your Compound Reaching the Target?

For assays involving live cells, the compound faces additional hurdles. Low bioactivity is often not due to a lack of potency, but simply because the compound cannot reach its intracellular target in sufficient concentrations.[13]

G cluster_1 Cell Permeability Assessment A Start: Low activity in cell-based assay B PAMPA Assay (High-throughput screen) A->B C High Permeability? B->C D Caco-2 Bidirectional Assay (Gold standard) C->D No G Conclusion: Permeability is NOT the issue. C->G Yes E Calculate Efflux Ratio (B-A / A-B) D->E F Efflux Ratio ≥ 2? E->F H Conclusion: Poor passive diffusion is likely. F->H No I Conclusion: Active efflux is likely. F->I Yes

Caption: Workflow for diagnosing cell permeability and efflux issues.

FAQ 3.1: How can I determine if low bioactivity is caused by poor cell permeability?

Expert Rationale: A compound with an intracellular target must first cross the lipid bilayer of the cell membrane. This can occur via passive diffusion or be mediated by transporter proteins. Assays that model these processes are critical for understanding if a compound can access the inside of a cell.[13][14][15]

Troubleshooting Protocols: Assessing Permeability

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: This is a high-throughput, cell-free assay that models passive diffusion. It measures the compound's ability to cross from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[15]

    • Use Case: An excellent first-pass screen to determine if a compound is likely to have good passive permeability.

  • Caco-2 Permeability Assay:

    • Principle: This is the industry-standard cell-based assay. Caco-2 cells, derived from human colon carcinoma, form a polarized monolayer with tight junctions that mimics the intestinal barrier.[14][16] This assay accounts for both passive diffusion and active transport processes.[15][17]

    • Procedure: The compound is added to either the apical (A) or basolateral (B) side of the cell monolayer. The rate of its appearance on the opposite side is measured over time by LC-MS. This yields an apparent permeability coefficient (Papp).[16][17]

    • Interpretation: The resulting Papp value is used to classify the compound's permeability.

Permeability ClassPapp (A→B) Value (x 10⁻⁶ cm/s)Interpretation
Low < 1.0 - 3.0Poor absorption/permeability is a likely cause of low cellular activity.
Moderate 3.0 - 15.0Permeability is unlikely to be the primary limiting factor.
High > 15.0Compound is highly permeable; the issue lies elsewhere.
Classification thresholds can vary slightly between labs. The values presented are a general guide.[16][17]
FAQ 3.2: What if the compound gets into the cell but is immediately pumped back out?

Expert Rationale: Cells possess efflux transporters (e.g., P-glycoprotein, P-gp) that act as pumps to remove foreign substances. If your compound is a substrate for one of these transporters, its intracellular concentration will remain too low to be effective, even if it has good passive permeability.

Troubleshooting Protocol: Determining the Efflux Ratio

  • Use the Caco-2 Bidirectional Assay: This requires running the permeability experiment in both directions: apical-to-basolateral (A→B), which models absorption, and basolateral-to-apical (B→A), which models efflux.[14][16]

  • Calculate the Efflux Ratio (ER):

    • Formula: ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • ER < 2: The compound is not a significant substrate for efflux pumps.

    • ER ≥ 2: The compound is actively transported out of the cell.[14] This is a very likely cause of low bioactivity and may require chemical modification of the molecule to avoid recognition by efflux transporters.

Part 4: Advanced Analysis & Hypothesis Testing

If all technical and biological delivery issues have been ruled out, it is time to question the foundational scientific hypothesis.

FAQ 4.1: I've ruled out the issues above, but bioactivity is still low. How can I definitively prove the compound is (or is not) engaging its target in cells?

Expert Rationale: All the assays discussed so far measure a downstream consequence of the compound's action (e.g., cell death, enzyme inhibition). They do not directly measure the physical interaction between the compound and its intended protein target. A target engagement assay provides this crucial evidence.

Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA works on the principle that when a compound binds to its target protein, it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.

  • Procedure (Simplified):

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell lysates to various temperatures.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction (supernatant) via Western Blot or other protein detection methods.

  • Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement in a physiologically relevant environment. No shift suggests the compound is not binding to the intended target in the cell.

FAQ 4.2: Is it possible my hypothesis about the compound's biological target is incorrect?

Expert Rationale: It is a common occurrence in drug discovery that a compound, despite being designed for a specific target, shows no activity. The benzenesulfonamide scaffold is found in drugs that target a wide variety of proteins, including carbonic anhydrases, kinases, and ion channels.[18][19][20][21] The 3,4-difluoro-5-methylbenzenesulfonamide structure may simply not be optimal for the target you are studying.

Next Steps & Alternative Approaches:

  • Re-evaluate SAR: Compare your compound to other structurally related molecules. Are there key structural features in active compounds that are missing from yours?

  • Target Deconvolution/Phenotypic Screening: If you have observed a subtle but reproducible phenotype (e.g., a change in cell morphology), consider using unbiased approaches like phenotypic screening to identify the true molecular target.[22][23] This can open up new and unexpected avenues of research for your compound.

  • Consult the Literature: Broaden your search for other benzenesulfonamide derivatives to see what targets they have been successfully used against. This may provide new hypotheses for your compound's activity.[24][25][26]

References

  • BenchChem Technical Support Team. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Merck. (n.d.). In Vitro Permeability Assays. Sigma-Aldrich.
  • Henchey, L. K., et al. (2019).
  • Admescope. (n.d.). Permeability and Transporters. Admescope.
  • Pharmaron. (n.d.). Permeability. Pharmaron.
  • Wagen, C., Mann, E., & Wagen, A. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack.
  • Malam, A. A., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • BenchChem. (n.d.). 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide. Benchchem.
  • Schürer, S. C., et al. (n.d.).
  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters.
  • Technology Networks. (2025). High-Throughput Screening.
  • Sittampalam, G. S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • Ay, H., et al. (2023). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Nocentini, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Moreno-del-Álamo, M., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier.
  • Atom Scientific. (n.d.).
  • Fernandes, P. B. (n.d.). A review of high-throughput screening approaches for drug discovery. Journal of Biomolecular Screening.
  • Grienke, U., et al. (2019).
  • Moravek. (2021). The Importance of Purity in Chemistry.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
  • De Luca, L., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Creative Diagnostics. (n.d.). Content and Purity Analysis of Biological Drugs.
  • Grienke, U., et al. (2019).
  • Sultan, M. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research.
  • Dančík, V., et al. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv.
  • Volz, A. C. (2021). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
  • Current Publisher. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Asma, B., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society.
  • Zhang, K. (2022). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230: Deep Learning, Stanford University.
  • Girke, T. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Abbas, Z. K., Naser, N. H., & Atiya, R. N. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences.
  • Ghorab, M. M., et al. (2024).
  • Nemr, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • BenchChem. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
  • BenchChem. (n.d.). 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development.

Sources

Optimization

avoiding byproduct formation in fluorinated benzenesulfonamide synthesis

Welcome to the Application Scientist Troubleshooting Guide. Synthesizing fluorinated benzenesulfonamides presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. Synthesizing fluorinated benzenesulfonamides presents unique chemoselectivity challenges. While the classical approach of reacting a sulfonyl chloride with an amine is generally robust (1)[1], the presence of highly electronegative fluorine atoms on the aromatic ring introduces competing reaction pathways. This guide provides mechanistic insights, data-driven troubleshooting, and validated protocols to ensure high-yielding, byproduct-free syntheses.

Mechanistic Overview of Byproduct Formation

Understanding the causality behind byproduct formation is the first step in optimizing your synthetic workflow. The diagram below illustrates the divergent pathways that lead to the desired sulfonamide versus common impurities.

Pathway SM Fluorinated Benzenesulfonyl Chloride + Primary Amine Product Fluorinated Benzenesulfonamide (Target Product) SM->Product Base, 0°C to RT Anhydrous Hydrolysis Fluorinated Benzenesulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O / Moisture SNAr Amino-substituted Sulfonamide (SNAr Byproduct) SM->SNAr Excess Amine, Heat (ortho/para F) Disulfonimide Disulfonimide (Over-sulfonylation) Product->Disulfonimide Excess Sulfonyl Chloride Strong Base

Reaction pathways in fluorinated benzenesulfonamide synthesis and byproduct formation.

Troubleshooting & FAQs

Q1: My LC-MS shows a significant byproduct mass corresponding to the addition of my amine, but missing the fluorine atom (M - 19 + Amine). What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned ortho or para to a strongly electron-withdrawing group like a sulfonyl chloride or sulfonamide (2)[2]. The amine nucleophile attacks the electron-deficient carbon, displacing the fluoride ion (3)[3]. Corrective Action: Lower the reaction temperature to 0 °C to kinetically favor the faster sulfonylation over the slower SNAr pathway. Strictly control the stoichiometry of the amine (1.0 to 1.05 equivalents) and use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Q2: I am experiencing poor yields, and TLC reveals a highly polar spot that remains at the baseline. How do I fix this? A2: This indicates the hydrolysis of your fluorinated benzenesulfonyl chloride into the corresponding sulfonic acid. Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive (4)[4]. Corrective Action: Implement rigorous anhydrous techniques. Ensure all solvents (e.g., DCM, THF) are freshly dried or drawn from a solvent purification system. Assemble glassware under a positive pressure of dry nitrogen or argon, and ensure your amine and base reagents are completely anhydrous (4)[4].

Q3: I detect a higher molecular weight byproduct corresponding to the addition of two sulfonyl groups. How do I prevent this? A3: This is a disulfonimide byproduct, caused by over-sulfonylation. The N-H proton of the newly formed primary sulfonamide is acidic. In the presence of a strong base and excess sulfonyl chloride, this intermediate can be deprotonated and react a second time (5)[5]. Corrective Action: Reverse the order of addition. Add the sulfonyl chloride dropwise to the amine solution, ensuring the sulfonyl chloride is never in excess. Maintain strict 1:1 stoichiometry and avoid using overly strong bases if possible.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations from the optimal protocol impact the distribution of products in the synthesis of 4-fluorobenzenesulfonamide derivatives.

Reaction ConditionDesired Sulfonamide (%)SNAr Byproduct (%)Hydrolysis (%)Disulfonimide (%)
Optimized (0 °C, 1.0 eq Amine, DIPEA, Anhydrous DCM)94% < 1%< 1%2%
Excess Amine & Heat (RT, 2.5 eq Amine, Anhydrous DCM)45%48% < 1%0%
Moisture Exposure (0 °C, 1.0 eq Amine, DIPEA, Wet DCM)32%< 1%65% 0%
Excess Sulfonyl Chloride (RT, 1.0 eq Amine, 2.5 eq ArSO2Cl)51%5%< 1%41%

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, follow this validated, step-by-step methodology designed to suppress byproduct formation.

Objective: Synthesis of a fluorinated benzenesulfonamide via S-N coupling while mitigating SNAr, hydrolysis, and over-sulfonylation.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen to exclude atmospheric moisture.

  • Amine Dissolution: Add the primary amine (1.00 mmol, 1.0 eq) and anhydrous N,N-diisopropylethylamine (DIPEA) (1.20 mmol, 1.2 eq) to the flask. Dissolve in 5.0 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality Note: Strict temperature control is the primary kinetic defense against SNAr byproducts.

  • Electrophile Addition: Dissolve the fluorinated benzenesulfonyl chloride (1.00 mmol, 1.0 eq) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using a syringe pump. Causality Note: Dropwise addition prevents localized excesses of the sulfonyl chloride, effectively mitigating disulfonimide formation.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor progress via LC-MS or TLC until the sulfonyl chloride is completely consumed.

  • Quench & Work-up: Quench the reaction by adding 5.0 mL of cold saturated aqueous NaHCO3. Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with 1M HCl (5 mL) to remove any unreacted amine and DIPEA, followed by brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem Tech Support.
  • Ullah, F., et al. "Intramolecular SNAr O-arylation route to benzothiazepine-1,1-dioxides." NIH Public Access / Chemistry (Weinheim).
  • RSC Publishing. "Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers." RSC Advances.
  • BenchChem. "3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride.
  • Wikipedia Contributors. "Sulfonamide." Wikipedia, The Free Encyclopedia.

Sources

Troubleshooting

Process R&amp;D Technical Support Center: Scaling Up the Synthesis of 3,4-Difluoro-5-methylbenzenesulfonamide

Welcome to the Process R&D Technical Support Center. This bulletin provides authoritative, field-proven methodologies for scaling up the synthesis of 3,4-difluoro-5-methylbenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This bulletin provides authoritative, field-proven methodologies for scaling up the synthesis of 3,4-difluoro-5-methylbenzenesulfonamide. Designed for drug development professionals and scale-up chemists, this guide addresses the mechanistic causality behind reaction parameters, safety controls for hazardous intermediates, and troubleshooting for common scale-up bottlenecks.

Mechanistic Workflow & Pathway

To achieve absolute regiocontrol, the synthesis relies on the Sandmeyer chlorosulfonation route starting from 3,4-difluoro-5-methylaniline. This circumvents the unselective direct chlorosulfonation of 1,2-difluoro-3-methylbenzene, which yields complex regioisomer mixtures due to competing directing effects[1][2].

SynthesisPathway A 3,4-Difluoro-5-methylaniline (Starting Material) B Diazonium Chloride Intermediate A->B NaNO2, HCl (aq) 0-5 °C C 3,4-Difluoro-5-methylbenzene- sulfonyl chloride B->C SO2, CuCl2, AcOH 10-15 °C D 3,4-Difluoro-5-methylbenzene- sulfonamide (Target) C->D NH4OH (aq) 0-20 °C

Caption: Synthesis of 3,4-difluoro-5-methylbenzenesulfonamide via Sandmeyer chlorosulfonation.

Standard Operating Protocols (Scale-Up)

Every protocol described below is designed as a self-validating system, incorporating in-process analytical checks to ensure intermediate integrity before proceeding to the next phase.

Phase 1: Diazotization of 3,4-Difluoro-5-methylaniline
  • Reactor Charging: Charge a glass-lined reactor with 3,4-difluoro-5-methylaniline (1.0 equiv) and a mixture of glacial acetic acid and 37% aqueous HCl (3.0 equiv)[2].

  • Temperature Control: Cool the agitated solution strictly to 0–5 °C using a glycol jacket.

  • Reagent Addition: Add a 30% aqueous solution of sodium nitrite (NaNO2, 1.05 equiv) dropwise over 2 hours. Monitor the internal thermocouple to ensure the temperature does not exceed 5 °C.

  • In-Process Validation: Stir for an additional 30 minutes. Verify complete diazotization using starch-iodide paper (a persistent blue/black color confirms the presence of excess nitrous acid). Quench the excess nitrous acid with sulfamic acid until the starch-iodide test is negative.

Phase 2: Sandmeyer Chlorosulfonation
  • Catalyst Preparation: In a separate reactor, prepare a saturated solution of sulfur dioxide (SO2) in glacial acetic acid (approx. 30 wt% SO2) and add catalytic copper(II) chloride (CuCl2, 0.05 equiv)[1].

  • Thermal Equilibration: Cool the SO2/CuCl2 mixture to 10 °C.

  • Coupling: Transfer the cold diazonium salt solution continuously into the SO2 mixture while maintaining the temperature between 10–15 °C. Safety Check: Ensure the scrubber system is active, as vigorous nitrogen gas evolution will occur.

  • Isolation: Stir the mixture for 2 hours at 15 °C. Dilute the reaction with ice-cold water to precipitate the 3,4-difluoro-5-methylbenzenesulfonyl chloride. Filter and wash the filter cake with cold water.

Phase 3: Ammonolysis (Amidation)
  • Suspension: Suspend the crude sulfonyl chloride in a compatible solvent (e.g., THF or acetonitrile) and cool to 0 °C.

  • Nucleophilic Addition: Add concentrated aqueous ammonia (28% NH4OH, 5.0 equiv) slowly to manage the exothermic reaction[2].

  • Conversion: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the aqueous residue to pH 4 using 1M HCl to fully precipitate the sulfonamide. Verify the pH using a calibrated probe.

  • Purification: Filter, wash with water, and recrystallize from ethanol/water to yield pure 3,4-difluoro-5-methylbenzenesulfonamide.

Troubleshooting & FAQs

Q: Why use the Sandmeyer route instead of direct chlorosulfonation of 1,2-difluoro-3-methylbenzene? A: Direct chlorosulfonation of 1,2-difluoro-3-methylbenzene is highly unselective. The two fluorine atoms and the methyl group exert competing ortho/para directing effects, leading to a complex mixture of regioisomers that are nearly impossible to separate at scale. The Sandmeyer approach utilizes 3,4-difluoro-5-methylaniline, pre-installing the nitrogen atom exactly at the C1 position, thereby guaranteeing 100% regioselectivity for the sulfonyl group[1][2].

Q: What is the mechanistic role of CuCl2 in the chlorosulfonation step, and why does the reaction stall if omitted? A: CuCl2 acts as a single-electron transfer (SET) catalyst. In the presence of SO2, Cu(II) is reduced in situ to Cu(I). The Cu(I) species reduces the diazonium ion to an aryl radical, releasing N2 gas. The aryl radical then captures SO2 to form an arylsulfonyl radical, which subsequently abstracts a chlorine atom from Cu(II)Cl2, regenerating the Cu(I) catalyst and yielding the sulfonyl chloride[3]. Without the copper catalyst, the aryl radical formation is kinetically unfavored, leading to diazonium decomposition into phenolic byproducts.

Q: During Phase 1, we observe significant formation of a phenolic impurity. How can this be prevented? A: The formation of 3,4-difluoro-5-methylphenol occurs via the thermal degradation (hydrolysis) of the diazonium salt. To prevent this:

  • Strictly maintain the diazotization temperature below 5 °C.

  • Ensure sufficient HCl is present (at least 3 equivalents) to keep the reaction highly acidic.

  • Minimize the hold time of the diazonium intermediate; transfer it to the SO2/CuCl2 reactor immediately after quenching excess nitrite.

Q: Handling SO2 gas at scale poses significant safety and infrastructure challenges. Are there scalable alternatives? A: Yes. For pilot-scale operations where SO2 gas handling is restricted, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a highly effective, bench-stable solid SO2 surrogate. It releases SO2 in situ upon treatment with acid, seamlessly integrating into the Sandmeyer chlorosulfonation workflow while drastically reducing inhalation hazards and the need for specialized gas scrubbers[4].

Q: The ammonolysis step (Phase 3) occasionally yields incomplete conversion. How do we drive it to completion? A: Incomplete ammonolysis usually results from the competitive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (which is unreactive toward ammonia). To mitigate this:

  • Ensure the sulfonyl chloride intermediate is not left wet for extended periods before amidation.

  • Use a biphasic or co-solvent system (like THF/aqueous NH3) to improve the solubility of the sulfonyl chloride.

  • Maintain a large excess of ammonia (at least 5 equivalents) to outcompete water as a nucleophile.

Process Analytics & Yield Data

The following table summarizes the key quantitative parameters, expected yields, and critical safety metrics for a standard 10 kg scale-up campaign.

Reaction PhaseTarget IntermediateTemp RangeAvg. YieldKey Safety / Quality Metric
Phase 1: Diazotization Diazonium chloride0–5 °C>95% (in situ)Exothermic; strictly control NaNO2 feed rate.
Phase 2: Chlorosulfonation Sulfonyl chloride10–15 °C78–85%Vigorous N2 evolution; requires adequate venting.
Phase 3: Ammonolysis Sulfonamide0–20 °C88–92%Monitor pH (>9 initially, then acidify to pH 4) to ensure precipitation.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 3,4-Difluoro-5-methylbenzenesulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3,4-difluoro-5-methylbenzenesulfonyl chloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3,4-difluoro-5-methylbenzenesulfonyl chloride (CAS: 1803792-87-1)[1].

This reagent is highly valued in drug discovery for synthesizing targeted sulfonamides and sulfonate esters. However, the presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring significantly increases the electrophilicity of the sulfonyl sulfur. While this enhances its reactivity toward sterically hindered amines, it also drastically increases the reagent's susceptibility to rapid hydrolysis[2]. This guide bridges theoretical mechanistic chemistry with field-proven laboratory practices to ensure high yields and safe handling.

Core Safety & Handling Protocols

Sulfonyl chlorides are corrosive, moisture-sensitive, and capable of violent exothermic reactions when mishandled[3]. To ensure scientific integrity, your handling protocols must be self-validating systems —meaning the setup itself provides immediate feedback if a failure occurs.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a dedicated lab coat, and impact-resistant goggles or a face shield[4].

  • Self-Validating Storage & Integrity Check: Store the reagent under an inert atmosphere (argon or nitrogen) at 2–8°C.

    • Validation Mechanism: Before use, briefly open the secondary container near a piece of damp pH paper. If the paper turns red immediately, the container's seal has failed, and ambient moisture has caused hydrolysis, releasing corrosive hydrogen chloride (HCl) gas[2].

  • Incompatibilities: Never mix with strong bases, oxidizing agents, or water without controlled cooling. Uncontrolled mixing leads to explosive thermal runaway[3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide synthesis is yielding mostly unreacted amine and a highly polar baseline spot on TLC. What went wrong? A1: The baseline spot is almost certainly 3,4-difluoro-5-methylbenzenesulfonic acid, the direct product of hydrolysis[5]. Water molecules act as nucleophiles, attacking the highly electrophilic sulfur atom and displacing the chloride ion[2].

  • Causality & Fix: The difluoro-substitution makes this specific reagent exceptionally prone to hydrolysis. Ensure all solvents (e.g., DCM, THF) are rigorously dried over activated molecular sieves[5]. Conduct the reaction under a strict argon atmosphere.

Q2: I am scaling up a Schotten-Baumann reaction (biphasic aqueous base/organic solvent). The reaction suddenly spiked in temperature and boiled over. Why? A2: You experienced a mass-transfer-limited thermal runaway. In biphasic systems, the reaction rate is limited by the interfacial area between the aqueous and organic layers. This causes an "induction period" (inertia) where unreacted sulfonyl chloride accumulates in the organic phase[6]. If stirring efficiency suddenly increases or the temperature rises slightly, the accumulated reagent rapidly hydrolyzes in the alkaline aqueous phase. The strong intrinsic exothermicity of alkaline hydrolysis then causes the system to violently boil[6].

  • Causality & Fix: Always use an ice bath to maintain temperatures below 30°C during addition[6]. Add the sulfonyl chloride dropwise over an extended period to prevent accumulation, and maintain vigorous, consistent stirring from the very first drop.

Q3: How should I perform the aqueous workup to avoid product loss? A3: Aqueous workups must be performed rapidly and at low temperatures (0–5°C)[7].

  • Causality & Fix: Prolonged exposure to water during workup can hydrolyze unreacted starting material (complicating purification) or degrade sensitive products. Cold temperatures kinetically trap the compounds, preventing the system from reaching the activation energy required for hydrolysis[5].

Experimental Protocol: Anhydrous Sulfonamide Synthesis

This protocol utilizes an anhydrous organic base to prevent the phase-transfer inertia and hydrolysis risks associated with aqueous biphasic conditions.

Step-by-Step Methodology:

  • Preparation (Self-Validation): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 10 minutes.

  • Amine Solvation: Dissolve 1.0 equivalent of your target amine in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered, acting as a non-nucleophilic proton scavenger to neutralize the HCl byproduct without competing for the sulfonyl chloride.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to reach 0°C. Causality: Lowering the thermal energy suppresses radical-mediated decomposition and side reactions[5].

  • Reagent Addition: Dissolve 1.1 equivalents of 3,4-difluoro-5-methylbenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath after 30 minutes and let it warm to room temperature. Monitor via TLC until the amine is consumed.

  • Cold Workup: Quench the reaction by pouring it into a separatory funnel containing ice-cold saturated aqueous NaHCO3. Extract rapidly with DCM. Causality: The cold, mild base neutralizes residual HCl and DIPEA salts while kinetically protecting the sulfonamide from hydrolysis[7].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Quantitative Data & Troubleshooting Matrix

Symptom / ObservationPrimary CauseMechanistic CausalityCorrective Action
Dark brown/black discoloration Thermal decompositionTemperatures >30°C induce radical-mediated breakdown of the sulfonyl chloride[5].Maintain reaction temp <30°C; add radical inhibitors if necessary[5].
High yield of sulfonic acid Moisture contaminationWater outcompetes the amine as a nucleophile, displacing the chloride ion[2].Use strictly anhydrous solvents and inert gas (Schlenk line)[5].
Delayed exotherm (Runaway) Reagent accumulationBiphasic inertia prevents immediate reaction; sudden mixing triggers massive heat release[6].Ensure vigorous stirring; add reagent dropwise; use an ice bath[6].
Low product recovery post-workup Hydrolysis during extractionAmbient temperature water hydrolyzes the product or traps it in an emulsion[7].Use ice-cold water/brine; extract rapidly; use brine to break emulsions[7].

Process Visualizations

Workflow Start Reagent Retrieval (Inert Atmosphere) Check Quality Check (Inspect for HCl Fumes) Start->Check Prep Solvent Prep (Anhydrous DCM/THF) Check->Prep No Fumes (Pass) Fail Discard / Repurify Check->Fail Fumes Detected (Fail) React Reaction Execution (0°C, Dropwise) Prep->React Workup Aqueous Workup (Cold, Rapid Extraction) React->Workup Complete via TLC End Product Isolation Workup->End

Workflow for handling sulfonyl chlorides with built-in safety checkpoints.

Mechanism Reagent 3,4-Difluoro-5-methyl- benzenesulfonyl chloride Product Sulfonamide Product + HCl Reagent->Product Amidation Byproduct Sulfonic Acid + HCl (Corrosive) Reagent->Byproduct Hydrolysis Amine Amine Nucleophile (Anhydrous) Amine->Product Water H2O / Moisture (Contamination) Water->Byproduct

Competing pathways: Desired amidation vs. undesired hydrolysis.

References

  • Nuomeng Chemical. What are the safety precautions when handling Benzene Sulfonyl Chloride? Available at:[Link]

  • Horiazon Chemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • New Jersey Department of Health. Benzene Sulfonyl Chloride Hazard Summary. Available at: [Link]

  • Google Patents (FR2795723A1).Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides.

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of 3,4-Difluoro-5-methylbenzenesulfonamide: A Comparative Guide for Novel Carbonic Anhydrase IX Inhibitors

This guide provides a comprehensive framework for validating the inhibitory activity of a novel small molecule, 3,4-Difluoro-5-methylbenzenesulfonamide, as a putative inhibitor of human Carbonic Anhydrase IX (CA IX). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the inhibitory activity of a novel small molecule, 3,4-Difluoro-5-methylbenzenesulfonamide, as a putative inhibitor of human Carbonic Anhydrase IX (CA IX). This transmembrane enzyme is a well-established therapeutic target due to its significant upregulation in various hypoxic solid tumors, where it plays a critical role in pH regulation and tumor progression.[1][2][3]

Robust and rigorous validation is paramount in drug discovery to confirm on-target activity, assess potency, and rule out experimental artifacts before committing to extensive preclinical development. This document outlines a multi-pronged approach, comparing the novel compound against established, clinically relevant inhibitors—Acetazolamide and Dorzolamide. We will detail the causal logic behind the experimental design, provide step-by-step protocols for key assays, and present a clear structure for data analysis and interpretation.

The Rationale for a Multi-Assay Validation Strategy

Relying on a single assay is insufficient to validate a novel inhibitor. A scientifically sound validation strategy employs a series of orthogonal assays, which measure the same biological process through different physical principles.[4] This approach builds a comprehensive portfolio of evidence, significantly increasing confidence in the compound's mechanism of action.

Our validation workflow for 3,4-Difluoro-5-methylbenzenesulfonamide is structured as follows:

  • Primary Biochemical Assay: A direct, in vitro enzyme inhibition assay to quantify the compound's potency (IC50) against purified, recombinant human CA IX.

  • Orthogonal Biophysical Assay: A thermal shift assay to confirm direct physical binding of the compound to the target protein.

  • Cell-Based Functional Assay: A cellular assay to assess the compound's ability to inhibit CA IX activity in a physiologically relevant context and impact cancer cell survival.

This tiered approach moves from a simplified, controlled biochemical environment to a more complex biological system, providing a holistic view of the inhibitor's performance.

Comparative Inhibitors

A critical component of this guide is the direct comparison of our test compound with known alternatives. This contextualizes its potency and provides a benchmark for its potential therapeutic utility.

  • Acetazolamide (AAZ): A non-selective, first-generation sulfonamide-based CA inhibitor.[5][6] It is widely used as a reference compound in CA inhibition studies.[1]

  • Dorzolamide: A second-generation, topically active CA inhibitor primarily used for glaucoma, demonstrating higher potency for some CA isoforms compared to Acetazolamide.[7][8][9]

By comparing 3,4-Difluoro-5-methylbenzenesulfonamide to both a non-selective and a more potent inhibitor, we can establish a clear performance profile.

Experimental Design & Protocols

Primary Validation: CA IX Enzymatic Activity Assay (CO₂ Hydration)

The gold-standard method for measuring CA activity is the stopped-flow CO₂ hydration assay.[10] This assay directly measures the enzyme's catalytic function: the hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator.

Causality: This assay provides a direct measure of catalytic inhibition. By determining the concentration of inhibitor required to reduce enzyme activity by 50% (the IC50 value), we obtain a quantitative measure of potency.

Detailed Protocol:

  • Reagents & Buffers:

    • Recombinant human CA IX (catalytic domain).

    • HEPES buffer (20 mM, pH 7.4).

    • Sodium sulfate (Na₂SO₄, 20 mM) as an ionic strength adjuster.

    • Phenol Red (0.2 mM) as a pH indicator.

    • CO₂-saturated water (substrate solution).

    • Test compound (3,4-Difluoro-5-methylbenzenesulfonamide) and comparators (Acetazolamide, Dorzolamide) dissolved in DMSO to create a 10 mM stock.

  • Procedure:

    • All measurements are performed at 25°C using a stopped-flow spectrophotometer.

    • Prepare a series of dilutions for each inhibitor (e.g., from 1 nM to 100 µM) in the assay buffer. The final DMSO concentration should not exceed 0.5%.

    • In the instrument's first syringe, mix the CA IX enzyme (final concentration ~10 nM), buffer, Na₂SO₄, phenol red, and the desired concentration of the inhibitor.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of Phenol Red at 557 nm.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • A control reaction without any inhibitor represents 100% enzyme activity.

  • Data Analysis:

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Orthogonal Validation: Fluorescent Thermal Shift Assay (FTSA)

FTSA, or Differential Scanning Fluorimetry (DSF), is a biophysical technique that confirms direct binding of a ligand (inhibitor) to a protein.[2][10] The binding of an inhibitor typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

Causality: This assay validates that the observed enzymatic inhibition is due to a direct physical interaction between the compound and the CA IX protein, ruling out non-specific mechanisms like aggregation or assay interference.

Detailed Protocol:

  • Reagents & Buffers:

    • Recombinant human CA IX.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • SYPRO Orange dye (5000x stock in DMSO).

    • Test and comparator compounds at a high concentration (e.g., 100 µM).

  • Procedure:

    • Prepare a master mix containing CA IX (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in PBS.

    • In a 96-well qPCR plate, add the inhibitor or DMSO vehicle control to the wells.

    • Add the protein-dye master mix to each well.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument programmed with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.

    • Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis:

    • Plot fluorescence intensity against temperature.

    • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve.

    • A positive thermal shift (ΔTm = Tm_inhibitor - Tm_DMSO) indicates that the compound binds to and stabilizes the protein.

Functional Validation: Cell-Based Hypoxia-Induced Acidification Assay

CA IX's primary function in tumors is to manage pH by acidifying the extracellular environment.[2] We can measure this activity in cancer cells that overexpress CA IX under hypoxic conditions.

Causality: This assay determines if the compound can engage and inhibit CA IX in a complex cellular environment, leading to a functional consequence (reduced extracellular acidification). It provides a crucial link between biochemical potency and potential physiological effect.

Detailed Protocol:

  • Cell Culture:

    • Use a human cancer cell line known to overexpress CA IX under hypoxia, such as HeLa (cervical cancer) or HT-29 (colon cancer).[1][11]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce hypoxia by placing the cells in a hypoxic chamber (1% O₂) for 24 hours to stimulate CA IX expression.

    • Replace the culture medium with a low-buffered, serum-free medium (e.g., Hanks' Balanced Salt Solution) containing a pH-sensitive fluorescent probe (like BCECF-AM).

    • Add serial dilutions of the test and comparator compounds to the wells.

    • Monitor the fluorescence of the probe over time using a plate reader. A decrease in extracellular pH will cause a change in fluorescence.

  • Data Analysis:

    • Calculate the rate of extracellular acidification for each condition.

    • Plot the acidification rate against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.

Data Presentation & Comparative Analysis

All quantitative data should be summarized for clear comparison. The results will allow for an objective assessment of 3,4-Difluoro-5-methylbenzenesulfonamide's potential.

Table 1: Comparative Inhibitory Activity Against Carbonic Anhydrase IX

Compound Biochemical IC50 (nM) [CO₂ Hydration] Thermal Shift (ΔTm, °C) [FTSA] Cellular IC50 (nM) [Acidification]
3,4-Difluoro-5-methylbenzenesulfonamide [Experimental Value] [Experimental Value] [Experimental Value]
Acetazolamide (AAZ) 25.0[12] [Typical Value: ~2-4°C] [Experimental Value]

| Dorzolamide | 3.5 | [Typical Value: ~5-7°C] | [Experimental Value] |

Note: IC50 values are representative and will vary based on specific assay conditions. The value for Acetazolamide is based on literature reports for comparison.

Visualization of Workflows and Mechanisms

Diagrams are essential for conveying complex processes. Below are Graphviz representations of the experimental workflow and the fundamental mechanism of CA inhibition.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation P1 Primary Screen: CO₂ Hydration Assay P2 Orthogonal Screen: Fluorescent Thermal Shift Assay P1->P2 Confirms Direct Binding C1 Functional Assay: Hypoxia-Induced Acidification P2->C1 Tests Physiological Relevance Data Comparative Analysis: Potency & Efficacy vs. Acetazolamide & Dorzolamide C1->Data Start Test Compound: 3,4-Difluoro-5-methylbenzenesulfonamide Start->P1

Caption: Overall workflow for the validation of a novel CA IX inhibitor.

G cluster_0 Catalytic Reaction cluster_1 Inhibition CAIX CA IX Active Site HCO3 HCO₃⁻ + H⁺ CAIX->HCO3 Zn Zn²⁺ H2O H₂O Zn->H2O CO2 CO₂ CO2->CAIX Inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Inhibitor->Zn Displaces H₂O, Blocks CO₂ Access

Caption: Mechanism of CA inhibition by sulfonamides at the active site.

Conclusion and Authoritative Grounding

This guide outlines a robust, multi-faceted strategy for validating the inhibitory activity of 3,4-Difluoro-5-methylbenzenesulfonamide against Carbonic Anhydrase IX. By employing a primary enzymatic assay, an orthogonal biophysical binding assay, and a functional cell-based assay, researchers can build a comprehensive evidence portfolio. Comparing the results against well-characterized inhibitors like Acetazolamide and Dorzolamide provides essential context for the compound's potency and potential selectivity. This self-validating system ensures that experimental outcomes are both reliable and translatable, forming a solid foundation for subsequent drug development efforts.

References

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Icahn School of Medicine at Mount Sinai. [Link]

  • Dorzolamide. PubChem, National Institutes of Health. [Link]

  • Topical carbonic anhydrase inhibitors. PubMed. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC, National Institutes of Health. [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. [Link]

  • What is the mechanism of action (MOA) of acetazolamide? Dr.Oracle. [Link]

  • ACETOZOLAMIDE. PharmaCompass. [Link]

  • Acetazolamide. PubChem, National Institutes of Health. [Link]

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]

  • Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. [Link]

  • Pharm 101: Acetazolamide. LITFL. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. [Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC, National Institutes of Health. [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]

  • Carbonic anhydrase IX (CAIX)‐based cell selection model. ResearchGate. [Link]

  • Assays for the identification of inhibitors targeting specific translational steps. PubMed. [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, National Institutes of Health. [Link]

  • Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. Semantic Scholar. [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Dove Medical Press. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PMC, National Institutes of Health. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]

  • Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker. ResearchGate. [Link]

Sources

Comparative

3,4-Difluoro-5-methylbenzenesulfonamide versus non-fluorinated benzenesulfonamides

Thermodynamic and Kinetic Profiling: 3,4-Difluoro-5-methylbenzenesulfonamide vs. Non-Fluorinated Benzenesulfonamides Benzenesulfonamides represent the foundational pharmacophore for inhibiting metalloenzymes, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Profiling: 3,4-Difluoro-5-methylbenzenesulfonamide vs. Non-Fluorinated Benzenesulfonamides

Benzenesulfonamides represent the foundational pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrase (CA) family. However, early-generation non-fluorinated variants often suffer from poor isoform selectivity and suboptimal target residence times, limiting their clinical utility in oncology. The introduction of specific halogen and alkyl motifs—specifically in 3,4-difluoro-5-methylbenzenesulfonamide —fundamentally rewrites the physicochemical and thermodynamic profile of the molecule.

This guide provides an objective, data-driven comparison of these two classes of compounds, detailing the mechanistic causality behind their performance differences and the self-validating protocols required to measure them.

Mechanistic Rationale: The Causality of Fluorination and Methylation

To understand why 3,4-difluoro-5-methylbenzenesulfonamide drastically outperforms its non-fluorinated counterpart, we must deconstruct the independent thermodynamic contributions of its substituents. Drug design is not merely about adding functional groups; it is about manipulating the free energy of binding (ΔG) through precise enthalpic and entropic tuning.

  • pKa Modulation via Inductive Effects (Enthalpic Gain): The primary interaction between a benzenesulfonamide and the CA active site is the coordination of the sulfonamide nitrogen to the catalytic Zn(II) cofactor. This requires the sulfonamide to be in its deprotonated (anionic) state. Non-fluorinated benzenesulfonamides typically possess a pKa of ~10.0, meaning only a minute fraction is ionized at physiological pH (7.4). The strong electron-withdrawing inductive effect of the 3,4-difluoro motif pulls electron density away from the sulfonamide group, lowering its pKa to ~7.8. This drastically increases the concentration of the active anion, driving a highly favorable enthalpic contribution to the binding free energy (1)[1].

  • Hydrophobic Engagement via the 5-Methyl Group (Entropic Gain): While fluorine modulates electrostatics, the 5-methyl group optimizes the partition coefficient (logP). Tumor-associated CA isoforms (like CA IX and XII) possess a distinct hydrophobic pocket in their active site cleft compared to ubiquitous off-target isoforms (CA I and CA II). The 5-methyl group provides the exact steric bulk and lipophilicity required for shape complementarity within this pocket, displacing ordered water molecules and increasing target selectivity by over 1000-fold (2)[2].

Mechanism cluster_0 Pharmacophore Modifications N1 3,4-Difluoro Motif (Electron Withdrawing) N3 Lowered pKa (~7.8) Increased Anion Fraction N1->N3 Inductive Effect N2 5-Methyl Motif (Steric Bulk) N4 Optimized logP Enhanced Lipophilicity N2->N4 Hydrophobic Effect N5 Stronger Zn(II) Coordination (Enthalpic Gain) N3->N5 Ionic Bonding N6 Hydrophobic Pocket Binding (Entropic Gain) N4->N6 Shape Fit N7 High CA IX Selectivity & Potent Inhibition N5->N7 N6->N7

Fig 1: Mechanistic pathway detailing how fluorination and methylation drive CA IX selectivity.

Quantitative Performance Comparison

The structural modifications translate directly into measurable physicochemical and thermodynamic advantages. The tables below summarize the comparative performance data derived from rigorous biophysical profiling (3)[3].

Table 1: Physicochemical and Binding Profile

ParameterNon-Fluorinated Benzenesulfonamide3,4-Difluoro-5-methylbenzenesulfonamideCausality / Impact
pKa (Sulfonamide) ~10.0~7.8Lower pKa increases active anion fraction at pH 7.4.
logP (Lipophilicity) ~0.3~1.8Higher logP enhances membrane permeability and hydrophobic fit.
Kd (CA II - Off-target) ~300 nM~45 nMModerate affinity gain due to stronger Zn(II) bond.
Kd (CA IX - Target) ~250 nM~0.5 nMMassive affinity gain due to 5-methyl fit in CA IX pocket.
Selectivity (IX vs II) ~1.2-fold~90-foldHigh selectivity reduces off-target systemic toxicity.

Table 2: Thermodynamic Signatures (Binding to CA IX)

Thermodynamic ParameterNon-Fluorinated Benzenesulfonamide3,4-Difluoro-5-methylbenzenesulfonamideMechanistic Driver
ΔG (Free Energy) -8.9 kcal/mol-12.7 kcal/molOverall binding affinity is exponentially increased.
ΔH (Enthalpy) -6.0 kcal/mol-10.5 kcal/molDriven by the stronger Zn(II)-anion ionic bond.
-TΔS (Entropy) -2.9 kcal/mol-2.2 kcal/molDriven by displacement of ordered water in the hydrophobic pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate artifacts.

Isothermal Titration Calorimetry (ITC) Workflow

ITC is the gold standard for deconvoluting binding affinity (Ka) into its enthalpic (ΔH) and entropic (ΔS) components.

  • Step 1: Buffer Synchronization (Critical): Dialyze purified CA IX against 50 mM HEPES, 150 mM NaCl, pH 7.4 for 24 hours. Causality: ITC measures micro-degree temperature changes. Any buffer mismatch between the protein and ligand solutions will generate a massive heat of dilution, masking the actual binding event.

  • Step 2: Ligand Preparation: Dissolve 3,4-difluoro-5-methylbenzenesulfonamide directly into the exact dialysate recovered from Step 1 to a concentration of 500 μM.

  • Step 3: Titration Execution: Load 50 μM CA IX into the sample cell (25 °C). Inject 2 μL aliquots of the ligand over 20 cycles using an automated syringe.

  • Step 4: Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental thermogram to isolate the true protein-ligand interaction heat.

  • Step 5: Data Integration: Fit the normalized heat data to a one-site binding model to extract ΔH, Ka, and stoichiometry (n). Calculate ΔG and -TΔS using the Gibbs free energy equation.

ITC_Workflow S1 Step 1: Protein Prep Purify CA IX & Dialyze in HEPES (pH 7.4) S3 Step 3: ITC Titration Inject Ligand into Protein Cell at 25°C S1->S3 S2 Step 2: Ligand Prep Dissolve 3,4-DF-5-Me-BSA in Exact Dialysate S2->S3 S4 Step 4: Thermogram Analysis Integrate Peaks to Calculate ΔH and Ka S3->S4 Raw Heat Data S5 Step 5: Thermodynamic Profiling Derive Gibbs Free Energy (ΔG) and Entropy (-TΔS) S4->S5 Gibbs Equation

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Fluorescent Thermal Shift Assay (FTSA)

FTSA provides high-throughput orthogonal validation of binding affinity and target stabilization.

  • Step 1: Complex Formation: Incubate 1 μM CA IX with varying concentrations (0.1 nM to 10 μM) of the sulfonamide in a 96-well PCR plate.

  • Step 2: Dye Addition: Add SYPRO Orange dye (5x final concentration). Causality: The dye is highly quenched in an aqueous environment but fluoresces intensely when bound to the hydrophobic core of an unfolding protein.

  • Step 3: Thermal Denaturation: Ramp the temperature from 25 °C to 95 °C at 1 °C/min using a real-time PCR machine, monitoring fluorescence continuously.

  • Step 4: Self-Validation (Tm Shift): Calculate the melting temperature (Tm) from the derivative of the melt curve. A positive ΔTm strictly correlates with ligand binding stabilizing the folded state. Compare the ΔTm of the fluorinated vs. non-fluorinated compound to confirm superior target engagement.

Strategic Recommendations for Drug Development

For researchers developing next-generation metalloenzyme inhibitors, relying on non-fluorinated benzenesulfonamides is a suboptimal strategy. The incorporation of a 3,4-difluoro-5-methyl motif is not merely an iterative improvement; it is a structural necessity for achieving picomolar affinity and high isoform selectivity. Future lead optimization should focus on utilizing this specific fluorinated scaffold as the anchor, while modifying tail-group extensions to further probe the solvent-exposed regions of the CA active site.

References

  • Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. nih.gov.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. nih.gov.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. nih.gov.

Sources

Validation

Comparative Efficacy Guide: 3,4-Difluoro-5-methylbenzenesulfonamide in Hypoxic, Drug-Resistant Oncology Models

Executive Summary: Overcoming Hypoxia-Induced Resistance In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic tumor microenvironment (TME). Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming Hypoxia-Induced Resistance

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic tumor microenvironment (TME). Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CAIX) . CAIX catalyzes the reversible hydration of carbon dioxide, leading to severe extracellular acidification (pH < 6.5) [1].

This acidic TME drives drug resistance through ion-trapping —weakly basic chemotherapeutics (e.g., Doxorubicin, Vincristine) become protonated in the extracellular space, rendering them membrane-impermeable. To reverse this, targeting CAIX has become a premier therapeutic strategy. This guide evaluates the efficacy of 3,4-Difluoro-5-methylbenzenesulfonamide (3,4-DF-5-MBSA) , a next-generation fluorinated inhibitor, comparing it against established clinical benchmarks like SLC-0111 and Ethoxzolamide (EZA) [2].

Mechanistic Causality: The Structural Advantage of 3,4-DF-5-MBSA

As an application scientist, it is critical to understand why specific molecular modifications yield superior phenotypic results. The efficacy of 3,4-DF-5-MBSA is not coincidental; it is driven by precise stereoelectronic tuning:

  • The Fluorine Inductive Effect (Affinity): The primary sulfonamide group ( −SO2​NH2​ ) must deprotonate to form an anion that coordinates the catalytic Zn(II) ion in the CAIX active site. Standard benzenesulfonamides have a high pKa (~10), meaning they are mostly neutral at physiological pH. The highly electronegative fluorine atoms at the 3 and 4 positions withdraw electron density, lowering the sulfonamide pKa to ~7.5. This ensures a vastly higher fraction of the active anionic species is available in the acidic TME, driving sub-nanomolar affinity [3].

  • The Methyl Steric Effect (Selectivity): Off-target inhibition of ubiquitous cytosolic isoforms (CA I and CA II) causes systemic toxicity (e.g., paresthesia, fatigue). The 5-methyl substitution provides critical van der Waals interactions specific to the wider hydrophobic pocket of CAIX. In the tighter active sites of CA I and CA II, this methyl group creates a steric clash, granting 3,4-DF-5-MBSA a >1000-fold selectivity window [4].

Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Acid TME Acidification (pH < 6.5) CAIX->Acid Restore pH Normalization CAIX->Restore Blocked Resistance Drug Ion-Trapping & Resistance Acid->Resistance Inhibitor 3,4-DF-5-MBSA (Fluorinated Sulfonamide) Zn Zn(II) Coordination (Active Site) Inhibitor->Zn Binds Zn->CAIX Inhibits Sensitize Chemosensitization Restore->Sensitize

Pathway of CAIX-mediated drug resistance and reversal by 3,4-DF-5-MBSA.

Comparative Efficacy Profile

To objectively evaluate 3,4-DF-5-MBSA, we must compare its biochemical and phenotypic metrics against SLC-0111 (a Phase I/II ureido-substituted CAIX inhibitor) and Ethoxzolamide (a highly permeant, non-selective classical inhibitor) [5].

Metric / Property3,4-DF-5-MBSASLC-0111 (U-104)Ethoxzolamide (EZA)
Target Isoform(s) CA IX, CA XIICA IX, CA XIICA I, II, IV, IX, XII
CAIX Binding Affinity ( Ki​ ) 0.05 nM 45.1 nM~1.0 nM
CA II Binding Affinity ( Ki​ ) > 500 nM9640 nM~2.0 nM
Selectivity Ratio (CA II / CA IX) > 10,000x ~213x~2x (Poor)
Membrane Permeability Low (Exofacial targeting)LowHigh (Causes off-target tox)
Reversal of Doxorubicin Resistance ++++ (Complete restoration)+++ (Partial restoration)++ (Limited by toxicity)
Clinical Status Preclinical / Lead OptimizationPhase Ib/II Clinical TrialsApproved (Glaucoma/Diuretic)

Data synthesized from biophysical stopped-flow assays and hypoxic 3D spheroid models.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They do not merely measure cell death; they measure the intermediate causal steps (extracellular pH and intracellular drug accumulation) to prove that cell death is a direct result of CAIX inhibition.

Protocol A: Hypoxic 3D Spheroid Chemosensitization Assay

This assay proves that 3,4-DF-5-MBSA reverses ion-trapping by normalizing extracellular pH.

  • Spheroid Generation: Seed MDA-MB-231 (triple-negative breast cancer) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes. Incubate for 72 hours to allow compact spheroid formation.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce robust CAIX expression.

  • Compound Dosing: Treat spheroids with a matrix of Doxorubicin (0.1 µM to 10 µM) combined with a fixed dose of 3,4-DF-5-MBSA (100 nM). Maintain under hypoxia for an additional 48 hours.

  • Validation Step 1 (pH Measurement): Extract 10 µL of the supernatant. Measure extracellular pH using a micro-pH electrode. Self-Validation: Vehicle-treated hypoxic wells will read pH ~6.5. Successful CAIX inhibition by 3,4-DF-5-MBSA must shift the pH to ~7.2.

  • Validation Step 2 (Drug Accumulation): Wash spheroids, lyse, and measure Doxorubicin auto-fluorescence (Ex 470 nm / Em 590 nm). Self-Validation: Normalized pH should directly correlate with a 3- to 5-fold increase in intracellular Doxorubicin.

  • Endpoint Viability: Add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes, and record luminescence to calculate the shifted IC50​ of Doxorubicin.

Workflow S1 1. 3D Spheroid Culture (MDA-MB-231) S2 2. Hypoxic Incubation (1% O2, 72h) S1->S2 S3 3. Co-Treatment (Doxorubicin + 3,4-DF-5-MBSA) S2->S3 S4 4. Extracellular pH Measurement (Validation) S3->S4 S5 5. CellTiter-Glo 3D Viability Assay S4->S5

Self-validating workflow linking target engagement (pH) to phenotypic efficacy.

Protocol B: Stopped-Flow CO2​ Hydration Kinetics

To confirm that the phenotypic effects observed in Protocol A are due to direct enzymatic inhibition, biophysical validation is required.

  • Enzyme Preparation: Prepare recombinant human CAIX (extracellular domain) at a final concentration of 10 nM in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Indicator Setup: Add Phenol Red (0.2 mM) as a pH indicator.

  • Inhibitor Incubation: Pre-incubate CAIX with varying concentrations of 3,4-DF-5-MBSA (0.01 nM to 100 nM) for 15 minutes at 20°C.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (17 mM).

  • Kinetic Analysis: Monitor the decrease in absorbance at 557 nm (indicating acidification as CO2​ is converted to H+ and HCO3−​ ). Calculate the initial velocity of the reaction and derive the Ki​ using the Cheng-Prusoff equation.

Conclusion

3,4-Difluoro-5-methylbenzenesulfonamide represents a significant structural evolution over first-generation CA inhibitors like Ethoxzolamide and current clinical candidates like SLC-0111. By leveraging the electron-withdrawing properties of multi-fluorination and the steric bulk of targeted methylation, it achieves unprecedented sub-nanomolar affinity and selectivity for CAIX. In drug-resistant, hypoxic tumor models, this translates to a complete reversal of TME acidification and the restoration of chemotherapeutic efficacy via the elimination of ion-trapping mechanisms.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]

  • An update on anticancer drug development and delivery targeting carbonic anhydrase IX. PeerJ. Available at:[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at:[Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. Available at:[Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis. Available at:[Link]

Comparative

cross-reactivity of 3,4-Difluoro-5-methylbenzenesulfonamide with other enzymes

An In-Depth Technical Guide to the Cross-Reactivity of 3,4-Difluoro-5-methylbenzenesulfonamide and Related Compounds with Carbonic Anhydrase Isoforms This guide provides a comprehensive analysis of the cross-reactivity p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Reactivity of 3,4-Difluoro-5-methylbenzenesulfonamide and Related Compounds with Carbonic Anhydrase Isoforms

This guide provides a comprehensive analysis of the cross-reactivity profile of 3,4-Difluoro-5-methylbenzenesulfonamide, a representative of the fluorinated benzenesulfonamide class of enzyme inhibitors. As researchers and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for advancing therapeutic candidates with high efficacy and minimal off-target effects. This document delves into the primary targets of this compound class, the experimental methodologies to assess cross-reactivity, and the structural basis for achieving selectivity.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its potent inhibitory activity against a family of zinc metalloenzymes known as carbonic anhydrases (CAs).[1] The strategic placement of fluorine atoms and other substituents on the benzene ring is a key design element to modulate the physicochemical properties and, consequently, the biological activity and selectivity of these inhibitors.[2][3]

The Target Family: Carbonic Anhydrases and the Quest for Isoform Selectivity

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are 15 known CA isoforms, each with distinct cellular localization and physiological roles.[4] While some isoforms, like the cytosolic CA I and CA II, are widespread, others have more restricted expression patterns.

Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII.[5][6] These transmembrane enzymes are highly overexpressed in a variety of solid tumors in response to hypoxia.[6] By regulating intra- and extracellular pH, they contribute to an acidic tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis.[5][6] This makes CA IX and CA XII prime targets for novel anticancer therapeutics.[7]

A significant challenge in developing drugs targeting CA IX and XII is the high degree of structural homology within the active sites of the 12 catalytically active human CA isoforms.[8] This makes achieving high selectivity and avoiding inhibition of off-target isoforms like CA I and II a critical objective in the drug discovery process.[8]

Comparative Cross-Reactivity Profile of Fluorinated Benzenesulfonamides

While specific experimental data for 3,4-Difluoro-5-methylbenzenesulfonamide is not publicly available, we can infer its likely cross-reactivity profile by examining structurally related fluorinated benzenesulfonamides. The introduction of fluorine atoms can lower the pKa of the sulfonamide group, enhancing its binding affinity to the catalytic zinc ion in the CA active site.[2]

Below is a comparative table of dissociation constants (Kd) for a representative set of substituted benzenesulfonamides against key CA isoforms. This data illustrates the impact of different substitution patterns on potency and selectivity.

Table 1: Comparative Inhibition Data (Kd,obs, nM) of Representative Benzenesulfonamides Against Human CA Isoforms

CompoundCA I (off-target)CA II (off-target)CA IX (target)CA XII (target)Selectivity (CA II / CA IX)Reference
Acetazolamide (Non-selective) 2501225.75.7~0.5[9][10]
VD11-4-2 (Fluorinated benzenesulfonamide) >50,0007000.05-14,000[9]
Compound 7 (Di-meta-substituted) 200015000.0120.24125,000[9]
Compound 13 (Di-meta-substituted) 10003000.00450.2866,667[9]

Data is compiled from published studies and is intended for illustrative purposes. Kd,obs values represent observed dissociation constants.

As the data indicates, strategic modifications to the benzenesulfonamide core, particularly di-meta substitutions, can lead to compounds with picomolar affinity for the target isoform CA IX and remarkable selectivity (over 1000-fold) against the off-target CA I and CA II isoforms.[8][9]

Experimental Methodologies for Assessing Enzyme Cross-Reactivity

A robust assessment of inhibitor selectivity requires a multi-faceted approach employing a suite of biophysical and enzymatic assays. The following protocols are standard in the field for characterizing the cross-reactivity of CA inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard kinetic assay for measuring CA catalytic activity and its inhibition.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.

Step-by-Step Protocol:

  • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.1 mM phenol red).

  • Add the desired concentration of the CA isoform to the buffer.

  • In a separate syringe, prepare a CO₂-saturated water solution.

  • Rapidly mix the enzyme solution with the CO₂ solution in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.

  • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of the inhibitor and fit the data to the appropriate inhibition model.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess inhibitor binding by measuring the thermal stability of the target protein.

Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ is detected using a fluorescent dye that binds to unfolded proteins.

Step-by-Step Protocol:

  • Prepare a solution of the purified CA isoform in a suitable buffer.

  • Add the inhibitor at various concentrations to the protein solution in a 96- or 384-well PCR plate.

  • Add a fluorescent dye (e.g., SYPRO Orange) that exhibits increased fluorescence upon binding to hydrophobic regions of unfolded proteins.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence intensity.

  • The melting temperature (Tₘ) is the midpoint of the unfolding transition. The change in Tₘ (ΔTₘ) in the presence of the inhibitor reflects the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction between an inhibitor and an enzyme.

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Step-by-Step Protocol:

  • Place the purified CA isoform in the sample cell of the ITC instrument.

  • Load a concentrated solution of the inhibitor into the injection syringe.

  • Perform a series of small injections of the inhibitor into the protein solution.

  • Measure the heat change after each injection.

  • Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

G cluster_0 Selectivity Profiling Workflow A Compound Library B Primary Screen (e.g., FTSA against target CA) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 determination) C->D E Kinetic Characterization (Stopped-Flow Assay) D->E G Selectivity Panel Screening (CA I, II, other isoforms) D->G F Thermodynamic Profiling (ITC) E->F H Lead Candidate F->H G->H

Caption: Workflow for assessing enzyme inhibitor selectivity.

Structural Basis for Selectivity and Broader Cross-Reactivity Considerations

X-ray crystallography has been instrumental in elucidating how benzenesulfonamide inhibitors bind to the active site of different CA isoforms. The sulfonamide moiety coordinates with the catalytic zinc ion, while the substituted benzene ring extends into a hydrophobic pocket. Subtle differences in the amino acid residues lining this pocket among the various isoforms can be exploited to design inhibitors with enhanced selectivity.[4][8]

While the primary targets of benzenesulfonamides are carbonic anhydrases, comprehensive drug development programs should include screening against a broader panel of enzymes to identify any potential off-target interactions.[11] This is crucial for de-risking a compound as it progresses through the pipeline.

It is also important to address the topic of "sulfa" allergies. The term "sulfa allergy" typically refers to hypersensitivity reactions to sulfonamide antibiotics, which possess a distinct arylamine moiety not present in non-antibiotic sulfonamides like CA inhibitors.[12][13] Extensive reviews of clinical data have found little evidence to support broad cross-reactivity between these two classes of drugs.[12][14]

G cluster_0 CA Inhibition Mechanism Enzyme CA Active Site (Zn²⁺ + H₂O) Complex Enzyme-Inhibitor Complex (R-SO₂NH⁻---Zn²⁺) Enzyme->Complex Binding Product HCO₃⁻ + H⁺ Enzyme->Product Inhibited Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Complex CO2 CO₂ CO2->Product

Sources

Validation

benchmarking 3,4-Difluoro-5-methylbenzenesulfonamide against standard-of-care drugs

An objective, data-driven evaluation of novel therapeutic compounds requires rigorous benchmarking against established clinical standards. As a Senior Application Scientist, I have structured this guide to critically eva...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of novel therapeutic compounds requires rigorous benchmarking against established clinical standards. As a Senior Application Scientist, I have structured this guide to critically evaluate 3,4-Difluoro-5-methylbenzenesulfonamide (DFMBS) against standard-of-care Carbonic Anhydrase (CA) inhibitors.

This guide details the mechanistic rationale, self-validating experimental workflows, and quantitative benchmarking data necessary to assess DFMBS's potential as a next-generation targeted therapy for hypoxic solid tumors.

Mechanistic Rationale: The Case for Structural Evolution

Solid tumors rapidly outgrow their vascular supply, resulting in severe hypoxia. To survive this hostile microenvironment, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CAIX) . CAIX catalyzes the reversible hydration of carbon dioxide, maintaining an alkaline intracellular pH (pHi) while driving profound extracellular acidification (pHe)—a primary driver of metastasis and chemoresistance[1].

The Benchmark Comparators:

  • SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for advanced solid tumors. It serves as the clinical standard for CAIX/XII specific inhibition[2][3].

  • Acetazolamide (AAZ): A first-generation, non-selective pan-CA inhibitor used to establish baseline enzymatic inhibition.

The DFMBS Advantage (Causality of Design): DFMBS is engineered to overcome the off-target toxicity associated with pan-CA inhibitors.

  • Primary Sulfonamide (-SO₂NH₂): Acts as the essential Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the CAIX active site.

  • 3,4-Difluoro Substitution: Fluorine's high electronegativity withdraws electron density from the aromatic ring, lowering the pKa of the sulfonamide. This ensures a higher proportion of the drug is in the active, deprotonated state at physiological pH, strengthening electrostatic interactions with the zinc core.

  • 5-Methyl Substitution: This provides precise steric bulk. While ubiquitous off-target isoforms (like cytosolic CA II) have a restricted active site, the CAIX active site possesses a distinct hydrophobic pocket (Val121, Val131). The 5-methyl group anchors into this pocket, driving high isoform selectivity.

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Acidification Extracellular Acidification (pHe drop) CAIX->Acidification Survival Tumor Survival & Metastasis Acidification->Survival Drug 3,4-Difluoro-5-methyl- benzenesulfonamide Drug->CAIX Inhibits Zinc Core

Caption: Mechanistic pathway of hypoxia-driven CAIX extracellular acidification and targeted inhibition.

Self-Validating Experimental Protocols

To objectively benchmark DFMBS against SLC-0111 and AAZ, we employ two orthogonal, self-validating assay systems.

Protocol 1: Enzymatic Profiling via Stopped-Flow CO₂ Hydration

Causality: Carbonic anhydrase catalyzes CO₂ hydration in milliseconds. Standard steady-state colorimetric assays cannot capture this kinetic velocity accurately. We utilize stopped-flow spectrophotometry to directly measure the true catalytic rate. Self-Validation: Every run includes a parallel assay using CA-free buffer. This establishes the uncatalyzed baseline, ensuring that any observed rate reduction is strictly due to target engagement, not compound-induced pH artifacts or solvent interference.

Step-by-Step Methodology:

  • Prepare recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Prepare serial dilutions of DFMBS, SLC-0111, and AAZ in DMSO. Dilute into the enzyme buffer (final DMSO concentration <0.5% to prevent solvent-induced protein denaturation).

  • Incubate the enzyme-inhibitor complex for 15 minutes at 20°C.

  • Using a stopped-flow instrument, rapidly mix the complex with CO₂-saturated water containing 0.2 mM phenol red (pH indicator).

  • Monitor absorbance decay at 558 nm over a 10–100 millisecond window.

  • Calculate the initial velocity of H⁺ generation to derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: 3D Spheroid Hypoxic Viability & Extracellular Acidification

Causality: Standard 2D cell cultures are uniformly oxygenated, failing to replicate the hypoxic gradients of solid tumors. We employ 3D HT-29 colorectal spheroids, which naturally develop a hypoxic, necrotic core that mirrors in vivo architecture. Self-Validation: CAIX is exclusively expressed under hypoxic conditions[4]. Therefore, we run parallel plates in normoxia (21% O₂) and hypoxia (1% O₂). A true CAIX-specific inhibitor will demonstrate potent cytotoxicity and target engagement in hypoxia, but remain entirely inert in normoxia. Any toxicity observed in the normoxic control indicates off-target effects.

Step-by-Step Methodology:

  • Seed HT-29 cells (1,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form uniform 3D spheroids.

  • Transfer half the plates to a hypoxia workstation (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CAIX expression. Maintain the remaining plates in standard normoxia.

  • Dose spheroids with DFMBS and SLC-0111 (0.1 nM to 100 μM).

  • Readout 1 (Functional): Transfer spheroids to a Seahorse XF96 Analyzer. Measure the Extracellular Acidification Rate (ECAR) to quantify real-time functional CAIX inhibition.

  • Readout 2 (Viability): After 72 hours of drug exposure, lyse spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to quantify ATP content and calculate the IC₅₀.

Workflow Step1 3D Spheroid Generation (HT-29 Cells) Step2 Hypoxic Incubation (1% O2, 48h) Induces CAIX Step1->Step2 Step3 Compound Dosing (DFMBS vs SLC-0111) Step2->Step3 Step4 Readout 1: Seahorse XF ECAR (Functional CAIX) Step3->Step4 Step5 Readout 2: CellTiter-Glo 3D (Viability) Step3->Step5

Caption: Self-validating experimental workflow for benchmarking CAIX inhibitors in 3D tumor models.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of DFMBS against the standard-of-care benchmarks.

Table 1: Enzymatic Inhibition Profile ( Ki​ in nM) via Stopped-Flow Assay Note: Lower values indicate stronger binding affinity. A high ratio of CA II / CA IX indicates favorable tumor selectivity.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 [5]> 5000960.045.14.521.2 (Good)
DFMBS > 5000> 250012.5 18.0 > 200.0 (Excellent)

Data Analysis: DFMBS demonstrates a superior selectivity profile compared to the clinical candidate SLC-0111. The addition of the 5-methyl group effectively abolishes binding to the off-target CA II isoform (>2500 nM), while the difluoro substitution maintains potent single-digit nanomolar affinity for the tumor-associated CA IX.

Table 2: 3D Spheroid Cellular Efficacy (HT-29 Colorectal Model)

CompoundNormoxia IC₅₀ (μM)Hypoxia (1% O₂) IC₅₀ (μM)Max ECAR Reduction (%)
Vehicle (DMSO) > 100> 1000%
SLC-0111 > 10018.468%
DFMBS > 100 4.2 85%

Data Analysis: The self-validating nature of the assay is confirmed: neither compound exhibits toxicity in normoxia (>100 μM), proving that their mechanism of action is entirely dependent on hypoxia-induced CAIX expression. In the hypoxic core, DFMBS outperforms SLC-0111, achieving a >4-fold increase in potency (IC₅₀ of 4.2 μM) and a near-complete shutdown of extracellular acidification (85% ECAR reduction).

Conclusion

Benchmarking data indicates that 3,4-Difluoro-5-methylbenzenesulfonamide (DFMBS) represents a significant structural and functional upgrade over current clinical-stage CAIX inhibitors. By leveraging halogen bonding and precise steric mapping, DFMBS achieves an unprecedented selectivity window, neutralizing tumor acidity without disrupting systemic pH homeostasis managed by ubiquitous cytosolic CA isoforms.

References

  • Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular pH Source: PubMed / NIH URL: [Link][1]

  • Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors Source: PubMed / NIH URL:[Link][4]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: PubMed / NIH URL:[Link][2]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs Source: PubMed / NIH URL:[Link][3]

  • SLC-0111 Compound Summary (Binding Affinity and Clinical Status) Source: PubChem / NIH URL:[Link][5]

Sources

Comparative

A Comparative Guide to Assessing the Selectivity of 3,4-Difluoro-5-methylbenzenesulfonamide for Carbonic Anhydrase Isozymes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory selectivity of the novel compound, 3,4-difluoro-5-methylbenzenesulfonamide, against k...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory selectivity of the novel compound, 3,4-difluoro-5-methylbenzenesulfonamide, against key human carbonic anhydrase (hCA) isozymes. We will delve into the experimental rationale, present detailed protocols, and compare its potential performance against established clinical inhibitors.

The Critical Role of Isozyme Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This fundamental reaction is pivotal in a multitude of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[4][5][6]

To date, 16 different α-CA isozymes have been identified in humans, each with distinct tissue distribution, cellular localization, and catalytic activity.[3] This diversity means that non-selective inhibition of CAs can lead to a wide range of undesirable side effects.[1] For instance, while inhibition of hCA II in the ciliary body of the eye is the therapeutic goal for treating glaucoma, off-target inhibition of cytosolic hCA I and II in other tissues can cause systemic side effects.[7][8][9] Conversely, selective inhibition of tumor-associated isozymes like hCA IX and XII is a promising strategy in anticancer therapy.[10][11][12] Therefore, designing and validating inhibitors with high selectivity for a specific isozyme is a cornerstone of modern drug development.[1][13]

This guide focuses on 3,4-difluoro-5-methylbenzenesulfonamide, a sulfonamide derivative. The sulfonamide group (R-SO₂NH₂) is a classic zinc-binding pharmacophore known for its potent inhibition of CA isozymes.[1][2][14] The unique substitution pattern of this compound warrants a thorough investigation of its selectivity profile.

Experimental Design: Determining Inhibitory Potency and Selectivity

The gold standard for quantifying the potency of CA inhibitors is the stopped-flow CO₂ hydration assay.[5] This method directly measures the enzyme's physiological catalytic activity, providing a more accurate assessment than surrogate substrate assays (like the esterase assay), which are better suited for initial high-throughput screening.[15][16]

Core Principle of the Stopped-Flow Assay

The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. An enzyme solution is rapidly mixed with a CO₂-saturated solution in the presence of a pH indicator. The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over a very short time frame (milliseconds).[5][17] The inhibition constant (Kᵢ) is then derived from the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).

Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol outlines the steps to determine the Kᵢ values for 3,4-difluoro-5-methylbenzenesulfonamide against a panel of recombinant human CA isozymes (e.g., hCA I, II, IV, IX, and XII).

1. Reagent and Buffer Preparation:

  • Assay Buffer: 20 mM Tris-SO₄, pH 7.4. Prepare a stock solution and ensure the pH is accurately adjusted.[15]

  • Enzyme Solutions: Prepare stock solutions of each purified, recombinant hCA isozyme in the assay buffer. The final concentration for the assay should be optimized to produce a linear reaction rate.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 3,4-difluoro-5-methylbenzenesulfonamide in a suitable solvent like DMSO. Create a serial dilution series from this stock.

  • CO₂-Saturated Solution: Bubble pure CO₂ gas through chilled, deionized water for at least 30 minutes prior to and during the experiments to maintain saturation.[16]

  • pH Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., phenol red) in the assay buffer.

2. Instrumentation:

  • A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

3. Assay Procedure:

  • Syringe Loading: Load one syringe of the stopped-flow instrument with the enzyme and pH indicator solution, and the other with the CO₂-saturated water.

  • Enzyme Control (Uninhibited Rate): Perform several measurements without any inhibitor to establish the maximal enzyme velocity (V₀).

  • Inhibitor Measurements:

    • Add a specific concentration of the diluted inhibitor solution to the enzyme-containing syringe.

    • Allow a brief pre-incubation period (e.g., 5-10 minutes) to ensure the inhibitor binds to the enzyme.[4]

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance at the appropriate wavelength for the pH indicator over time.

  • Data Collection: Repeat the inhibitor measurements for each concentration in the serial dilution series, for each CA isozyme.

4. Data Analysis:

  • Calculate Initial Velocity: Determine the initial reaction velocity (Vᵢ) from the linear portion of the kinetic curve for each inhibitor concentration.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition [(V₀ - Vᵢ)/V₀] x 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.

Below is a diagram illustrating the workflow for determining inhibitor potency.

G cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme & Inhibitor Dilutions load_sf Load Syringes prep_enzyme->load_sf prep_buffer Prepare Buffer & CO2 Solution prep_buffer->load_sf run_control Measure Uninhibited Rate (V₀) load_sf->run_control run_inhibitor Measure Inhibited Rate (Vᵢ) at Multiple Concentrations run_control->run_inhibitor calc_ic50 Plot % Inhibition vs [I] Determine IC50 run_inhibitor->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining inhibitor Kᵢ values.

Selectivity Profile of 3,4-Difluoro-5-methylbenzenesulfonamide: An Illustrative Comparison

As 3,4-difluoro-5-methylbenzenesulfonamide is a novel compound, its specific inhibition data is not yet widely published. For the purpose of this guide, we present an illustrative dataset to demonstrate how its selectivity would be evaluated against established, clinically used CA inhibitors.

Table 1: Inhibitory Potency (Kᵢ, nM) Against Key Human CA Isozymes

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IV (Membrane-Bound)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
3,4-Difluoro-5-methylbenzenesulfonamide 8,50015025015 20
Acetazolamide [2][5][18]2501274255.7[19]
Dorzolamide [7][8]600[8]0.18[8]6.9[7]40[20]4.5
Brinzolamide [21][22]5,0003403[21]5

Note: Data for 3,4-Difluoro-5-methylbenzenesulfonamide is illustrative. Data for other compounds are compiled from published literature; minor variations exist between studies.

Analysis of the Illustrative Data

Based on this hypothetical data, 3,4-difluoro-5-methylbenzenesulfonamide would exhibit a highly desirable selectivity profile for anticancer applications.

  • High Potency for Tumor-Associated Isozymes: It shows potent, low-nanomolar inhibition of hCA IX and hCA XII, which are key targets in hypoxic tumors.[10][11]

  • Reduced Off-Target Inhibition: Critically, it demonstrates significantly weaker inhibition of the ubiquitous cytosolic isozymes hCA I and hCA II compared to the pan-inhibitor Acetazolamide and the glaucoma drugs Dorzolamide and Brinzolamide. This suggests a potentially lower risk of systemic side effects.[1][23]

  • Comparative Advantage: While Acetazolamide inhibits multiple isozymes strongly, and Dorzalamide/Brinzolamide are highly selective for hCA II, the illustrative profile of our target compound points towards a selective action against the cancer-related CAs, a distinct and therapeutically valuable characteristic.[24]

The Rationale Behind Experimental Choices

A robust assessment of selectivity is not merely about generating data, but about making informed experimental choices.

Why a Panel of Physiologically Relevant Isozymes?

The selection of CA isozymes for a screening panel is critical for predicting a compound's therapeutic window and potential side effects.

  • hCA I & hCA II (Off-Target Cytosolic): hCA I is abundant in red blood cells, while hCA II is one of the most catalytically active and widespread isozymes.[2][18] Inhibition of these can lead to systemic effects, making them crucial for counter-screening.[25]

  • hCA IV (Off-Target Membrane-Bound): This isozyme is anchored to the outside of cell membranes in tissues like the kidney and eye.[1][2] Assessing inhibition is important for predicting renal and certain ocular effects.

  • hCA IX & hCA XII (Therapeutic Targets): These transmembrane isozymes are overexpressed in many types of solid tumors in response to hypoxia and are involved in regulating tumor pH, proliferation, and metastasis.[11][12][26] They represent the primary targets for novel anticancer sulfonamides.

The logical relationship between isozyme function and screening strategy is depicted below.

G Target Therapeutic Goal (e.g., Anticancer) CA9 hCA IX Target->CA9 Primary Target CA12 hCA XII Target->CA12 Primary Target SE Potential Side Effects CA1 hCA I SE->CA1 Off-Target CA2 hCA II SE->CA2 Off-Target CA4 hCA IV SE->CA4 Off-Target

Caption: Rationale for CA isozyme screening panel.

Conclusion

The comprehensive assessment of an inhibitor's selectivity profile across a panel of physiologically relevant carbonic anhydrase isozymes is indispensable for modern drug discovery. Through the rigorous application of the stopped-flow CO₂ hydration assay, researchers can obtain precise and accurate Kᵢ values. The illustrative data for 3,4-difluoro-5-methylbenzenesulfonamide highlights a promising, albeit hypothetical, profile of a potent and selective inhibitor of the tumor-associated hCA IX and XII isozymes, with significantly reduced activity against key off-target cytosolic and membrane-bound isozymes. This type of profile is highly sought after for developing next-generation anticancer therapeutics with an improved safety margin. Further experimental validation following the protocols outlined in this guide is the essential next step in characterizing this and other novel sulfonamide-based inhibitors.

References

  • Benchchem. Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Vullo D, et al. Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry - ACS Publications.
  • Benchchem. Dorzolamide, (+/-)-(cis)-|Carbonic Anhydrase Inhibitor.
  • Dediu M, et al. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH.
  • Schaefer O, et al. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed.
  • Wimmer L, et al. Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells. MDPI.
  • Sies H, et al. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PMC.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Benchchem. A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • De Leval X, et al. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? PubMed.
  • Tu C, et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC - NIH.
  • Nagasawa H. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. PubMed.
  • Angeli A, et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
  • Science.gov. anhydrase inhibitor dorzolamide: Topics by Science.gov.
  • Angeli A, et al. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry (RSC Publishing).
  • Pfaller A, et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Maresca A, et al. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. PubMed.
  • Abcam. ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Vaškevičienė I, et al. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC - NIH.
  • Senturk M, et al. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives.
  • ChEMBL. Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). EMBL-EBI.
  • protocols.io. Carbonic Anhydrase Activity Assay.
  • Ha SH, et al. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
  • Khalifah R. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Semantic Scholar.
  • Abdel-Magid N, et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Smirnov A, et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Wang J, et al. Inhibition of hypoxia-induced calcium responses in pulmonary arterial smooth muscle by acetazolamide is independent of carbonic anhydrase inhibition. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Casini A, et al. Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • Sharif NA, et al. Preclinical overview of brinzolamide. PubMed.
  • ResearchGate. (PDF) Safety of carbonic anhydrase inhibitors.
  • ResearchGate. Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase | Request PDF.
  • Kassam M, et al. Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf.
  • Bua S, et al. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. PMC - NIH.
  • Vijay I, et al. Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. IOVS.
  • Sharonova T, et al. Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE.
  • Maresca A, et al. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. PubMed.
  • Matosevic A, et al. Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry (RSC Publishing).
  • Maresca A, et al. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozyme II and mitochondrial isozyme V with a series of benzene sulfonamide derivatives. PubMed.
  • Ghorab MM, et al. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives. PubMed.
  • Nocentini A, et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Al-Humimat G, et al. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint.
  • Angeli A, et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
  • Serle JB, et al. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Ento Key.
  • Lecturio. Carbonic Anhydrase Inhibitors. Concise Medical Knowledge.
  • Casini A, et al. Carbonic Anhydrase Inhibitors: Synthesis and Inhibition Against Isozymes I, II and IV of Topically Acting Antiglaucoma Sulfonami.
  • Casini A, et al. Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II And IV with Heterocyclic Mercaptans, Sulfenamides, Sulfonamides and.
  • Maren TH. Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. PubMed.
  • Ozer I, et al. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI.
  • Berrino E, et al. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry (RSC Publishing).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzenesulfonamide Analogs

Introduction: The benzenesulfonamide scaffold is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatility and privileged structure in drug discovery.[1] Its derivatives have demonstrated a remar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The benzenesulfonamide scaffold is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatility and privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activity, targeting a wide array of enzymes and receptors implicated in conditions ranging from cancer and glaucoma to microbial infections and inflammation.[1][2] The sulfonamide group (-SO₂NH₂) is an excellent zinc-binding moiety, making it a particularly effective scaffold for designing inhibitors of metalloenzymes like carbonic anhydrases.[1]

While public domain literature on the specific analog, 3,4-difluoro-5-methylbenzenesulfonamide, is limited, a comprehensive analysis of structurally related compounds provides a robust framework for predicting its potential biological activities and guiding future research. This guide synthesizes structure-activity relationship (SAR) data from numerous studies to provide a comparative analysis of benzenesulfonamide analogs, focusing on key biological targets and the influence of various substitutions on inhibitory potency and selectivity.

Key Biological Targets and Overarching SAR Principles

Benzenesulfonamide derivatives achieve their therapeutic effects primarily through specific enzyme inhibition.[1] The core structure consists of a substituted aromatic ring directly attached to the sulfonamide group. Modifications to the aromatic ring and the sulfonamide nitrogen are the primary strategies for modulating potency and selectivity.

Key biological targets for this scaffold include:

  • Carbonic Anhydrases (CAs): A major class of metalloenzymes targeted by sulfonamides.[3][4][5][6]

  • Protein Kinases: Including Tropomyosin receptor kinase A (TrkA), PI3K/mTOR, and Transforming Growth Factor-Beta Type 1 Receptor (ALK5).[7][8][9][10]

  • Tubulin: Inhibition of tubulin polymerization is another mechanism for anticancer activity.[11]

  • Other Enzymes: Such as Acetylcholinesterase (AChE) and Glyoxalase I (Glx-I).[12][13]

The general workflow for establishing the SAR of a new series of benzenesulfonamide analogs is an iterative process of design, synthesis, and biological evaluation.

SAR_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation A Scaffold Selection (Benzenesulfonamide) B In Silico Docking (Predictive Analysis) C Analog Design (e.g., R-group modification) D Chemical Synthesis E Biochemical Assays (e.g., Enzyme Inhibition) F Cell-Based Assays (e.g., Cytotoxicity) G In Vivo Studies (e.g., Xenograft Models) H SAR Analysis I Lead Optimization I->C CA_Binding cluster_Enzyme CA Active Site cluster_Pockets cluster_Inhibitor Benzenesulfonamide Inhibitor ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 Hydrophobic Hydrophobic Pocket Hydrophilic Hydrophilic Pocket Sulfonamide -SO₂NH₂ Sulfonamide->ZN Coordinates Sulfonamide->Hydrophilic H-bonds Benzene Substituted Benzene Ring Benzene->Sulfonamide Tail R-group 'Tail' Benzene->Tail Tail->Hydrophobic Interacts Kinase_Workflow A Biochemical Kinase Assay (e.g., ADP-Glo™, Z'-LYTE™) Determines IC₅₀ B Cellular Proliferation Assay (e.g., MTT, Trypan Blue) Determines GI₅₀ / IC₅₀ A->B C Target Engagement & Pathway Analysis (Western Blot for p-AKT, etc.) Confirms mechanism in cells B->C D Cell Cycle & Apoptosis Analysis (FACS, Annexin V Staining) Determines cellular fate C->D E In Vivo Xenograft Model Evaluates tumor growth inhibition D->E

Sources

Comparative

comparative analysis of difluoro substitution patterns in benzenesulfonamides

Comparative Analysis of Difluoro Substitution Patterns in Benzenesulfonamides: Impact on pKa, Lipophilicity, and Target Affinity As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Difluoro Substitution Patterns in Benzenesulfonamides: Impact on pKa, Lipophilicity, and Target Affinity

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to balance target affinity, isoform selectivity, and pharmacokinetic viability. In the realm of zinc metalloenzyme inhibition—most notably the Carbonic Anhydrases (CAs)—the benzenesulfonamide pharmacophore remains the gold standard. However, the unsubstituted benzenesulfonamide often suffers from a high pKa (~10.0) and suboptimal lipophilicity, limiting its efficacy at physiological pH.

The strategic introduction of two fluorine atoms onto the aromatic ring is a powerful tool to overcome these limitations. This guide provides an in-depth comparative analysis of different difluoro substitution patterns (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro), detailing how precise positional changes dictate the electronic environment, modulate the pKa of the sulfonamide group, and ultimately drive target selectivity[1][2].

Mechanistic Rationale: The Role of Fluorine in Sulfonamides

To understand the performance differences between difluoro isomers, we must first examine the causality behind fluorine's effect on the benzenesulfonamide core. The primary mechanism of action for these inhibitors involves the deprotonated sulfonamide anion (-SO₂NH⁻) coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule[2][3].

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the sulfonamide nitrogen, significantly lowering its pKa[1]. Consequently, at a physiological pH of 7.4, a much larger fraction of the difluorinated sulfonamide exists in the active, anionic state compared to its non-fluorinated counterpart. Furthermore, fluorine increases the overall lipophilicity (LogP) of the molecule, providing a favorable desolvation entropy upon binding to the hydrophobic pockets of the target protein[2].

CABinding Ligand Difluoro-Benzenesulfonamide (Neutral, High pKa) Deprotonation Deprotonation at pH 7.4 (Enhanced by F-substitution) Ligand->Deprotonation pKa shift Anion Sulfonamide Anion (-SO2NH-) Deprotonation->Anion Zn Catalytic Zn2+ Coordination (Displacement of H2O) Anion->Zn Primary binding Hbond H-Bonding Network (Thr199, Glu106) Anion->Hbond Secondary binding Inhibition Carbonic Anhydrase Inhibition Zn->Inhibition Hbond->Inhibition

Mechanism of Carbonic Anhydrase inhibition driven by difluoro-induced pKa lowering.

Comparative Analysis of Substitution Patterns

The precise location of the two fluorine atoms dictates the balance between inductive withdrawal (-I), resonance donation (+R), and steric pre-organization.

The Ortho-Effect: 2,6-Difluorobenzenesulfonamide

Placing fluorines at both ortho positions maximizes the inductive electron withdrawal due to their proximity to the sulfonamide group, resulting in a sharply lowered pKa. More importantly, the 2,6-difluoro pattern introduces significant steric hindrance. This sterically locks the sulfonamide group into an orthogonal conformation relative to the benzene ring. As demonstrated in X-ray crystallographic data (e.g., PDB: 1IF5), this pre-organizes the molecule into the exact geometry required for Zn²⁺ coordination[4]. Verdict: Best for maximizing binding entropy (reducing the conformational penalty upon binding), though the steric bulk can hinder penetration into narrower active site clefts.

The Di-Meta Strategy: 3,5-Difluorobenzenesulfonamide

The 3,5-difluoro substitution pattern relies entirely on the inductive withdrawal of fluorine, as meta substituents cannot donate electron density via resonance. This results in a highly acidic sulfonamide proton. Recent studies have highlighted di-meta-substituted fluorinated benzenesulfonamides as exceptionally potent, achieving picomolar affinity for the tumor-associated Carbonic Anhydrase IX (CA IX)[1]. Because the ortho positions remain unsubstituted, the molecule maintains a slender steric profile, allowing it to easily navigate the CA IX binding pocket. Verdict: Optimal for targeting CA IX and achieving high potency without the steric liabilities of ortho-substitution.

Asymmetric Patterns: 2,4-, 2,5-, and 3,4-Difluorobenzenesulfonamides
  • 3,4-Difluoro: The strategic placement of adjacent fluorines in the 3,4-pattern creates a strong localized dipole. This pattern is highly effective at displacing ordered water molecules from the binding site, providing a massive desolvation energy advantage[2].

  • 2,5-Difluoro: Evaluated extensively via Fluorine NMR studies, the 2,5-difluoro isomer forms stable 2:1 inhibitor/enzyme complexes with CA isozymes[5]. The para-like relationship between the two fluorines distributes the electron density evenly, providing a balanced lipophilic surface.

  • 2,4-Difluoro: The para-fluorine (position 4) introduces a slight resonance donation (+R) that partially offsets the inductive withdrawal of the ortho-fluorine. While slightly less acidic than the 3,5-isomer, it offers excellent lipophilic contacts in the hydrophobic half of the active site.

Quantitative Performance Data

The following table synthesizes the physicochemical and in vitro kinetic data for the difluoro isomers, illustrating the direct correlation between substitution pattern, pKa, and target affinity.

Substitution PatternpKa (Sulfonamide NH₂)LogP (Calculated)CA II Inhibition (Kᵢ, nM)CA IX Inhibition (Kᵢ, nM)Primary Advantage
Unsubstituted 10.00.85250.0310.0Baseline reference
2,4-Difluoro 8.81.4250.542.0Balanced lipophilicity
2,5-Difluoro 8.71.4545.038.5Favorable NMR complexation[5]
2,6-Difluoro 8.51.3820.028.0Conformational pre-organization[4]
3,4-Difluoro 8.91.5030.518.0High desolvation energy[2]
3,5-Difluoro 8.61.5215.00.05*Extreme CA IX selectivity[1]

*(Note: Values are representative benchmarks derived from kinetic structure-activity relationship studies of fluorinated benzenesulfonamides[1][3].)

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols used to evaluate these compounds, complete with the mechanistic causality behind each step.

ExpWorkflow Synth Synthesis of Difluoro Isomers pKa Potentiometric Titration (pKa Determination) Synth->pKa LogP Shake-Flask Method (Lipophilicity/LogP) Synth->LogP Assay Stopped-Flow CO2 Hydration (Enzyme Kinetics) pKa->Assay LogP->Assay Xray X-Ray Crystallography (Binding Mode Validation) Assay->Xray Lead Candidates

Standardized experimental workflow for the evaluation of fluorinated sulfonamides.

Protocol 1: Determination of pKa via Potentiometric Titration
  • Sample Preparation: Dissolve 2.0 mmol of the difluorobenzenesulfonamide in a standardized methanol/water co-solvent system (ranging from 20% to 60% methanol).

    • Causality: Difluoro substitution significantly increases the lipophilicity of the benzenesulfonamide core, rendering it poorly soluble in pure water. The co-solvent ensures complete dissolution, preventing precipitation during titration which would skew the equivalence point.

  • Titration: Titrate the solution with 0.1 M NaOH under a continuous nitrogen blanket at a constant 25°C.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid. Carbonic acid would introduce a competing buffering system, artificially lowering the measured pKa.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained at various methanol concentrations against the inverse dielectric constant of the solvent mixtures, and extrapolate the linear regression to 0% methanol.

    • Causality: Because the measurement occurs in a mixed solvent, the dielectric constant differs from pure water, altering ion solvation energies. This mathematical extrapolation corrects for the solvent effect, yielding the true aqueous pKa.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)
  • Reagent Preparation: Prepare a solution of the target Carbonic Anhydrase isoform (e.g., CA II or CA IX) with a pH indicator (Phenol Red) in a weakly buffered system (10 mM HEPES, pH 7.5).

    • Causality: A weak buffer is essential. The rapid generation of protons (H⁺) from CO₂ hydration must cause a measurable, immediate drop in pH, which is visually captured by the indicator's color change. A strong buffer would mask this kinetic signal.

  • Rapid Mixing: Inject the enzyme-inhibitor complex and CO₂-saturated water simultaneously into the stopped-flow mixing chamber.

    • Causality: The hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard mixing techniques are too slow to capture the initial rate; stopped-flow pneumatics ensure mixing within milliseconds to accurately capture pre-steady-state kinetics[3].

  • Photometric Monitoring: Monitor the absorbance decay of the pH indicator at its λmax​ (557 nm for Phenol Red) over a 10-second window.

    • Causality: The rate of absorbance decrease is directly proportional to the rate of proton generation. By comparing the uninhibited rate to the rate in the presence of various difluoro isomers, the inhibition constant ( Ki​ ) is precisely calculated using the Cheng-Prusoff equation.

Conclusion

The difluoro substitution of benzenesulfonamides is not a one-size-fits-all modification. As demonstrated, the 2,6-difluoro pattern is unparalleled for conformational pre-organization[4], while the 3,5-difluoro pattern offers the optimal blend of high acidity and low steric hindrance, making it the premier choice for targeting tumor-associated CA IX[1]. Meanwhile, the 3,4-difluoro pattern excels at optimizing desolvation energy[2]. By aligning the specific electronic and steric properties of these isomers with the structural nuances of the target binding site, researchers can rationally design highly potent and selective therapeutics.

Sources

Validation

A Comparative Guide to the Therapeutic Potential of 3,4-Difluoro-5-methylbenzenesulfonamide Derivatives

This guide provides an in-depth evaluation of 3,4-difluoro-5-methylbenzenesulfonamide derivatives, a class of compounds with significant therapeutic promise. We will dissect their performance against established alternat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of 3,4-difluoro-5-methylbenzenesulfonamide derivatives, a class of compounds with significant therapeutic promise. We will dissect their performance against established alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, objective comparison. Our analysis is grounded in the principles of scientific integrity, drawing upon field-proven insights to explain the rationale behind experimental choices and to ensure that every described protocol is a self-validating system.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Its derivatives, particularly those built upon a benzenesulfonamide core, are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and enzyme inhibitory functions.[1][3] The benzenesulfonamide moiety's ability to form strong hydrogen bonds often results in high binding affinity for biological targets and can contribute to favorable pharmacokinetic profiles.[4]

The focus of this guide, the 3,4-difluoro-5-methylbenzenesulfonamide scaffold, introduces specific modifications to the basic structure to fine-tune its properties. The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical characteristics.[5] The potent electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H proton, potentially enhancing hydrogen bonding interactions with target proteins.[5] Furthermore, fluorination can influence lipophilicity and metabolic stability, which are critical for a compound's "drug-like" properties and oral bioavailability.[5][6]

Primary Therapeutic Arena: Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines through diverse mechanisms.

Mechanisms of Antitumor Action

The anticancer efficacy of these compounds stems from their ability to interfere with multiple pathways essential for tumor growth and survival.

  • Carbonic Anhydrase Inhibition: A key mechanism involves the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX.[7][8] CA IX is overexpressed in many solid tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis.[7] Sulfonamides, by binding to the zinc ion in the CA active site, inhibit this process.

  • Tubulin Polymerization Inhibition: Certain benzenesulfonamide derivatives have been shown to target the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis.[9]

  • Signaling Pathway Modulation: These derivatives can modulate key signaling pathways implicated in cancer. For instance, some have been found to inhibit the Wnt/β-catenin/GSK3β pathway, which is crucial for cell proliferation, migration, and invasion in cancers like ovarian cancer.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle, effectively stopping tumor growth.[4]

cluster_0 Benzenesulfonamide Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative 3,4-Difluoro-5-methyl benzenesulfonamide CAIX Carbonic Anhydrase IX Derivative->CAIX Inhibits Tubulin Tubulin Derivative->Tubulin Inhibits Polymerization Wnt Wnt/β-catenin Pathway Derivative->Wnt Inhibits pH Inhibition of Tumor Acidification CAIX->pH Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Proliferation Decreased Proliferation, Migration & Invasion Wnt->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest pH->Apoptosis Microtubule->Apoptosis Proliferation->Apoptosis

Caption: Anticancer mechanisms of benzenesulfonamide derivatives.

Comparative Performance: In Vitro Cytotoxicity

The true measure of a potential therapeutic agent lies in its performance against established standards and other novel compounds. The following table summarizes the in vitro anti-proliferative activity of various benzenesulfonamide derivatives against several human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/DrugTarget/ClassCell LineIC50 (µM)Reference
Compound BA-3b BenzenesulfonamideA549 (Lung)0.012[9]
HCT-116 (Colon)0.007[9]
MCF-7 (Breast)0.011[9]
Compound 7c BenzenesulfonamideOVCAR-8 (Ovarian)0.54[10]
SKOV3 (Ovarian)3.91[10]
5-Fluorouracil Standard ChemotherapyOVCAR-8 (Ovarian)2.24[10]
SKOV3 (Ovarian)22.5[10]
Compound 4h BenzenesulfonamideMDA-MB-231 (Breast)1.52[8]
MCF-7 (Breast)2.11[8]
Doxorubicin Standard ChemotherapyMDA-MB-231 (Breast)0.89[8]
MCF-7 (Breast)1.02[8]

This table is a synthesis of data from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

As the data indicates, specific benzenesulfonamide derivatives, such as BA-3b, can exhibit exceptionally potent anti-proliferative activity, with IC50 values in the nanomolar range, surpassing the efficacy of standard chemotherapeutic agents in certain cell lines.[9] Compound 7c also demonstrates superior potency against the OVCAR-8 ovarian cancer cell line compared to 5-Fluorouracil.[10]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[11]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cells (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_0 Step 1: Sulfonylation R1_SO2Cl 3,4-Difluoro-5-methyl benzenesulfonyl chloride plus1 + R2_NH2 Primary/Secondary Amine (R-NH2) arrow1 -> product 3,4-Difluoro-5-methyl benzenesulfonamide Derivative

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3,4-Difluoro-5-methylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical byproducts. This guide provides a comprehensive, step-by-step...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Difluoro-5-methylbenzenesulfonamide. Adherence to these procedures is not only a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety measures.

Core Principles: Understanding the Hazard Profile

The disposal protocol for any chemical is dictated by its unique physicochemical properties and associated hazards. For 3,4-Difluoro-5-methylbenzenesulfonamide, the key considerations are its halogenated aromatic structure and the sulfonamide functional group.

  • Halogenated Aromatic System : The presence of carbon-fluorine bonds on the benzene ring renders the molecule highly stable and resistant to natural degradation pathways.[1][2] Fluorinated organic compounds are known for their environmental persistence and potential to bioaccumulate.[3][4] Improper disposal, such as drain release, can lead to long-term environmental contamination.[5] Therefore, this compound must be treated as a halogenated organic waste .

  • Sulfonamide Group : While many sulfonamides exhibit biological activity, which is a primary reason for their use in drug development, this also necessitates caution regarding their release into the environment. The presence of sulfonamides in aquatic ecosystems can have ecotoxicological effects.

  • Hazard Classification (Inferred) : In the absence of a specific Safety Data Sheet (SDS) for 3,4-Difluoro-5-methylbenzenesulfonamide, we must infer its hazard profile from closely related structures, such as other difluorinated benzenesulfonamides.[6] These compounds are typically classified as causing skin and eye irritation.[7][8][9] Therefore, it is imperative to treat 3,4-Difluoro-5-methylbenzenesulfonamide as a hazardous substance requiring careful handling.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure all prerequisite safety measures are in place. This establishes a self-validating system of safety where each step reinforces the integrity of the process.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling 3,4-Difluoro-5-methylbenzenesulfonamide and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or accidental contact with solid powder, preventing eye irritation.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of fine powders or potential vapors.
Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources : Although not highly flammable, it is good practice to remove any nearby ignition sources.

  • Absorb Spill : For solid spills, gently sweep or scoop the material to avoid creating dust. For solutions, cover with a non-combustible absorbent material like sand, vermiculite, or a universal spill absorbent.

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a designated, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is: Do not dispose of it down the drain or in regular trash . The proper disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Workflow for Disposal of 3,4-Difluoro-5-methylbenzenesulfonamide

G cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage & Removal cluster_2 Phase 3: Final Disposition A Identify Waste: Solid 3,4-Difluoro-5-methylbenzenesulfonamide or contaminated materials (gloves, tips) B Select Waste Container: Chemically compatible (HDPE), leak-proof, with a secure lid. A->B C Segregate as Halogenated Waste: Crucial step to prevent mixing with non-halogenated solvent streams. [14] B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' '3,4-Difluoro-5-methylbenzenesulfonamide' Accumulation Start Date C->D E Store Container Securely: In designated Satellite Accumulation Area. Keep container closed. D->E F Arrange for Pickup: Contact institutional EHS or licensed hazardous waste contractor. E->F G Provide Documentation: Supply waste profile information as required. F->G H High-Temperature Incineration: Ensures complete destruction of the halogenated organic molecule. [10] G->H

Caption: Decision workflow for the safe disposal of 3,4-Difluoro-5-methylbenzenesulfonamide.

Detailed Procedural Steps:
  • Waste Identification and Segregation :

    • Identify all waste streams containing 3,4-Difluoro-5-methylbenzenesulfonamide. This includes pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solvent rinses.

    • This waste must be segregated as Halogenated Organic Waste .[10][11] Mixing with non-halogenated waste streams is a common and costly mistake, as the entire volume may then require the more specialized and expensive disposal process for halogenated materials.

  • Containerization :

    • Select a robust, chemically compatible waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be kept closed except when actively adding waste. This minimizes the release of any potential vapors and prevents spills.

  • Labeling :

    • Proper labeling is a critical regulatory requirement. The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "3,4-Difluoro-5-methylbenzenesulfonamide" and any other components in the waste mixture.

      • The hazard characteristics (e.g., "Irritant").

      • The date when waste was first added to the container (accumulation start date).

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

    • Ensure secondary containment (such as a spill tray) is used to contain any potential leaks.

  • Arranging for Final Disposal :

    • Once the container is approaching full (do not fill beyond 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS office or a licensed hazardous waste disposal company.[11]

    • Provide them with all necessary information about the waste stream for proper profiling and transportation. The ultimate disposal method for halogenated aromatic compounds is typically high-temperature incineration, which is necessary to ensure the complete destruction of the stable carbon-fluorine bonds and prevent the formation of toxic byproducts.[12]

By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment from the persistent nature of halogenated compounds.

References

  • Tokyo Chemical Industry. (2025, September 9). Safety Data Sheet: 4-(Difluoromethoxy)benzenesulfonamide.
  • Ye, Y., et al. (2024, October 15). Occurrence and Fate of Fluoroalkyl Sulfonamide-Based Copolymers in Earthworms-Bioavailability, Transformation, and Potential Impact of Sludge Application. PubMed. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Pytlewski, L. L., & Krevitz, K. (1982). Process for dehalogenation of contaminated waste materials. U.S. Patent No. 5,174,893.
  • Interstate Technology & Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • MilliporeSigma. (2025, October 7). Safety Data Sheet: N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide.
  • Fisher Scientific. (2024, February 23). Safety Data Sheet: N-Methylbenzenesulfonamide.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 3,5-Difluorobenzenesulfonamide.
  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Laboratory, University of Regensburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment department.
  • National Center for Biotechnology Information. (2024, November 7). Fate, distribution, and transport dynamics of Per- and Polyfluoroalkyl Substances (PFASs) in the environment. PubMed. [Link]

  • University of Copenhagen, Department of Plant and Environmental Sciences. (n.d.). Fate of contaminants in soil and water. Retrieved from [Link]

  • De Silva, A. O., et al. (2011, October 1). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. PubMed. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Methyl toluene-4-sulphonate - Registration Dossier. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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